Pyridine-4-sulfonyl chloride hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine-4-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDTZCIVBAUGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621847 | |
| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489430-50-4 | |
| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyridine-4-sulfonyl chloride hydrochloride CAS number
An In-Depth Technical Guide to Pyridine-4-sulfonyl Chloride Hydrochloride: A Cornerstone Reagent in Medicinal Chemistry
Introduction
This compound stands as a pivotal reagent in the landscape of modern organic synthesis, particularly within the realms of drug discovery and development. Its utility is anchored in the dual reactivity offered by the pyridine scaffold, a privileged structure in medicinal chemistry, and the highly electrophilic sulfonyl chloride group.[1][2] This combination allows for the facile introduction of the pyridylsulfonyl moiety into a diverse range of molecules, enabling the synthesis of complex sulfonamides and related derivatives.[1][2] The sulfonamide functional group is a well-established pharmacophore present in a multitude of therapeutic agents, making reagents like this compound indispensable tools for medicinal chemists.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safe handling, intended for researchers, scientists, and professionals in drug development. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 489430-50-4 .[3]
Physicochemical and Spectroscopic Profile
The precise characterization of a reagent is fundamental to its effective and reproducible use in synthesis. The properties of this compound have been well-documented through various analytical techniques.
Key Physicochemical Properties
A summary of the essential physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 489430-50-4 | [3] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [3] |
| Molecular Weight | 214.07 g/mol | [3] |
| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [3] |
| Appearance | White to brown solid/powder | [4][5] |
| Solubility | Reacts with water. Soluble in various organic solvents. | [6][7][8] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for confirming the structural integrity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural verification. For related pyridine-sulfonyl derivatives, characteristic signals for the pyridine ring protons typically appear in the aromatic region (δ 8.5 - 9.0 ppm for protons adjacent to the nitrogen and δ 7.8 - 8.2 ppm for the other ring protons).[1] The carbon skeleton is analyzed by ¹³C NMR, with the carbon atom attached to the sulfonyl chloride group (C-4) being significantly deshielded and pyridine ring carbons appearing between δ 120-160 ppm.[1] The hydrochloride salt form influences the chemical shifts due to the protonation of the pyridine nitrogen.
-
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups. The presence of the sulfonyl chloride moiety is confirmed by strong characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found around 1170 cm⁻¹ and 1360 cm⁻¹, respectively.[9] The formation of the hydrochloride salt also induces changes in the pyridine ring vibration frequencies compared to the free base.[10]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the parent compound. For the free base (Pyridine-4-sulfonyl chloride, C₅H₄ClNO₂S), the expected molecular weight is approximately 177.61 g/mol .[5][11] Techniques like Electrospray Ionization (ESI) are commonly used to observe the molecular ion and analyze fragmentation patterns, which aids in structural confirmation.[9]
Synthesis and Purification
Synthetic Pathways
The synthesis of pyridinesulfonyl chlorides often involves multi-step sequences starting from readily available pyridine derivatives. A common strategy for analogous compounds like pyridine-3-sulfonyl chloride involves the diazotization of the corresponding aminopyridine, followed by a sulfonyl chlorination reaction.[7][12]
A generalized synthetic approach can be conceptualized as:
-
Starting Material : The synthesis typically begins with a precursor like 4-aminopyridine or 4-pyridinesulfonic acid.[13]
-
Chlorination : The sulfonic acid can be converted to the sulfonyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The hydrochloride salt is formed by treatment with HCl.
The choice of reagents and reaction conditions is critical to manage the reactivity of the intermediates and achieve a good yield of the final product.
Figure 1: Conceptual workflow for the synthesis of this compound.
Purification Techniques
Ensuring high purity is paramount for the reagent's use in sensitive synthetic applications. The most common method for purifying this compound is recrystallization.[1] This process involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., anhydrous ethanol or dichloromethane/hexane) and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities behind in the mother liquor.[1][9] Purity is then typically assessed by HPLC and the spectroscopic methods mentioned previously.
Chemical Reactivity and Key Applications
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[1][5] This makes it highly susceptible to attack by a wide range of nucleophiles.
Synthesis of Sulfonamides
The most prominent application is its reaction with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry for constructing molecules with potential therapeutic activity.[1][14] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct.[1]
Figure 2: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol: General Synthesis of a Pyridine-4-sulfonamide
This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide derivative.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition : Add a suitable non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
-
Characterization : Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Other Applications
Beyond sulfonamide synthesis, Pyridine-4-sulfonyl chloride serves as a versatile building block.[2][5] It is used to prepare sulfonate esters via reaction with alcohols and can be a precursor for other sulfur-containing functional groups.[2] It is also used in the preparation of analytical standards for quality control in the pharmaceutical industry, for example, as a known impurity of the drug Vonoprazan.[3][4]
Handling, Storage, and Safety
Due to its reactive nature, proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3]
-
Acute Toxicity, Oral (H302) : Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (H314) : Causes severe skin burns and eye damage.[3]
-
Serious Eye Damage/Eye Irritation (H319) : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity, Single Exposure (H335) : May cause respiratory irritation.[3]
-
Reactivity : It is hygroscopic and reacts with water, potentially violently, liberating toxic gas (HCl).[6][7][15]
Safe Handling and Personal Protective Equipment (PPE)
All manipulations should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment : Wear chemical safety goggles or a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[16] Nitrile gloves are not recommended for prolonged contact.[16]
-
Handling : Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust or vapors.[6] Ensure adequate ventilation. Wash hands thoroughly after handling.[6][15]
-
Spill Response : For small spills, trained personnel can clean them up while wearing appropriate PPE.[16] For large spills, evacuate the area and contact emergency services.[16]
Storage
Proper storage is critical to maintain the reagent's integrity and prevent hazardous situations.
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][16] A refrigerated, inert atmosphere (e.g., under argon or nitrogen at 2-8°C) is often recommended.[17]
-
Incompatibilities : Keep away from water, moisture, strong bases, strong oxidizing agents, and alcohols.[6][16] Store in a corrosives-compatible area.[6]
Figure 3: Recommended safety and handling workflow.
Conclusion
This compound is a highly valuable and versatile reagent. Its ability to act as a precursor to the widely important sulfonamide functional group, combined with the favorable pharmacological properties of the pyridine nucleus, cements its role as a critical building block in drug discovery and organic synthesis. A thorough understanding of its chemical properties, reactivity, and hazards, as outlined in this guide, is essential for its safe and effective application in the laboratory, ultimately enabling the innovation of novel chemical entities.
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An In-Depth Technical Guide to Pyridine-4-sulfonyl chloride hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: Pyridine-4-sulfonyl chloride hydrochloride is a pivotal reagent in modern organic and medicinal chemistry. As a highly reactive intermediate, it serves as a cornerstone for introducing the pyridylsulfonyl moiety into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, established synthetic routes, critical applications in drug development, and comprehensive protocols for its safe handling and use. For researchers and drug development professionals, a thorough understanding of this compound's reactivity and handling is paramount to leveraging its full potential in the synthesis of novel chemical entities.
Core Molecular Profile
Chemical Identity and Structure
This compound is the hydrochloride salt of pyridine-4-sulfonyl chloride. The core structure consists of a pyridine ring substituted at the 4-position with a sulfonyl chloride (-SO₂Cl) functional group[1][2]. The hydrochloride salt form enhances stability for storage and handling, with the protonated pyridine nitrogen balancing the chloride counter-ion. Its high reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it a prime target for nucleophilic attack[1].
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. It is crucial to distinguish between the hydrochloride salt and the free base, as their molecular weights and CAS numbers differ.
| Property | Value | Source(s) |
| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [3] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [3] |
| Molecular Weight | 214.07 g/mol | [3][4] |
| CAS Number | 489430-50-4 | [3] |
| Parent Compound | Pyridine-4-sulfonyl chloride (CAS: 134479-04-2) | [1][3] |
| Parent MW | ~177.61 g/mol | [1][5][6][7] |
| Appearance | Typically a solid, may appear as a brown powder | [1] |
| Solubility | Reacts with water; soluble in various organic solvents | [8] |
The Chemistry of a Key Synthetic Intermediate
The Electrophilic Nature of the Sulfonyl Chloride Moiety
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong dipole and rendering the sulfur atom highly electrophilic. This makes it an excellent substrate for nucleophilic substitution reactions[1].
Key Reactions: Sulfonamide Formation
The most prevalent application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore present in a multitude of therapeutic agents[9]. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl).
Causality Behind Experimental Choices: The generation of HCl as a byproduct necessitates the use of a non-nucleophilic base, such as triethylamine or pyridine, in the reaction mixture. The base serves to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Caption: Reaction scheme for sulfonamide synthesis.
Synthesis and Manufacturing Insights
Common Synthetic Pathways
The synthesis of pyridine-4-sulfonyl chloride and its hydrochloride salt often starts from readily available pyridine derivatives. One established method involves the reaction of pyridine with thionyl chloride to form an intermediate, N-(4-pyridyl)pyridinium chloride hydrochloride[10]. This intermediate can then be converted to the desired product. Another route involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction[11]. The conversion of the corresponding sulfonic acid to the sulfonyl chloride using chlorinating agents like phosphorus pentachloride or thionyl chloride is also a viable, though often harsh, method[9].
Quality Control Considerations
For applications in drug development, the purity of this compound is critical. Impurities can lead to side reactions and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, partnering with a reliable supplier who provides a detailed Certificate of Analysis (CoA) with purity specifications (e.g., by HPLC) and characterization data (e.g., NMR, MS) is essential for reproducible results in complex syntheses[1][2].
Caption: General workflow for synthesis and quality control.
Applications in Research and Drug Development
Role as a "Privileged" Scaffold Component
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in a wide range of approved drugs[12]. Its inclusion can enhance pharmacological properties such as water solubility and metabolic stability. This compound provides a direct and efficient means to incorporate this valuable scaffold, combined with the versatile sulfonamide linker, into new drug candidates[2].
Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl-pyridine-4-sulfonamides
This protocol outlines a self-validating system for synthesizing a small library of sulfonamide derivatives for screening purposes.
Materials:
-
This compound
-
Substituted aniline or alkylamine (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization. The structure and purity of the final compound should be validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety, Handling, and Storage
Hazard Identification and Risk Assessment
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is corrosive and moisture-sensitive[8][13].
| Hazard Type | GHS Statement | Description & Precaution |
| Corrosion | H314 | Causes severe skin burns and eye damage[3]. Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles with a face shield[14][15]. |
| Acute Toxicity | H302 | Harmful if swallowed[3][16]. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[17]. |
| Irritation | H335 | May cause respiratory irritation[3]. Handle only in a well-ventilated area or a chemical fume hood[14]. |
| Reactivity | EUH029 (implied) | Reacts with water, potentially violently, to release toxic and corrosive gases (HCl, SO₂)[18]. Keep away from moisture[13]. |
Protocol: Safe Handling and Quenching Procedures
Handling:
-
Always handle this reagent within a certified chemical fume hood.
-
Use compatible, dry glassware and equipment.
-
Ensure an emergency shower and eyewash station are immediately accessible[15].
-
Weigh the solid in a closed container or under an inert atmosphere if possible.
Quenching/Disposal:
-
Never quench sulfonyl chlorides with water directly in a concentrated state.
-
For residual material on equipment, rinse with an appropriate organic solvent (e.g., acetone).
-
Slowly add the acetone rinse solution to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base to neutralize the acidic byproducts.
-
Dispose of the neutralized waste in accordance with local, state, and federal regulations.
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[13][14]. It should be stored away from incompatible materials such as water, strong bases, and oxidizing agents[15]. Due to its hygroscopic and reactive nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong shelf life[13].
Conclusion
This compound is a potent and versatile electrophile that serves as an indispensable building block in the synthesis of sulfonamide-containing molecules. Its utility is particularly pronounced in drug discovery, where the rapid generation of diverse chemical libraries is essential for identifying new therapeutic leads. While its reactivity is the source of its synthetic power, it also mandates stringent safety and handling protocols. By understanding its core chemistry, synthetic origins, and safe handling requirements, researchers can effectively and safely harness this reagent to advance the frontiers of chemical and pharmaceutical science.
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An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride Hydrochloride
This guide provides an in-depth technical overview of Pyridine-4-sulfonyl chloride hydrochloride, a pivotal reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document moves beyond surface-level data to explore the compound's core chemical properties, mechanistic reactivity, and practical applications, grounded in established scientific principles.
Introduction: A Privileged Scaffold Building Block
This compound (CAS No: 489430-50-4) is a highly reactive intermediate that serves as a cornerstone for introducing the pyridylsulfonyl moiety into complex molecular architectures.[1][2] Its significance lies in the fusion of two critical chemical features: the highly electrophilic sulfonyl chloride group and the pyridine ring. The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing frequently in a diverse range of FDA-approved drugs due to its ability to enhance pharmacological properties like water solubility and metabolic stability.[3] This dual functionality makes this compound an invaluable tool for synthesizing novel compounds in the pharmaceutical and agrochemical industries.[1][4]
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [5] |
| CAS Number | 489430-50-4 | [5] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [5] |
| Molecular Weight | 214.07 g/mol | [5] |
| Appearance | White to off-white or brown powder/solid | [1][4] |
| Topological Polar Surface Area | 55.4 Ų | [5] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis, Handling, and Storage
Synthesis: Pyridine-4-sulfonyl chloride can be synthesized via the cyclocondensation of 4-aminopyridine with sulfuryl chloride (SO₂Cl₂).[6][7] The hydrochloride salt is subsequently formed. This method leverages common starting materials to produce the reactive sulfonyl chloride intermediate.
Handling and Storage Protocols: Due to the high reactivity of the sulfonyl chloride group, meticulous handling and storage are paramount to preserve the reagent's integrity and ensure laboratory safety.
-
Moisture Sensitivity: The compound is highly sensitive to moisture. It reacts exothermically, and often violently, with water to hydrolyze into pyridine-4-sulfonic acid and hydrochloric acid.[8][9] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and tools and glassware must be scrupulously dried.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[10][11] Storage under inert gas is recommended.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, appropriate PPE is mandatory. This includes safety goggles with side-shields, a face shield, a lab coat, and impervious gloves.[10][12] Work should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic character of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This makes it an excellent target for a wide range of nucleophiles.[1]
Primary Reaction: Sulfonamide Formation The most prominent and synthetically valuable reaction is its condensation with primary and secondary amines to form stable sulfonamide linkages.[3] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents.[3][13]
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, such as triethylamine or pyridine, is required in the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3] This is critical because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: Workflow for Sulfonamide Synthesis.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block used extensively in the synthesis of targeted therapeutic agents.
-
Pharmaceutical Intermediates: It is a key reagent in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs). The resulting sulfonamides are explored for a wide range of biological activities, including antibacterial properties.[3][4]
-
Vonoprazan Impurity Synthesis: The compound is used to prepare impurities of drugs like Vonoprazan, which is essential for analytical method development and quality control in pharmaceutical manufacturing.[3][4]
-
Custom Synthesis: Its reactivity allows for the precise introduction of the pyridylsulfonyl group, enabling custom synthesis projects that aim to build complex molecules with specific functional properties for both pharmaceuticals and materials science.[2]
Safety and Hazard Profile
This compound is a hazardous substance and must be handled with extreme care.
-
GHS Hazard Classification:
-
First-Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14]
-
Experimental Protocol: General Procedure for the Synthesis of a N-Substituted Pyridine-4-sulfonamide
This protocol outlines a representative procedure for the reaction of this compound with a primary amine.
Objective: To synthesize a pyridine-4-sulfonamide derivative via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, septum, and nitrogen inlet
-
Syringes
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of nitrogen.
-
Causality: This ensures that atmospheric moisture, which would rapidly hydrolyze the sulfonyl chloride, is excluded from the reaction.
-
-
Reagent Addition: this compound (1.0 eq) is suspended in anhydrous DCM. The flask is cooled to 0 °C in an ice bath.
-
Causality: Cooling the reaction controls the initial exothermic reaction that can occur upon addition of the amine and base, preventing potential side reactions.
-
-
Base and Nucleophile Addition: Triethylamine (2.2 eq) is added dropwise via syringe, followed by the slow, dropwise addition of the primary amine (1.1 eq).
-
Causality: Two equivalents of base are used: one to neutralize the hydrochloride salt of the starting material and one to quench the HCl byproduct formed during the reaction.[3] A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.
-
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification:
-
The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acid wash removes excess triethylamine and any unreacted amine. The bicarbonate wash removes any remaining acidic species. The brine wash removes residual water from the organic layer.
-
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by flash column chromatography or recrystallization to yield the pure sulfonamide.
-
References
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- Fisher Scientific.
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- Sigma-Aldrich.
- ChemicalBook. Pyridine-4-sulfonyl Chloride Chemical Properties,Uses,Production. ChemicalBook.
- Fisher Scientific.
- BLD Pharm. Pyridine-3-sulfonyl chloride. BLD Pharm.
- Angewandte Chemie. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
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An In-depth Technical Guide to the Structure Elucidation of Pyridine-4-sulfonyl chloride hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of pyridine-4-sulfonyl chloride hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the criticality of unambiguous structural confirmation for regulatory compliance and process optimization, this document moves beyond a mere listing of analytical techniques. Instead, it offers a holistic, field-proven strategy that integrates multi-technique spectroscopic and crystallographic data. We will explore the causality behind experimental choices, detailing not just the 'what' but the 'why' of each analytical step. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into confirming the molecular structure, connectivity, and solid-state arrangement of this important chemical entity.
Introduction: The Imperative of Structural Verification
This compound (C₅H₅Cl₂NO₂S) is a bifunctional molecule of significant interest. It incorporates a reactive sulfonyl chloride group, a potent electrophile for nucleophilic substitution, and a pyridinium moiety, which influences its solubility and reactivity. The hydrochloride salt form enhances its stability and handling properties. Given its role as a critical building block, an exhaustive and unequivocal confirmation of its structure is paramount to ensure the integrity of downstream synthetic products and the reproducibility of manufacturing processes.
This guide will present a logical workflow for the complete structural characterization of this compound, commencing with foundational spectroscopic techniques and culminating in the definitive determination of its three-dimensional structure through X-ray crystallography.
Strategic Approach to Structure Elucidation
Caption: Workflow for the structure elucidation of this compound.
Mass Spectrometry: Establishing the Molecular Blueprint
3.1. Rationale and Experimental Protocol
Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. For a charged species like this compound, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source is used.
-
Ionization Mode: Positive ion mode is selected to detect the pyridinium cation.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range.
3.2. Data Interpretation and Expected Results
The molecular formula of this compound is C₅H₅Cl₂NO₂S, with a molecular weight of 214.07 g/mol . The mass spectrum will show the cationic part of the molecule, which is pyridine-4-sulfonyl chloride.
| Predicted Ion | Formula | Calculated m/z | Expected Observation |
| [M+H]⁺ | [C₅H₅ClNO₂S]⁺ | 177.9724 | The protonated molecular ion of the pyridine-4-sulfonyl chloride cation.[2] |
| [M+Na]⁺ | [C₅H₄ClNO₂SNa]⁺ | 199.9544 | A sodium adduct, common in ESI-MS.[2] |
The high-resolution data allows for the confirmation of the elemental composition by comparing the experimentally measured mass to the calculated mass with a high degree of accuracy (typically < 5 ppm error).
Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can be induced. The fragmentation of pyridine derivatives often involves the loss of HCN or HNC.[3] The sulfonyl chloride group can also fragment, leading to the loss of SO₂ or Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, which is crucial for establishing the connectivity of the molecule.
4.1. ¹H NMR Spectroscopy
Rationale and Experimental Protocol: ¹H NMR spectroscopy identifies the number of different types of protons, their chemical environment, and their proximity to other protons. The hydrochloride nature of the sample means the pyridine nitrogen is protonated, forming a pyridinium salt. This protonation significantly affects the chemical shifts of the aromatic protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
Expected ¹H NMR Data (in D₂O):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 | δ 8.8 - 9.0 | Doublet | 2H | Protons adjacent to the positively charged nitrogen are highly deshielded.[4][5] |
| H-3, H-5 | δ 8.0 - 8.2 | Doublet | 2H | Protons meta to the nitrogen are less deshielded than the alpha protons. |
| N-H | Variable | Broad singlet | 1H | The pyridinium proton signal can be broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |
4.2. ¹³C NMR Spectroscopy
Rationale and Experimental Protocol: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridinium ring are influenced by the positive charge on the nitrogen.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: The same NMR spectrometer is used.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
Expected ¹³C NMR Data (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-4 | δ 155 - 160 | The carbon atom attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded. |
| C-2, C-6 | δ 145 - 150 | The carbon atoms adjacent to the positively charged nitrogen are deshielded.[5] |
| C-3, C-5 | δ 125 - 130 | The meta carbon atoms are the least deshielded in the aromatic ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Rationale and Experimental Protocol: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected FT-IR Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3150 - 3000 | C-H stretch | Aromatic C-H |
| ~2800 | N-H stretch | Pyridinium N-H[6] |
| 1640 - 1600 | C=C and C=N stretch | Pyridinium ring vibrations[7] |
| 1380 - 1350 | Asymmetric SO₂ stretch | Sulfonyl chloride |
| 1190 - 1160 | Symmetric SO₂ stretch | Sulfonyl chloride |
| 600 - 500 | S-Cl stretch | Sulfonyl chloride |
The presence of strong absorption bands in the regions characteristic for the sulfonyl chloride group and the pyridinium ring provides strong evidence for the proposed structure.[6][7]
X-ray Crystallography: The Definitive 3D Structure
Rationale and Experimental Protocol: Single-crystal X-ray crystallography is the gold standard for structure elucidation, providing unambiguous information about the atomic connectivity, bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: A suitable crystal is mounted, and diffraction data is collected.
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure.
Expected Crystallographic Data and Structural Features:
-
Crystal System and Space Group: The crystal system (e.g., monoclinic, orthorhombic) and space group will be determined.
-
Unit Cell Dimensions: Precise measurements of the unit cell parameters (a, b, c, α, β, γ).
-
Molecular Conformation: The geometry around the sulfur atom is expected to be tetrahedral. The pyridine ring will be planar.
-
Intermolecular Interactions: The presence of hydrogen bonding between the pyridinium N-H and the chloride anion is anticipated, which plays a crucial role in the crystal packing.[8]
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Pyridine-4-sulfonyl chloride hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of Pyridine-4-sulfonyl Chloride Hydrochloride
Introduction
Pyridine-4-sulfonyl chloride, often handled as its hydrochloride salt to improve stability, is a cornerstone reagent in modern medicinal and process chemistry. Its significance lies in its bifunctional nature: the pyridine ring, a common motif in pharmaceuticals, and the highly reactive sulfonyl chloride group (-SO₂Cl).[1] This sulfonyl chloride moiety is a powerful electrophile, readily reacting with a vast array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages.[2][3] This reaction is fundamental to the synthesis of a wide range of biologically active compounds, making the reliable and scalable synthesis of pyridine-4-sulfonyl chloride a critical endeavor for researchers and drug development professionals.[1] This guide provides an in-depth analysis of the primary synthetic pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative look at classical and modern methodologies.
Chapter 1: The Classical Pathway: Chlorination of Pyridine-4-sulfonic Acid
The most established and widely utilized method for preparing pyridine-4-sulfonyl chloride is the chlorination of its corresponding sulfonic acid precursor.[2] This pathway is reliable, but its success hinges on the careful selection of potent chlorinating agents and precise control of reaction conditions.
Theoretical Background & Mechanism
The conversion of a sulfonic acid to a sulfonyl chloride is a nucleophilic substitution reaction at the sulfonic acid group. The process requires a chlorinating agent to replace the hydroxyl (-OH) group with a chloride (-Cl) ion. The strong electron-withdrawing character of the two oxygen atoms on the sulfonyl group renders the central sulfur atom highly electron-deficient and thus, exceptionally electrophilic.[2] This inherent reactivity is key to its utility but also necessitates careful handling to prevent hydrolysis.
Choice of Chlorinating Agents
The choice of chlorinating agent is the most critical decision in this pathway, directly impacting yield, purity, and scalability.
Expertise & Experience: Phosphorus pentachloride is a powerful, aggressive chlorinating agent. Its high reactivity ensures a thorough conversion of the sulfonic acid. However, this brute-force approach comes with significant challenges. The reaction is often conducted at elevated temperatures (e.g., 150°C) and can be difficult to control.[4] A major drawback is the formation of phosphorus oxychloride (POCl₃) as a byproduct, which can be challenging to separate from the desired product, especially on an industrial scale.[2]
Protocol Trustworthiness: The use of excess PCl₅ is common to drive the reaction to completion, but this exacerbates purification issues. The crude product is often used immediately in the next step to avoid degradation during a lengthy purification process.[4]
Expertise & Experience: Thionyl chloride is generally the preferred reagent for this transformation in modern synthesis.[2] Its primary advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at ambient temperature, which simplifies purification immensely. The reaction can often be performed under milder conditions than with PCl₅. Catalytic amounts of N,N-dimethylformamide (DMF) are frequently added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent chlorinating species.
Protocol Trustworthiness: The reaction is highly efficient, but thionyl chloride itself is a corrosive and moisture-sensitive reagent that must be handled with care. The reaction's exothermicity also requires controlled addition and cooling.
Synthesis of the Precursor: Pyridine-4-sulfonic Acid
A reliable supply of the starting material is paramount. Pyridine-4-sulfonic acid can be conveniently prepared from N-(4-pyridyl)pyridinium chloride hydrochloride. This precursor is treated with sodium sulfite, followed by acidification with hydrochloric acid, to yield the desired sulfonic acid.[5] This multi-step process involves a reflux period and subsequent crystallization to isolate the product.[5]
Experimental Protocol: From Pyridine-4-sulfonic Acid to Pyridine-4-sulfonyl Chloride
This protocol describes the conversion using thionyl chloride, which is generally favored for its cleaner reaction profile.
Step 1: Reaction Setup
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add pyridine-4-sulfonic acid (1 equiv.).
-
Suspend the sulfonic acid in an excess of thionyl chloride (SOCl₂, 5-10 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equiv.).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 76°C) under a nitrogen atmosphere.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by quenching a small aliquot with an amine (e.g., benzylamine) and analyzing via TLC or LC-MS for sulfonamide formation. The reaction is complete when the starting sulfonic acid is no longer detectable.
Step 3: Work-up and Isolation
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This step must be performed in a well-ventilated fume hood.
-
The resulting crude residue is pyridine-4-sulfonyl chloride, often complexed with HCl. Due to its instability, it is typically used directly in the subsequent reaction without extensive purification.
Data Summary: Comparison of Chlorinating Agents
| Parameter | Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) |
| Reactivity | Very High | High |
| Byproducts | Solid/Liquid (POCl₃, HCl) | Gaseous (SO₂, HCl) |
| Purification | Difficult, especially at scale[2] | Simplified due to gaseous byproducts |
| Conditions | Harsh, often high temperatures (>150°C)[4] | Milder, reflux (~76°C) |
| Safety | Corrosive solid, moisture sensitive | Corrosive liquid, toxic fumes, moisture sensitive |
Chapter 2: Alternative Pathway: Oxidative Chlorination of Pyridine-4-thiol
An alternative strategy bypasses the sulfonic acid intermediate altogether, starting instead from pyridine-4-thiol or its disulfide derivative. This approach relies on a one-pot oxidative chlorination process.
Mechanistic Insight
The core of this method involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom. The thiol is first oxidized, likely to a disulfide or sulfenyl chloride intermediate, which is then subjected to further oxidation and chlorination in the presence of a chlorine source and water to form the final sulfonyl chloride.[6][7]
Key Reagent Systems
NCS, in combination with dilute hydrochloric acid, provides a mild and effective system for converting thiols to sulfonyl chlorides.[7] This method is often favored in laboratory settings for its high yields and operational simplicity.
A highly reactive and efficient reagent system can be formed from the combination of hydrogen peroxide and thionyl chloride.[6][8] This method is remarkably fast, with reactions often completing in minutes at room temperature, and demonstrates broad applicability for aromatic, heterocyclic, and aliphatic thiols.[6]
Experimental Protocol: Oxidative Chlorination using H₂O₂/SOCl₂
This protocol is adapted from the highly efficient method developed by Bahrami, et al. for the direct conversion of thiols.[6]
Step 1: Reagent Preparation
-
In a round-bottom flask, add the solvent (e.g., dichloromethane).
-
Cool the flask in an ice bath to 0°C.
Step 2: Reaction Execution
-
To the cooled solvent, add pyridine-4-thiol (1 equiv.).
-
Add 35% hydrogen peroxide (H₂O₂, 3 equiv.) to the mixture.
-
Slowly add thionyl chloride (SOCl₂, 1 equiv.) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction vigorously. The reaction is typically complete within 1-5 minutes.[6]
Step 3: Work-up and Isolation
-
Quench the reaction by adding cold water.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyridine-4-sulfonyl chloride.
Workflow Diagram: One-Pot Thiol to Sulfonamide Synthesis
The oxidative chlorination method can be seamlessly integrated into a one-pot synthesis of sulfonamides, which is a significant advantage in terms of efficiency and atom economy.
Caption: One-pot conversion of thiol to sulfonamide.
Chapter 3: Modern Approaches: Late-Stage Functionalization from Sulfonamides
A groundbreaking recent development enables the reverse transformation: converting a stable, primary sulfonamide back into a highly reactive sulfonyl chloride.[9][10] This strategy is exceptionally valuable for late-stage functionalization in drug discovery, where a common precursor can be diversified into a library of analogues.
Pyrylium Salt-Mediated Activation
Expertise & Experience: This method utilizes a pyrylium salt, Pyry-BF₄, to activate the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide.[9][10] In the presence of MgCl₂, this activation facilitates the formation of the sulfonyl chloride under remarkably mild conditions (e.g., 60°C in tBuOH).[9] The high chemoselectivity of this process allows it to be used on complex molecules with a wide range of sensitive functional groups that would not survive classical chlorination methods.[10]
Conceptual Diagram: Pyrylium Salt Activation
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An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of Pyridine-4-Sulfonyl Chloride Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine-4-sulfonyl chloride hydrochloride is a pivotal reagent in modern organic synthesis, primarily valued for its role as a potent electrophilic building block. Its mechanism of action is centered on the highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution to form stable sulfonamide and sulfonate ester linkages. This guide elucidates the fundamental chemical principles governing its reactivity, provides detailed experimental methodologies for its application, and outlines the critical safety protocols necessary for its handling. By synthesizing mechanistic theory with practical, field-proven insights, this document serves as a comprehensive resource for professionals leveraging this versatile compound in pharmaceutical research, agrochemical development, and fine chemical synthesis.
Introduction to this compound
Pyridine-4-sulfonyl chloride, often supplied and utilized as its hydrochloride salt, is a compound of significant interest due to the unique combination of a pyridine ring and a highly reactive sulfonyl chloride group.[1][2] This structure makes it an essential intermediate for introducing the pyridylsulfonyl moiety into a diverse range of molecular architectures, a common feature in many biologically active compounds.[3]
Chemical Identity and Physicochemical Properties
The hydrochloride salt form enhances the compound's stability and modulates its solubility profile. The key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [4] |
| CAS Number | 489430-50-4 | [4] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [4] |
| Molecular Weight | 214.07 g/mol | [4] |
| Appearance | Typically a brown or white to off-white powder/solid | [1][2] |
| Solubility | Sparingly soluble in water | [2] |
The Significance of the Pyridylsulfonyl Moiety
The sulfonamide linkage is a cornerstone of medicinal chemistry, famously integral to the sulfa class of antibiotics.[5] The incorporation of a pyridine ring into this pharmacophore offers distinct advantages, including:
-
Modulating physicochemical properties such as solubility and lipophilicity.
-
Providing a site for hydrogen bonding, influencing drug-receptor interactions.
-
Altering the metabolic profile of the parent molecule.
Consequently, this compound serves as a critical starting material for the synthesis of novel therapeutic agents and other high-value functional molecules.[3][6]
The Core Mechanism of Action: Nucleophilic Substitution
The primary "mechanism of action" for pyridine-4-sulfonyl chloride in a synthetic context is its function as a powerful sulfonating agent. This reactivity is dictated by the electronic properties of the sulfonyl chloride group (-SO₂Cl).
The Electrophilic Nature of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group is the electrophilic center.[7] Its reactivity is significantly enhanced by the strong electron-withdrawing effects of three attached electronegative atoms: two oxygen atoms and one chlorine atom. This polarization renders the sulfur atom highly electron-deficient and thus extremely susceptible to attack by a wide range of nucleophiles.[1][7]
General Reaction Mechanism with Nucleophiles
The reaction of pyridine-4-sulfonyl chloride with a nucleophile (e.g., a primary or secondary amine) proceeds via a two-step addition-elimination mechanism, a variant of nucleophilic acyl substitution.
-
Nucleophilic Attack: The nucleophile (e.g., the lone pair of electrons on a nitrogen atom of an amine) attacks the electrophilic sulfur atom. This forms a transient, high-energy tetrahedral intermediate.
-
Leaving Group Departure: The intermediate rapidly collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
This sequence results in the formation of a new, stable covalent bond between the sulfur atom and the nucleophile.
Caption: General mechanism of nucleophilic substitution on pyridine-4-sulfonyl chloride.
The Role of the Hydrochloride Salt and Reaction Basicity
The hydrochloride form means the pyridine nitrogen is protonated. In most synthetic applications, a non-nucleophilic base, such as triethylamine (TEA) or pyridine itself, is added to the reaction mixture.[7] This base serves two critical functions, demonstrating clear experimental causality:
-
Neutralization of HCl: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the desired nucleophile (e.g., the amine), which would render the nucleophile unreactive.
-
Deprotonation of the Reagent: The added base deprotonates the pyridinium hydrochloride, freeing the neutral pyridine-4-sulfonyl chloride to react as intended.
Key Synthetic Applications and Methodologies
The robust reactivity of pyridine-4-sulfonyl chloride makes it a workhorse reagent for constructing sulfonamides, which are prevalent in pharmaceuticals and agrochemicals.[6]
Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry
The reaction of pyridine-4-sulfonyl chloride with primary or secondary amines is the most common and powerful method for synthesizing pyridine-4-sulfonamides.[7]
This protocol describes a self-validating system for a standard sulfonylation reaction. The successful formation of the product, verifiable through standard analytical techniques (TLC, NMR, MS), validates the core reactivity of the starting materials.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred solution. The excess base ensures complete neutralization of the hydrochloride salt and the HCl byproduct.
-
Nucleophile Addition: Slowly add a solution of benzylamine (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the limiting reagent (benzylamine).
-
Workup - Quenching: Quench the reaction by adding 1M HCl solution to neutralize excess TEA.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-benzylpyridine-4-sulfonamide.
The following diagram illustrates the logical flow of the experimental protocol, from setup to final product characterization.
Caption: A typical experimental workflow for the synthesis of a sulfonamide.
Handling, Safety, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires careful handling to mitigate risks.[4]
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Classification | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[4][8] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[4][9] |
| Serious Eye Damage | H314 | Causes serious eye damage[4][9] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[4][8] |
Recommended Handling Procedures
Adherence to the following protocols is mandatory:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[9][10]
-
Handling: Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][11]
Storage and Stability
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
The compound is hygroscopic and moisture-sensitive; exposure to atmospheric moisture can lead to hydrolysis of the sulfonyl chloride group, rendering the reagent inactive.[8] Store under an inert atmosphere where possible.
Conclusion
This compound is a powerful and versatile reagent whose utility is rooted in the fundamental principles of nucleophilic substitution. Its primary mechanism of action—the facile reaction of its electrophilic sulfonyl chloride group with nucleophiles—provides a reliable and efficient pathway for the synthesis of sulfonamides and other sulfur-containing compounds. For researchers in drug discovery and chemical development, a thorough understanding of its reactivity, coupled with disciplined adherence to safety protocols, is essential for harnessing its full synthetic potential.
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An In-depth Technical Guide to Pyridine-4-sulfonyl Chloride Hydrochloride: Properties, Applications, and Handling for Scientific Professionals
This guide provides a comprehensive technical overview of pyridine-4-sulfonyl chloride hydrochloride, a key reagent in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physical and chemical characteristics, reactivity, and safe handling protocols.
Chemical Identity and Structural Elucidation
This compound is the hydrochloride salt of pyridine-4-sulfonyl chloride. The presence of the hydrochloride salt enhances the compound's stability for storage and handling, though it can influence its reactivity and solubility.
Molecular Structure:
The molecule consists of a pyridine ring substituted at the 4-position with a sulfonyl chloride group (-SO₂Cl). The nitrogen atom of the pyridine ring is protonated and associated with a chloride counter-ion.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride[1] |
| CAS Number | 489430-50-4[1] |
| Molecular Formula | C₅H₅Cl₂NO₂S[1] |
| Molecular Weight | 214.07 g/mol [1] |
| InChI | InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H[1] |
| InChIKey | ZBDTZCIVBAUGNG-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CN=C=C1S(=O)(=O)Cl.Cl |
Physicochemical Properties: A Comparative Analysis
Quantitative data for this compound is not extensively reported in peer-reviewed literature, with some available data pertaining to the free base, pyridine-4-sulfonyl chloride. The following table summarizes the available and predicted properties.
| Property | Value/Observation | Source/Comment |
| Appearance | Brown powder or white solid.[2] | The color can vary depending on purity. |
| Melting Point | Data not available. | For comparison, the isomer pyridine-3-sulfonyl chloride has a reported melting point of 144 °C.[3][4] |
| Boiling Point | 284 °C | This value is for the free base, pyridine-4-sulfonyl chloride.[2][5] |
| Solubility | Soluble in ethanol, chloroform, and water. | General solubility for pyridine hydrochloride.[6] The sulfonyl chloride moiety will react with water. |
| Density | 1.488 g/cm³ | This value is for the free base, pyridine-4-sulfonyl chloride.[2][5] |
| Flash Point | 126 °C | This value is for the free base, pyridine-4-sulfonyl chloride.[2][5] |
Reactivity and Synthetic Utility: The Sulfonylation Workhorse
The synthetic utility of this compound is primarily derived from the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group.[2] This makes it an excellent reagent for the formation of sulfonamides and sulfonate esters through reactions with nucleophiles such as amines and alcohols, respectively.[7] The introduction of the pyridylsulfonyl moiety is of significant interest in medicinal chemistry for modulating the physicochemical properties of drug candidates.[8]
General Reaction Mechanism: Nucleophilic Acyl Substitution
The core reactivity of this compound involves a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride leaving group. The reaction with an amine to form a sulfonamide is a cornerstone of its application.[8] A base is typically required to neutralize the hydrochloric acid generated during the reaction.[8]
Caption: General mechanism for sulfonamide formation.
Representative Experimental Protocol: Synthesis of N-Aryl-Pyridine-4-Sulfonamide
This protocol is a generalized procedure for the synthesis of a sulfonamide from an aryl amine and this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (2.0 - 2.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the aryl amine and dissolve it in anhydrous DCM.
-
Add the anhydrous pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound to the cooled amine solution in portions over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-pyridine-4-sulfonamide.[9][10]
Caption: Experimental workflow for sulfonamide synthesis.
Spectroscopic Characterization: An Interpretive Guide
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridinium ring. Due to the positive charge on the nitrogen atom, the electron density on the ring is reduced, leading to a downfield shift of all proton signals compared to neutral pyridine.[11] The protons ortho to the nitrogen (at the 2 and 6 positions) will be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands typical of sulfonyl chlorides and pyridinium salts.
-
S=O Stretching: Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.[12]
-
S-Cl Stretching: A band corresponding to the S-Cl stretch is expected in the far-IR region, generally around 375 cm⁻¹.
-
N-H Stretching: In the hydrochloride salt, a broad band corresponding to the N⁺-H stretch is anticipated, often in the range of 3300-1950 cm⁻¹.[13]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak corresponding to the free base (pyridine-4-sulfonyl chloride) would be expected. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be observed for the molecular ion and any fragments containing the chlorine atom.
Safety, Handling, and Storage: A Protocol for Prudent Practice
This compound is a hazardous substance that requires careful handling to ensure personnel safety.
Hazard Identification and Classification
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Work in a properly functioning, certified laboratory chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber).
-
Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is moisture-sensitive and will react with water. Store away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its ability to readily form sulfonamides and sulfonate esters makes it a crucial building block in the development of new pharmaceuticals and other functional molecules. A thorough understanding of its physical properties, reactivity, and hazards is paramount for its safe and effective use in a research and development setting. This guide provides the foundational knowledge for scientists to confidently and safely incorporate this reagent into their synthetic workflows.
References
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- Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(10), 2009-2024.
- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- SpectraBase. (n.d.). Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts.
- Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra.
- King, J. F., & Lee, T. W. S. (1967). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 45(15), 1699-1702.
- Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(10), 2009-2024.
- ChemicalBook. (n.d.). Pyridine hydrochloride(628-13-7) 1H NMR spectrum.
- Fry, A. J. (1980). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Journal of the American Chemical Society, 102(25), 7629-7631.
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- ChemBK. (2024, April 9). Pyridine-3-sulfonyl chlor....
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- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- Hakkarainen, E., et al. (2025). Metal-free pyridinium salts with strong room-temperature phosphorescence and microsecond radiative lifetime. Chemical Science, 16, 17261.
- Autech auxiliary. (n.d.).
- PubChem. (n.d.). This compound.
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- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride CAS#: 16133-25-8.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
- Wang, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(11), 3183.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- Chemodex. (n.d.). Pyridine hydrochloride - CAS-Number 628-13-7.
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- Chemsrc. (2025, September 10). CAS#:489430-50-4 | this compound.
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theoretical studies on Pyridine-4-sulfonyl chloride hydrochloride
An In-depth Technical Guide to the Theoretical Studies of Pyridine-4-sulfonyl chloride hydrochloride
Abstract
Pyridine-4-sulfonyl chloride and its hydrochloride salt are pivotal intermediates in modern organic synthesis, serving as essential building blocks for a diverse range of pharmaceuticals and agrochemicals.[1][2] The high reactivity of the sulfonyl chloride group, coupled with the unique electronic properties of the pyridine scaffold, makes this compound a versatile tool for chemists.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structural, electronic, and reactive properties of this compound. By leveraging Density Functional Theory (DFT), we can model its molecular geometry, predict spectroscopic signatures, and map out reaction pathways, offering insights that complement and guide experimental work.
Introduction: A Profile of a Versatile Synthetic Intermediate
This compound is a reactive chemical compound primarily used in organic synthesis.[] Its value lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety, making it highly susceptible to nucleophilic attack.[3][5] This reactivity allows for the facile introduction of the pyridylsulfonyl group into various molecular frameworks, a common strategy in the synthesis of biologically active compounds.[1]
The compound is typically handled as its hydrochloride salt, which protonates the pyridine nitrogen. This enhances stability and modifies the compound's physical properties. From a theoretical standpoint, this protonation significantly influences the electronic landscape of the pyridine ring, which in turn affects the reactivity of the distal sulfonyl chloride group.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | pyridine-4-sulfonyl chloride;hydrochloride | [6] |
| CAS Number | 489430-50-4 | [][6] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [6] |
| Molecular Weight | 214.07 g/mol | [6] |
| Parent Compound | Pyridine-4-sulfonyl Chloride (CAS: 134479-04-2) | [6][7] |
| Appearance | Brown Powder | [3] |
| Boiling Point | 284℃ (for parent compound) | [3] |
| Density | 1.488 g/cm³ (for parent compound) |[3] |
The Computational Lens: Why Theoretical Studies are Essential
While experimental methods provide invaluable data on bulk properties and reaction outcomes, they often struggle to capture the transient, high-energy species that govern reaction mechanisms, such as transition states and reactive intermediates. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful "computational microscope" to bridge these gaps.
For a molecule like Pyridine-4-sulfonyl chloride, DFT calculations can:
-
Determine the most stable three-dimensional structure with high precision.
-
Predict vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.[8]
-
Map the electron density and electrostatic potential to identify sites of reactivity.
-
Model entire reaction pathways, calculating the energies of reactants, intermediates, transition states, and products to understand reaction kinetics and thermodynamics.[5]
The choice of DFT, specifically with hybrid functionals like B3LYP and Pople-style basis sets such as 6-31G(d,p), represents a well-established balance between computational cost and accuracy for organic molecules, as demonstrated in numerous studies on related heterocyclic systems.[5][9]
Unveiling the Core Structure: Molecular Geometry and Spectroscopy
A foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The resulting bond lengths, angles, and dihedrals provide a precise picture of the molecule's shape.
Caption: Structure of this compound.
Table 2: Representative Calculated Geometric Parameters (DFT/B3LYP/6-31G(d,p)) Note: These are illustrative values based on typical bond lengths and are not from a specific published study on this exact molecule. A dedicated calculation is required for precise data.
| Parameter | Description | Expected Value (Å or °) |
| r(S-Cl) | Length of the sulfur-chlorine bond | ~2.05 - 2.15 Å |
| r(S=O) | Length of the sulfur-oxygen double bonds | ~1.45 - 1.50 Å |
| r(C-S) | Length of the carbon-sulfur bond | ~1.75 - 1.80 Å |
| ∠(O-S-O) | Angle between the two oxygen atoms and sulfur | ~120 - 125° |
| ∠(C-S-Cl) | Angle between the pyridine ring, sulfur, and chlorine | ~100 - 105° |
Furthermore, a frequency calculation on the optimized geometry allows for the prediction of the molecule's vibrational spectrum. This theoretical spectrum is invaluable for assigning peaks in experimental FT-IR and FT-Raman data, confirming the presence of key functional groups like the S=O stretches and pyridine ring vibrations.
Reactivity and Mechanistic Pathways
The utility of Pyridine-4-sulfonyl chloride stems from its electrophilic sulfur center. Theoretical calculations can quantify this reactivity through analysis of the molecule's electronic properties.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For the unprotonated (free base) form, it would show a strongly positive (electron-deficient) region around the sulfur atom, marking it as the site for nucleophilic attack, and a negative (electron-rich) region at the pyridine nitrogen.
-
Frontier Molecular Orbitals (FMO): The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the sulfonyl chloride group, specifically on the σ*(S-Cl) anti-bonding orbital. An incoming nucleophile's Highest Occupied Molecular Orbital (HOMO) will interact with this LUMO, initiating the substitution reaction.
A key reaction pathway for related pyridine sulfonyl chlorides involves C-sulfonylation of 4-alkylpyridines.[10] Theoretical modeling can elucidate the plausible mechanism for this transformation.[5]
-
N-Sulfonylation: The reaction initiates with the nucleophilic nitrogen of a pyridine substrate attacking the electrophilic sulfur of the sulfonyl chloride, forming a pyridinium salt intermediate.[5][10]
-
Deprotonation: A base, such as triethylamine, deprotonates the picolyl position (the CH₂ group adjacent to the ring), which is now acidic due to the positively charged pyridinium ring. This forms a highly reactive alkylidene dihydropyridine intermediate.[10]
-
C-Sulfonylation: This intermediate then undergoes an electrophilic attack, leading to the final C-sulfonylated product.[5]
Caption: Reaction pathway for C-sulfonylation.[5][10]
Theoretical studies can calculate the activation barriers for each step, identifying the rate-determining step and providing a deeper understanding of the reaction kinetics.
A Standardized Protocol for Theoretical Investigation
To ensure reproducibility and scientific rigor, a standardized computational workflow is essential. The following protocol outlines a robust procedure for the theoretical analysis of Pyridine-4-sulfonyl chloride.
Caption: A standard workflow for DFT calculations.
Experimental Protocol: DFT Analysis
-
Structure Preparation:
-
Construct the 3D structure of Pyridine-4-sulfonyl chloride (or its hydrochloride salt) using a molecular builder (e.g., Avogadro, GaussView).
-
Perform an initial geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Causality: The goal is to find the most stable conformation of the molecule. This is the structure that corresponds to a minimum on the potential energy surface.
-
Method: Submit the structure for a geometry optimization calculation using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
-
Vibrational Frequency Calculation (Self-Validation):
-
Causality: This step is crucial for validating the result of the optimization. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a failed optimization.
-
Method: Using the optimized geometry from the previous step, perform a frequency calculation at the identical level of theory (B3LYP/6-31G(d,p)).
-
Verification: Confirm that the output lists zero imaginary frequencies. The output also provides the predicted IR/Raman spectrum and thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy).
-
-
Electronic Property Analysis:
-
Causality: To understand reactivity, we must analyze the electronic structure of the validated, optimized molecule.
-
Method: Using the optimized geometry, run a single-point energy calculation. Request additional analysis such as population analysis (for atomic charges), molecular orbitals (HOMO/LUMO), and the generation of an electrostatic potential map. For higher accuracy, this step can optionally be performed with a larger basis set.
-
Interpretation: Analyze the output data to identify electrophilic/nucleophilic sites, determine the HOMO-LUMO energy gap (an indicator of chemical reactivity), and visualize the orbitals involved in key reactions.
-
Conclusion and Future Directions
Theoretical studies provide indispensable insights into the fundamental properties of this compound. Through DFT calculations, we can build a detailed understanding of its molecular structure, electronic landscape, and reactivity, which is critical for its application in targeted synthesis. The computational protocols outlined here offer a robust framework for investigating not only the isolated molecule but also its complex reaction mechanisms.
Future theoretical work could expand upon this foundation by:
-
Modeling transition states for reactions with specific amine nucleophiles to predict reaction barriers and selectivity.
-
Incorporating explicit or implicit solvent models to study reaction dynamics in solution, more closely mimicking real-world laboratory conditions.
-
Performing comparative studies with other isomers (e.g., pyridine-2- or pyridine-3-sulfonyl chloride) to theoretically explain differences in their reactivity and stability.
By integrating these advanced computational techniques, we can continue to refine our understanding and expand the synthetic utility of this important chemical intermediate.
References
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- National Institutes of Health (NIH). (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- PubChem. (n.d.). Pyridine-4-sulfonyl Chloride.
- ResearchGate. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.
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Pyridine-4-sulfonyl Chloride Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of Pyridine-4-sulfonyl chloride hydrochloride, a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. From its historical underpinnings to its synthesis, reactivity, and safe handling, this document offers a comprehensive resource for scientists and researchers.
Introduction: The Significance of the Pyridylsulfonyl Moiety
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] When functionalized with a sulfonyl chloride group at the 4-position, its utility as a chemical intermediate expands significantly. This compound serves as a highly reactive electrophile, enabling the facile introduction of the pyridylsulfonyl group into diverse molecular architectures.[2][3] This moiety is a key component in numerous therapeutic agents, underscoring the importance of its parent sulfonyl chloride in drug discovery and development.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₅Cl₂NO₂S | [4] |
| Molecular Weight | 214.07 g/mol | [4] |
| CAS Number | 489430-50-4 | [4] |
| Appearance | Brown powder | [2] |
| Boiling Point | 284°C (for the free base) | [2] |
| Flash Point | 126°C (for the free base) | [2] |
| Density | 1.488 g/cm³ (for the free base) | [2] |
Historical Context and Discovery
While the precise moment of the first synthesis of this compound is not prominently documented, its origins can be traced to the broader development of pyridine chemistry and sulfonation reactions. The groundwork for accessing key precursors was laid in the early 20th century. A notable example is the work of Koenigs and Greiner in 1931 on the synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride, a related precursor molecule.[5] The advancement of sulfonation and chlorination techniques throughout the 20th century, driven by the burgeoning pharmaceutical and dye industries, inevitably led to the preparation and utilization of a wide range of pyridine sulfonyl chlorides. The synthesis of pyridine-3-and-4-sulfonic acids was a subject of study in the mid-1960s, highlighting the growing interest in these compounds as synthetic intermediates.[6][7]
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of its corresponding sulfonic acid, Pyridine-4-sulfonic acid. This precursor can be prepared through various methods, including the sulfonation of pyridine or from 4-substituted pyridine derivatives.
Preparation of the Precursor: Pyridine-4-sulfonic Acid
A common route to Pyridine-4-sulfonic acid involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite.[5]
Experimental Protocol: Synthesis of 4-Pyridinesulfonic Acid [5]
-
Dissolve 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water in a 2-liter round-bottomed flask.
-
Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate.
-
Once the initial evolution of sulfur dioxide has subsided, gently heat the solution under reflux in a nitrogen atmosphere for 24 hours.
-
After cooling slightly, add 20 g of activated charcoal to the mixture and continue to heat under reflux for an additional hour.
-
Filter the hot mixture and continuously extract the resulting solid with absolute ethanol for 24 hours in a Soxhlet apparatus.
-
Distill the ethanol from the extract on a steam bath.
-
Dissolve the crude sodium 4-pyridinesulfonate in approximately 160 ml of hot water.
-
With mixing, add 320 ml of 12N hydrochloric acid and cool the solution to room temperature.
-
Filter the precipitate of sodium chloride.
-
Evaporate the filtrate to dryness under reduced pressure on a steam bath.
-
Crystallize the residue from 600 ml of 70% aqueous ethanol to yield colorless crystals of 4-pyridinesulfonic acid.
Chlorination of Pyridine-4-sulfonic Acid
The conversion of Pyridine-4-sulfonic acid to Pyridine-4-sulfonyl chloride is a critical step, commonly achieved using potent chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[8]
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on established chemical transformations.
-
In a fume hood, equip a round-bottomed flask with a reflux condenser and a drying tube.
-
To the flask, add Pyridine-4-sulfonic acid (1 equivalent).
-
Carefully add phosphorus pentachloride (1.1 to 1.5 equivalents) or thionyl chloride (excess) to the flask. The reaction can be vigorous.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
-
Cool the reaction mixture to room temperature.
-
If using thionyl chloride, carefully remove the excess reagent by distillation under reduced pressure.
-
If using phosphorus pentachloride, the product can be isolated by carefully quenching the reaction mixture with ice-water and extracting the product with a suitable organic solvent.
-
The crude Pyridine-4-sulfonyl chloride can then be purified by distillation or crystallization. The hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Causality in Experimental Choices:
-
Excess Chlorinating Agent: The use of excess phosphorus pentachloride or thionyl chloride ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as both phosphorus pentachloride and thionyl chloride react violently with water.[1][9]
-
Fume Hood: The reaction generates corrosive and toxic byproducts such as hydrogen chloride and sulfur dioxide, necessitating the use of a well-ventilated fume hood.[9]
Reaction Mechanism
The chlorination of a sulfonic acid with phosphorus pentachloride is a well-established transformation. The following diagram illustrates a plausible mechanism for this reaction.
Caption: General reaction scheme for the formation of sulfonamides.
Formation of Sulfonate Esters
Pyridine-4-sulfonyl chloride readily reacts with alcohols in the presence of a base to yield sulfonate esters. These esters are also valuable intermediates in organic synthesis. [1]
Caption: General reaction scheme for the formation of sulfonate esters.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. While a comprehensive public database of its spectra is limited, the expected characteristic signals can be inferred from the analysis of similar sulfonyl chloride compounds. [5]
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic protons of the pyridine ring would appear as deshielded multiplets in the region of 7.0-9.0 ppm. The presence of the hydrochloride salt may further shift these signals downfield. |
| ¹³C NMR | Aromatic carbons would be observed in the region of 120-150 ppm. The carbon attached to the sulfonyl group would be significantly deshielded. |
| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. [10] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the free base, along with a characteristic isotopic pattern for the presence of chlorine. [10]|
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification: [4]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE): [11][12]
-
Work in a well-ventilated chemical fume hood.
-
Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from water and moisture, as it reacts violently with water.
-
Store separately from incompatible materials such as strong oxidizing agents and bases.
Spill and Disposal: [13]
-
In case of a spill, evacuate the area and wear appropriate PPE.
-
For small spills, carefully sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and powerful reagent that plays a crucial role in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible use in research and development. This guide provides a foundational resource to aid scientists in harnessing the synthetic potential of this important chemical intermediate.
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- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Sulfonamides using Pyridine-4-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridylsulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1][2] Its ability to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions makes it a privileged scaffold in drug design. The introduction of a pyridine ring into the sulfonamide structure, creating a pyridylsulfonamide, offers a powerful strategy to modulate a compound's physicochemical properties. The nitrogen atom in the pyridine ring can be protonated at physiological pH, enhancing aqueous solubility and providing a handle for salt formation, which is often critical for bioavailability and formulation.
Pyridine-4-sulfonyl chloride hydrochloride is a highly valuable reagent for this purpose. It serves as a direct and efficient precursor for installing the pyridine-4-sulfonyl group onto primary and secondary amines. This guide provides a comprehensive overview of the underlying chemistry, a detailed experimental protocol, and critical insights for successfully synthesizing sulfonamides using this versatile reagent.
Reaction Mechanism: The Chemistry of Sulfonamide Bond Formation
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.[3][4] The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and a hydrochloride salt of the base.
The use of Pyridine-4-sulfonyl chloride hydrochloride means that an additional equivalent of base is required to first neutralize the HCl salt, liberating the free, reactive sulfonyl chloride before it can react with the target amine.
Diagram: General Reaction Mechanism
Caption: Nucleophilic attack of an amine on the sulfonyl chloride.
Detailed Experimental Protocol
This protocol provides a general method for the reaction of this compound with a primary or secondary amine. Researchers should adjust stoichiometry and reaction times based on the specific amine used.
Materials and Reagents
-
This compound (CAS: 489430-50-4)[5]
-
A primary or secondary amine (Substrate)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (Base)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) (Solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Critical Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage.[5][6] It is harmful if swallowed and may cause respiratory irritation.[5] It reacts with water, potentially liberating toxic gas.[6]
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Spills: In case of a spill, do not use water. Sweep up the solid material carefully and place it into a suitable container for disposal.[8]
-
Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine is flammable and corrosive. Handle all chemicals with appropriate care according to their Safety Data Sheets (SDS).
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (approx. 0.1–0.5 M concentration). Add triethylamine (2.2 eq.) to the solution. Note: Two equivalents of base are used—one to neutralize the hydrochloride salt of the reagent and one to quench the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure the temperature is stable.
-
Reagent Addition: In a separate flask, prepare a suspension of this compound (1.1 eq.) in a small amount of anhydrous dichloromethane. Add this suspension dropwise to the cooled amine solution over 20–30 minutes using a dropping funnel. Causality: Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–16 hours.
-
Monitoring: Monitor the reaction's progress by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot indicates the reaction is nearing completion.
-
Work-up:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any other water-soluble impurities.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization
-
Purification: The crude sulfonamide can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[9][10]
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
Key Parameters and Troubleshooting
The success of this synthesis relies on careful control of several parameters.
| Parameter | Recommended Condition | Rationale & Common Issues |
| Stoichiometry | Amine (1.0 eq), Sulfonyl Chloride (1.05-1.2 eq), Base (2.1-2.5 eq) | A slight excess of the sulfonyl chloride ensures complete consumption of the (often more valuable) amine. Insufficient base will result in a low yield as HCl will protonate the starting amine, rendering it non-nucleophilic. |
| Solvent | Anhydrous DCM, CH₃CN, THF | The solvent must be aprotic and anhydrous to prevent hydrolysis of the highly reactive sulfonyl chloride. Using wet solvents is a primary cause of reaction failure. |
| Base | Triethylamine, Pyridine, DIPEA | A non-nucleophilic tertiary amine is ideal. It must be strong enough to deprotonate the intermediate and neutralize HCl without competing with the primary/secondary amine as a nucleophile. |
| Temperature | Initial addition at 0 °C, then warm to RT | Controlling the initial exothermic reaction at 0 °C minimizes the formation of impurities. Some less reactive amines may require gentle heating to proceed to completion. |
| Moisture | Strictly anhydrous conditions | Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which will not react with the amine.[6] Always use dry glassware and anhydrous solvents. |
Conclusion
This compound is an effective and straightforward reagent for the synthesis of pyridylsulfonamides. By understanding the reaction mechanism, adhering to strict anhydrous conditions, and employing careful experimental technique, researchers can reliably access a diverse range of sulfonamide derivatives. The protocols and insights provided in this guide serve as a robust starting point for scientists engaged in pharmaceutical research and synthetic chemistry, enabling the efficient creation of novel molecules with potentially valuable therapeutic properties.
References
- Harmata, M. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH.
- Oesper, P. F., & Warner, R. C. (n.d.). Sulfonamide purification process. U.S. Patent No. 2,777,844. Google Patents.
- (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- (n.d.). Preparation of sulfonamides from N-silylamines. PMC, NIH.
- (2008). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate.
- (2020, July 21). Sulfonamides: Mechanism of action. YouTube.
- (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235–18239.
- (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- (n.d.). This compound. PubChem.
- (2024, February 12). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. Fisher Scientific.
- (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate.
- Yang, W., Zheng, J., Zhang, C., & Zhu, L. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(1), 228–234.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
- (n.d.). Microwave-assisted one-pot synthesis of sulfonamides under solvent and catalyst-free conditions. RSC Advances.
- (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library.
- (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses.
- (n.d.). Sulfonamide (medicine). Wikipedia.
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Application Notes & Protocols: Synthesis and Utility of Pyridine-4-Sulfonamides from Pyridine-4-Sulfonyl Chloride Hydrochloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of sulfonamides represents a cornerstone reaction in medicinal chemistry and organic synthesis. The pyridine-sulfonamide moiety, in particular, is a privileged scaffold found in a multitude of biologically active compounds. This guide provides an in-depth exploration of the reaction between pyridine-4-sulfonyl chloride hydrochloride and primary amines to form N-substituted pyridine-4-sulfonamides. We will dissect the underlying reaction mechanism, provide validated experimental protocols for both conventional and microwave-assisted synthesis, offer insights into reaction optimization and troubleshooting, and discuss the broad applications of the resulting products in drug discovery. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-proven methodologies.
Introduction: The Significance of the Pyridine-Sulfonamide Scaffold
Pyridine-4-sulfonyl chloride is a highly reactive chemical intermediate valued for its ability to introduce the pyridylsulfonyl functional group into a wide range of organic molecules.[1] The reaction of this sulfonyl chloride with primary amines yields N-substituted pyridine-4-sulfonamides, a class of compounds with remarkable pharmacological importance. The pyridine ring is a common feature in pharmaceuticals, often improving water solubility and providing a key interaction point with biological targets.[2] The sulfonamide group (-SO₂NH-) is a bioisostere of the amide bond and is central to the activity of sulfa drugs, diuretics, and various enzyme inhibitors.[3][4] Consequently, molecules incorporating the pyridine-sulfonamide framework are actively investigated for a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[5][6][7]
This guide provides the necessary technical details for researchers to successfully synthesize, optimize, and troubleshoot the formation of these valuable compounds.
Reagent Profile: this compound
-
Molecular Formula: C₅H₅Cl₂NO₂S[8]
-
Molecular Weight: 214.07 g/mol [8]
-
Appearance: Typically an off-white to brown powder.[1]
-
Key Reactive Feature: The compound features a highly electrophilic sulfonyl chloride (-SO₂Cl) group attached to the 4-position of a pyridine ring.[1] This electrophilicity is the basis for its reaction with nucleophiles like primary amines.
-
Stability and Handling: Pyridine-4-sulfonyl chloride is sensitive to moisture. It readily hydrolyzes upon contact with water to form the corresponding, and unreactive, pyridine-4-sulfonic acid.[9][10] This necessitates the use of anhydrous solvents and techniques during reactions. The hydrochloride salt form enhances stability for storage but requires neutralization during the reaction.
-
Safety: This reagent is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[8][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Reaction Mechanism and Kinetics
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center.
The core mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a leaving group. A proton is subsequently lost from the nitrogen atom.
This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the primary amine starting material, a non-nucleophilic base is essential to neutralize the acid as it forms.[5][9]
Caption: General mechanism of sulfonamide synthesis.
Potential Side Reactions
-
Di-sulfonylation: Primary amines possess two N-H bonds. If an excess of sulfonyl chloride is used or if reaction conditions are too harsh, a second sulfonylation can occur, leading to an undesired di-sulfonylated byproduct.[9]
-
Hydrolysis: As previously mentioned, sulfonyl chlorides are sensitive to water. Any moisture present in the reaction can hydrolyze the starting material to the unreactive sulfonic acid, reducing the overall yield.[9]
Experimental Protocols
The following protocols provide a robust framework for the synthesis of N-substituted pyridine-4-sulfonamides. All glassware should be oven- or flame-dried before use, and anhydrous solvents are critical for success.
Protocol 4.1: Standard Synthesis using Conventional Heating
This method is reliable and widely applicable for a broad range of primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.0 - 1.1 eq)
-
Anhydrous Base (e.g., Triethylamine or Pyridine, 2.0 - 2.2 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (e.g., triethylamine, 2.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the primary amine solution at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Once complete, dilute the reaction mixture with additional solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[5]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation). Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[5]
Protocol 4.2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[11]
Materials:
-
Same as Protocol 4.1
-
Microwave-safe reaction vial with a stir bar
Procedure:
-
Setup: In a microwave-safe reaction vial, combine the primary amine (1.0 eq), this compound (1.05 eq), and anhydrous base (2.2 eq) in a suitable microwave-safe solvent (e.g., THF or DMF).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes.
-
Workup & Purification: After cooling the vessel to room temperature, perform the same workup and purification steps as described in Protocol 4.1.
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Application Notes and Protocols: Pyridine-4-sulfonyl Chloride Hydrochloride as a Versatile Reagent in Organic Synthesis
Section 1: Reagent Overview and Significance
Pyridine-4-sulfonyl chloride hydrochloride stands as a pivotal reagent in modern organic synthesis, valued for its ability to introduce the pyridylsulfonyl moiety into a diverse range of molecular architectures.[1] This compound serves as a versatile building block, particularly in the fields of medicinal chemistry and materials science, where the resulting sulfonamide and sulfonate ester functionalities are integral to the design of new therapeutic agents and functional materials.[2][3] The reagent's utility is rooted in the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group, which makes it a prime target for nucleophilic attack.[4] This reactivity, coupled with the unique electronic and structural properties of the pyridine ring, allows for the construction of complex molecules with tailored functions.[1][2]
This guide provides an in-depth exploration of this compound, detailing its core reactivity, offering field-proven protocols for its primary applications, and outlining essential safety and handling procedures.
Table 1: Physicochemical Properties of Pyridine-4-sulfonyl Chloride and its Hydrochloride Salt
| Property | Pyridine-4-sulfonyl Chloride | This compound | Reference(s) |
| CAS Number | 134479-04-2 | 489430-50-4 | [1][5] |
| Molecular Formula | C₅H₄ClNO₂S | C₅H₅Cl₂NO₂S | [1][5] |
| Molecular Weight | ~177.61 g/mol | ~214.07 g/mol | [1][5] |
| Appearance | Brown Powder | Not Specified | [1] |
| Boiling Point | ~284°C | Not Applicable | [1] |
| Key Characteristic | Highly reactive sulfonyl chloride group attached to a pyridine ring. | Salt form, often used for improved stability and handling. | [1][4] |
Section 2: Core Reactivity and Mechanistic Principles
The synthetic utility of pyridine-4-sulfonyl chloride is dominated by the electrophilicity of the sulfonyl group. The sulfur atom is rendered electron-deficient by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic substitution.[4]
N-Sulfonylation: The Formation of Sulfonamides
The reaction with primary and secondary amines is one of the most prominent applications of pyridine-4-sulfonyl chloride, yielding stable sulfonamides.[4] This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of drugs, including antimicrobial and anticancer agents.[4][6]
The mechanism proceeds via a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Elimination: This is followed by the elimination of a chloride ion and a proton. A base, such as triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[4]
O-Sulfonylation: The Formation of Sulfonate Esters
Analogous to the reaction with amines, pyridine-4-sulfonyl chloride reacts with alcohols to form sulfonate esters.[2] These esters are synthetically valuable because the sulfonate group is an excellent leaving group, often used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.
The reaction mechanism is similar, with the alcohol's oxygen atom acting as the nucleophile.[7] Pyridine is a particularly effective base for this transformation as it can also serve as a nucleophilic catalyst. It can initially react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt, which is then readily attacked by the alcohol.[8]
Section 3: Key Applications & Synthetic Protocols
Application 1: Synthesis of Pyridine-4-sulfonamides
Protocol 3.1: General Procedure for the N-Sulfonylation of Primary and Secondary Amines
This protocol provides a robust method for the synthesis of sulfonamides from a variety of amine substrates. The slow, low-temperature addition of the sulfonyl chloride is critical to control the exothermic reaction and minimize side products, particularly the di-sulfonylation of primary amines.
Materials:
-
Amine (1.0 eq.)
-
This compound (1.0-1.1 eq.)
-
Base (e.g., triethylamine, pyridine) (2.2-2.5 eq. to neutralize both the HCl from the salt and the reaction)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Standard workup and purification reagents (water, HCl (1M), sat. NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (2.2-2.5 eq.) in the chosen anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).[9]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.0-1.1 eq.) portion-wise or as a solution in a small amount of the anhydrous solvent. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[9]
Table 2: Representative Conditions for N-Sulfonylation
| Amine Substrate | Base | Solvent | Typical Yield Range | Key Considerations | Reference(s) |
| Aniline | Pyridine | DCM | 85-95% | Electron-rich anilines react faster. | [6] |
| Benzylamine | Triethylamine | THF | 90-98% | Prone to di-sulfonylation if conditions are not controlled. | [6] |
| Morpholine | Triethylamine | DCM | >95% | Secondary amines are not at risk of di-sulfonylation. | [6] |
| Amino Acid Esters | Pyridine | THF | 80-90% | The ester functionality is typically stable to these conditions. | [10] |
Workflow 3.2: Troubleshooting Di-sulfonylation of Primary Amines
A common challenge when working with primary amines is the formation of the di-sulfonylated byproduct. This occurs when the initially formed sulfonamide is deprotonated by the base, creating a sulfonamide anion that can react with a second molecule of the sulfonyl chloride. The following workflow can be used to mitigate this issue.
Section 4: Safety, Handling, and Storage
This compound is a hazardous chemical that must be handled with appropriate precautions. It is corrosive, causes severe skin burns and eye damage, and may cause respiratory irritation.[5] The material is also hygroscopic and can react exothermically with water.[9][11]
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) | Reference(s) |
| Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. | [5] |
Handling:
-
Always handle in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[13]
-
Ensure an eyewash station and safety shower are readily accessible.[13]
Storage:
-
Store in a well-ventilated, dry place.[11]
-
Keep the container tightly closed to prevent contact with moisture.[11]
-
Store away from incompatible materials such as strong oxidizing agents and water.[13]
Section 5: References
-
Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications. Vertex AI Search.
-
This compound | C5H5Cl2NO2S | CID 22034080. PubChem.
-
Pyridine-4-sulfonyl Chloride | 134479-04-2. Benchchem.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Technical Support Center: Sulfonylation of Primary Amines. Benchchem.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
PYRIDINE-4-SULFONYL CHLORIDE SDS, 134479-04-2 Safety Data Sheets. ECHEMI.
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
-
Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. Vertex AI Search.
-
Pyridine-4-sulfonyl Chloride: Essential Building Block for Chemical Synthesis. Vertex AI Search.
-
02.11 Formation of Sulfonate Esters from Alcohols. YouTube.
-
Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
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- 13. fishersci.com [fishersci.com]
The Strategic Deployment of Pyridine-4-sulfonyl Chloride Hydrochloride in Modern Medicinal Chemistry
Introduction: The Convergence of a Privileged Scaffold and a Reactive Warhead
In the landscape of contemporary drug discovery, the strategic assembly of molecular architecture is paramount. Success often hinges on the selection of building blocks that not only contribute to the final compound's desired pharmacological profile but also offer robust and versatile reactivity. Pyridine-4-sulfonyl chloride hydrochloride stands as a quintessential example of such a building block, merging the pharmacologically significant pyridine ring with the highly reactive sulfonyl chloride group.
The pyridine moiety is a "privileged" structure in medicinal chemistry, a core component in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance the pharmacokinetic properties of a drug molecule, improving solubility and cell permeability.[1][3] When coupled with the sulfonyl chloride functional group—a powerful electrophile—it becomes a potent tool for medicinal chemists. The primary application of Pyridine-4-sulfonyl chloride is the synthesis of sulfonamides (-SO₂-NR₂), a pharmacophore present in a wide array of therapeutic agents, from antibacterials to kinase inhibitors.[4][5]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore the causality behind its use, provide detailed experimental protocols, and present its application in the synthesis of targeted therapeutics.
Core Chemistry: The Sulfonylation Reaction
The primary utility of this compound lies in its reaction with primary and secondary amines to form stable sulfonamide linkages. The significant electrophilic character of the sulfur atom in the sulfonyl chloride group (-SO₂Cl) makes it highly susceptible to nucleophilic attack by the lone pair of electrons on an amine.[4] This reaction, known as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The hydrochloride salt form of the reagent ensures stability and ease of handling. In the reaction, the free base of pyridine-4-sulfonyl chloride is typically generated in situ.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates.
Protocol 1: General Synthesis of N-Aryl-pyridine-4-sulfonamides
This protocol is adapted from established methods for the synthesis of sulfonamides from sulfonyl chlorides and anilines.[6]
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-methoxyaniline)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the solution, add pyridine or triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath. The excess base is used to both neutralize the HCl byproduct and the hydrochloride of the starting material.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq) portion-wise to the cooled aniline solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(substituted phenyl)-pyridine-4-sulfonamide.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Medicinal Chemistry
The pyridine-4-sulfonyl moiety has been incorporated into a variety of therapeutic agents, demonstrating its versatility.
Carbonic Anhydrase Inhibitors
The sulfonamide group is a classic zinc-binding group, making it a cornerstone in the design of carbonic anhydrase (CA) inhibitors. These inhibitors have applications in treating glaucoma, edema, and certain types of cancer. The pyridine ring can be modified to enhance binding affinity and selectivity for different CA isoforms.
Caption: Binding of a pyridine-4-sulfonamide to the zinc ion in the active site of carbonic anhydrase.
A series of 4-substituted pyridine-3-sulfonamides (structurally isomeric to the title compound's derivatives) have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[7] The data below highlights the potency of these compounds.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 15 | 465 | 105 | 48.6 | 16.8 |
| Compound 16 | 169 | 58.5 | 28.5 | 22.4 |
| Compound 17 | 254 | 74.2 | 19.5 | 25.6 |
| Compound 18 | 346 | 98.3 | 24.8 | 30.1 |
| Compound 19 | 458 | 115 | 22.4 | 28.7 |
| Data sourced from Sławiński et al., Eur J Med Chem, 2013.[7] |
Kinase Inhibitors
The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region.[8][9] The sulfonyl group can be oriented to interact with other residues in the ATP-binding pocket, and the rest of the sulfonamide can be elaborated to achieve potency and selectivity. Derivatives of pyridine sulfonamides have been explored as inhibitors for various kinases, including c-jun N-terminal kinase (JNK) and Leucine-Rich Repeat Kinase 2 (LRRK2).[10]
Case Study: Synthesis of Vonoprazan Intermediate
Vonoprazan is a potassium-competitive acid blocker used for treating acid-related disorders. Its synthesis utilizes a pyridine-sulfonyl chloride derivative, highlighting the industrial relevance of this class of reagents. A key step involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-formamide with 3-pyridinesulfonyl chloride (an isomer of the title compound).
Protocol 2: Synthesis of 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-1H-pyrrole-3-formamide
Materials:
-
5-(2-fluorophenyl)-1H-pyrrole-3-formamide
-
3-Pyridinesulfonyl chloride
-
Triethylamine
-
Acetonitrile, anhydrous
-
Purified water
Procedure:
-
Reaction Setup: Add 73.02g of 5-(2-fluorophenyl)-1H-pyrrole-3-formamide to 240mL of anhydrous acetonitrile in a reaction vessel.
-
Base Addition: Add 72.5g of triethylamine to the mixture.
-
Sulfonyl Chloride Addition: While maintaining the temperature at 20-30 °C, dropwise add 222.5g of a 50% (w/w) solution of 3-pyridinesulfonyl chloride in acetonitrile.
-
Reaction: After the addition is complete, heat the mixture to 70 °C and stir for 2 hours.
-
Precipitation: Cool the reaction mixture to 10 °C and dropwise add 720mL of purified water. Stir for 1-2 hours at this temperature to facilitate precipitation.
-
Isolation: Collect the solid product by suction filtration.
-
Drying: Dry the filter cake under vacuum at 50-60 °C to yield the desired product.
This protocol demonstrates a scalable and practical application of a pyridine sulfonyl chloride in the synthesis of a key pharmaceutical intermediate.
Conclusion
This compound is a versatile and powerful reagent in medicinal chemistry. Its ability to readily form sulfonamides allows for the incorporation of the privileged pyridine scaffold into a wide range of molecules. The resulting pyridine-4-sulfonamide derivatives have shown significant potential as inhibitors of various enzymes, including carbonic anhydrases and kinases. The protocols and applications detailed in this note provide a solid foundation for researchers to leverage this valuable building block in their drug discovery efforts.
References
- Mersal, K. I., Abdel-Maksoud, M. S., Ali, E. M. H., et al. (2021). Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells. Medicinal Chemistry Research, 30(10), 1925-1942.
- A novel and practical synthesis of Vonoprazan fumarate. (2022). ResearchGate.
- Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710.
- CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof. (2021). Google Patents.
- CN109232537B - Preparation method of Vonoprazan. (2021). Google Patents.
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). ACS Publications.
- Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). PubMed.
- Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2023). ResearchGate.
- Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells. (2021). ResearchGate.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central.
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (2013). RSC Advances.
- Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). MDPI.
- N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses.
- Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. (2017). The Royal Society of Chemistry.
- Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. (2015). MDPI.
- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2018). SciELO México.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. (2023). ResearchGate.
- Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2017). TSI Journals.
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (2021). Google Patents.
- Review of Synthesis, Characterization and Study Biological Activity of Sulfonamide and Derivatives. (2021). ResearchGate.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). PubMed Central.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2010). ScienceDirect.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PubMed Central.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6- ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. (2023). ResearchGate.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
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- 10. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]
Application Notes & Protocols for Sulfonylation Reactions Using Pyridine-4-sulfonyl chloride hydrochloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of Pyridine-4-sulfonyl chloride hydrochloride in sulfonylation reactions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into reaction setup, execution, work-up, and purification. Protocols for the synthesis of both sulfonamides and sulfonate esters are detailed, supported by mechanistic diagrams and troubleshooting advice to ensure procedural success and scientific integrity.
Introduction: The Strategic Value of the Pyridylsulfonyl Moiety
In the landscape of medicinal chemistry and organic synthesis, the sulfonamide functional group is a cornerstone, integral to the structure of numerous antibacterial drugs, diuretics, and anticonvulsants[1]. The introduction of this moiety is most commonly achieved through the sulfonylation of primary or secondary amines with a suitable sulfonyl chloride. This compound stands out as a particularly valuable reagent in this class. Its structure incorporates a pyridine ring, a common heterocycle in pharmaceuticals, allowing for the direct installation of a pyridylsulfonyl group onto a nucleophile[2]. This dual-functionality makes it a strategic building block for creating complex molecules with potential biological activity[2][3].
This guide provides an in-depth examination of the experimental protocols for sulfonylation reactions using this compound, focusing on the synthesis of sulfonamides from amines and sulfonate esters from alcohols.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental outcomes. Pyridine-4-sulfonyl chloride is typically supplied and used as its hydrochloride salt to improve stability.
Table 1: Physicochemical Properties and Safety Information
| Property | Value | Source & Notes |
| CAS Number | 134479-04-2 | [3][4] |
| Molecular Formula | C₅H₅Cl₂NO₂S | For the hydrochloride salt[5]. |
| Molecular Weight | 214.07 g/mol | For the hydrochloride salt. |
| Appearance | Light brown to brown powder/solid | [3][6] |
| Boiling Point | ~284 °C | [3] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [6][7] The compound is hygroscopic and reacts with water[8][9]. The free base is highly deliquescent[10]. |
| Key Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed. | PubChem CID 22034080[5], Sigma-Aldrich SDS[11]. |
Expert Insight on Handling: The hydrochloride salt form mitigates some of the instability of the free base, but the compound remains highly sensitive to moisture. It is imperative to handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to prevent hydrolysis of the sulfonyl chloride group, which would render it unreactive. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[12].
The Sulfonylation Reaction: Mechanism and Rationale
Sulfonylation is the reaction of a nucleophile, such as an amine (R₂NH) or an alcohol (ROH), with a sulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the electron-deficient sulfur center.
Uncatalyzed Mechanism
The fundamental process involves the nucleophilic attack of the amine or alcohol on the sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The resulting product is protonated and requires a base to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion.
Pyridine-Catalyzed Mechanism: A More Potent Pathway
When pyridine is used as the base or solvent, it can play a more active role than simply scavenging acid[13]. Pyridine, being a good Lewis base, can first attack the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by even weak nucleophiles like alcohols. This catalytic pathway often accelerates the reaction rate[13].
Below is a diagram illustrating this crucial mechanistic choice.
Caption: Mechanistic pathways for sulfonylation.
Experimental Workflow & Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of sulfonamides and sulfonate esters.
General Experimental Setup & Pre-reaction Checklist
-
Glassware: All glassware (round-bottom flask, addition funnel, condenser) must be oven- or flame-dried and cooled under a stream of inert gas (N₂ or Ar).
-
Inert Atmosphere: Assemble the apparatus and purge with an inert gas. Maintain a positive pressure throughout the reaction (e.g., using a balloon or bubbler).
-
Solvents: Use anhydrous solvents. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. Pyridine itself can also be used as the solvent[14].
-
Reagents: Ensure the nucleophile (amine or alcohol) is dry. Use freshly opened or properly stored this compound.
Caption: General experimental workflow for sulfonylation.
Protocol 1: Synthesis of N-Benzylpyridine-4-sulfonamide
This protocol details the reaction between benzylamine and this compound.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Benzylamine | 107.15 | 107 mg (104 µL) | 1.0 | 1.0 |
| Pyridine-4-sulfonyl chloride HCl | 214.07 | 235 mg | 1.1 | 1.1 |
| Pyridine (Base/Solvent) | 79.10 | 5 mL | - | - |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 mmol, 1.0 eq.) and anhydrous DCM (10 mL).
-
Addition of Base: Add anhydrous pyridine (5 mL). The use of pyridine as both a base and co-solvent ensures the reaction proceeds efficiently[14]. Stir the solution and cool to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 mmol, 1.1 eq.) portion-wise over 5-10 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl (aq) to quench the reaction and remove excess pyridine.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide[15].
Protocol 2: Synthesis of a Pyridine-4-sulfonate Ester
This protocol details the conversion of a primary alcohol into a sulfonate ester, an excellent leaving group for subsequent Sₙ2 reactions[16][17].
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Primary Alcohol (e.g., 1-Octanol) | 130.23 | 130 mg (158 µL) | 1.0 | 1.0 |
| Pyridine-4-sulfonyl chloride HCl | 214.07 | 257 mg | 1.2 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (278 µL) | 2.0 | 2.0 |
| Anhydrous Dichloromethane (DCM) | - | 15 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 mmol, 1.0 eq.), anhydrous DCM (15 mL), and triethylamine (2.0 mmol, 2.0 eq.). Using a non-nucleophilic base like Et₃N is crucial here to avoid competing reactions and to neutralize both the HCl from the reagent and the HCl generated during the reaction.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 mmol, 1.2 eq.) portion-wise. Maintaining a low temperature is critical to minimize a common side reaction: the conversion of the desired sulfonate ester product into an undesired alkyl chloride by the chloride byproduct[18].
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up:
-
Quench the reaction by adding 15 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with cold 1 M HCl (aq) (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.
-
-
Purification: The crude sulfonate ester should be purified quickly, as sulfonate esters can be unstable. Purification is typically achieved via rapid flash column chromatography on silica gel using a non-polar eluent system[19].
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive sulfonyl chloride due to hydrolysis. 2. Low nucleophilicity of the substrate (amine/alcohol). 3. Insufficient base. | 1. Use a fresh bottle of the reagent; ensure strictly anhydrous conditions. 2. Increase reaction temperature or time; consider using pyridine as a catalyst/solvent for the catalyzed pathway[13]. 3. Ensure at least 2 equivalents of base are used with the hydrochloride salt. |
| Formation of Alkyl Chloride (in Protocol 2) | The chloride ion byproduct (from HCl) is displacing the sulfonate ester leaving group. | This is a known side reaction[18]. Perform the reaction at a lower temperature (0 °C or below). Use a non-nucleophilic base like triethylamine instead of pyridine. Work up the reaction promptly once complete. |
| Multiple Spots on TLC | 1. Side reactions. 2. Di-sulfonylation of a primary amine. 3. Decomposition of product on silica gel. | 1. Re-evaluate reaction conditions (temperature, stoichiometry). 2. Use a controlled amount of sulfonyl chloride (≤1.0 eq.) and add it slowly at low temperature. 3. Neutralize the silica gel with Et₃N before chromatography; elute quickly. |
| Difficult Purification | The pyridinium salt byproduct is soluble in the organic phase. | Perform thorough aqueous washes with 1 M HCl to ensure all pyridine/triethylamine hydrochloride salts are removed to the aqueous layer. |
Conclusion
This compound is a potent and versatile reagent for introducing the pyridylsulfonyl group into organic molecules. Its successful application hinges on a clear understanding of its moisture sensitivity and the mechanistic nuances of the sulfonylation reaction. By employing anhydrous conditions, appropriate base selection, and controlled temperatures, researchers can reliably synthesize a wide array of sulfonamides and sulfonate esters. The protocols and insights provided herein serve as a robust foundation for leveraging this reagent in complex synthetic campaigns, particularly in the pursuit of novel therapeutic agents.
References
- Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
- Royal Society of Chemistry. (n.d.). CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides.
- Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride.
- ResearchGate. (n.d.). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.
- National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- ResearchGate. (n.d.). Sulfonylation of alkenes with sulfonyl chlorides.
- National Center for Biotechnology Information. (n.d.). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics.
- ACS Publications. (n.d.). Recent Developments in the Synthesis and Application of Sultones.
- YouTube. (2024). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols.
- Google Patents. (n.d.). Sulfonamide purification process.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- National Center for Biotechnology Information. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- LookChem. (n.d.). Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications.
- ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Google Patents. (n.d.). Method for sulfonylation of alcohol.
- UCL Discovery. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- ChemBK. (2024). Pyridine-3-sulfonyl chlor....
- DergiPark. (n.d.). Extraction and preconcentration of sulfonamides in honey samples by cetyltrimethylammonium bromide coated silica gel and their determination by HPLC.
- Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides.
- ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- LookChem. (n.d.). Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs.
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Application Note: Strategic Synthesis of Pharmaceutical Impurities Using Pyridine-4-sulfonyl Chloride Hydrochloride
Introduction: The Critical Role of Impurity Synthesis in Pharmaceutical Development
In modern drug development, the principle of "what you know is safer than what you don't" is paramount. Regulatory bodies worldwide mandate rigorous identification, quantification, and control of impurities in Active Pharmaceutical Ingredients (APIs). These impurities can arise from starting materials, intermediates, or degradation products and may possess undesirable toxicological profiles.[1][2] Proactively synthesizing potential and known impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring drug safety and efficacy. By preparing reference standards of these impurities, researchers can develop and validate analytical methods for their detection, conduct toxicological assessments, and optimize synthetic routes to minimize their formation.
Pyridine-4-sulfonyl chloride hydrochloride stands out as a highly valuable reagent in this context. Its utility stems from the prevalence of the sulfonamide functional group in a vast number of pharmaceuticals, including diuretics, anti-inflammatory agents like Celecoxib, and carbonic anhydrase inhibitors such as Dorzolamide.[3][4][5] Impurities often arise from alternative reactions of key intermediates. Pyridine-4-sulfonyl chloride, being a reactive electrophile, can react with nucleophilic sites on API precursors or related molecules to form sulfonamide-based impurities.[6][7] This application note provides a detailed guide on the strategic use of this compound for the deliberate synthesis of such impurities, complete with mechanistic insights and detailed laboratory protocols.
Physicochemical Properties and Reactivity Profile
This compound (C₅H₅Cl₂NO₂S, MW: 214.07 g/mol ) is a solid reagent valued for its role as a precursor to the pyridylsulfonyl moiety.[8] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[9]
-
Reactivity: The core of its reactivity lies in the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group.[6] This electrophilicity is further enhanced by the electron-withdrawing nature of the pyridine ring. The reagent readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide bonds, which is the primary transformation leveraged for impurity synthesis.[10][11][12]
-
Role of the Hydrochloride: The hydrochloride salt means the pyridine nitrogen is protonated. In a typical reaction, a base is required not only to neutralize the HCl byproduct generated during the sulfonylation reaction but also to deprotonate the pyridinium hydrochloride, liberating the pyridine free base which influences the overall reaction environment.[13]
General Reaction Mechanism: Sulfonamide Bond Formation
The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation in organic chemistry.[10][11] The reaction proceeds via a nucleophilic substitution pathway.
The mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Elimination and Deprotonation: The intermediate collapses, eliminating a chloride ion. A base present in the reaction mixture then removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and the hydrochloride salt of the base.
dot graph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", label="Figure 1: General Mechanism of Sulfonylation", fontname="Helvetica", fontsize=12, fontcolor="#202124", labelloc="t"]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
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Caption: Figure 1: General Mechanism of Sulfonylation.
Application Protocol: Synthesis of a Celecoxib-Related Impurity
Celecoxib, an anti-inflammatory drug, is a sulfonamide-containing molecule.[5] An impurity could theoretically arise if a precursor amine reacts with an alternative sulfonyl chloride. For this protocol, we will synthesize N-phenylpyridine-4-sulfonamide, a model impurity demonstrating the core reaction. This compound serves as a valuable reference standard for developing analytical methods to detect potential cross-contamination or side reactions in a manufacturing process.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aniline | 93.13 | 5.0 | 1.0 |
| Pyridine-4-sulfonyl chloride HCl | 214.07 | 5.5 | 1.1 |
| Triethylamine (TEA) | 101.19 | 15.0 | 3.0 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add aniline (0.47 g, 5.0 mmol). Dissolve the aniline in 30 mL of anhydrous dichloromethane.
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Causality Note: Three equivalents of base are used. One equivalent neutralizes the hydrochloride salt of the reagent, one neutralizes the HCl generated during the reaction, and one equivalent serves as a general base to drive the reaction to completion.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
Reagent Addition: In a separate beaker, dissolve this compound (1.18 g, 5.5 mmol) in 20 mL of anhydrous DCM. Slowly add this solution to the cooled amine mixture dropwise over 20-30 minutes using a dropping funnel.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up/Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), carefully add 30 mL of deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Washing: Combine the organic layers and wash successively with 30 mL of 1M HCl (to remove excess triethylamine), 30 mL of saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-phenylpyridine-4-sulfonamide impurity standard.
Experimental Workflow Visualization
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}
Caption: Figure 2: Workflow for Impurity Synthesis.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive substance.[8][14][15] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[8]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. It reacts with water, liberating toxic gas, so all glassware must be scrupulously dried, and anhydrous solvents should be used.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[14]
Conclusion
This compound is a powerful and versatile tool for the targeted synthesis of sulfonamide-based pharmaceutical impurities. A thorough understanding of its reactivity, coupled with carefully designed and executed protocols, enables researchers to prepare the high-purity reference standards essential for modern analytical and safety testing. The protocols and insights provided herein serve as a foundational guide for drug development professionals seeking to proactively address the challenges of impurity profiling and control, ultimately contributing to the development of safer and more effective medicines.
References
- Title: Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor Source: Journal of Pharmaceutical and Biomedical Analysis URL
- Title: Synthesis and Spectral Characterization of Impurities of a COX‐2 Selective Drug, Celecoxib Source: Journal of the Korean Chemical Society URL
- Title: Celecoxib EP Impurities & USP Related Compounds Source: SynThink Research Chemicals URL
- Title: 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride | 1220039-42-8 Source: Benchchem URL
- Title: Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications Source: Autech Industry URL
- Title: Dorzolamide Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
- Title: Pyridine-4-sulfonyl Chloride: Essential Building Block for Chemical Synthesis Source: Autech Industry URL
- Title: Celecoxib Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL
- Title: this compound Source: PubChem URL
- Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Angewandte Chemie International Edition URL
- Source: National Institutes of Health (PMC)
- Title: Dorzolamide-impurities Source: Pharmaffiliates URL
- Title: Dorzolamide Impurities Source: SynZeal URL
- Title: Celecoxib Impurities Source: SynZeal URL
- Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL
- Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF Source: ResearchGate URL
- Title: View of Identification and synthesis of metabolites of the new antiglaucoma drug Source: Journal of Pharmaceutical Negative Results URL
- Title: SAFETY DATA SHEET - Pyridine hydrochloride Source: Thermo Fisher Scientific URL
- Title: SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride Source: Thermo Fisher Scientific URL
- Title: Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs Source: Autech Industry URL
- Title: Standard Operating Procedure for Pyridine Source: University of Washington URL
- Title: SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride Source: Sigma-Aldrich URL
- Title: Synthesis process of dorzolamide hydrochloride intermediate Source: Google Patents URL
- Title: What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE?
- Source: National Institutes of Health (PMC)
- Title: PYRIDINE-4-SULFONYL CHLORIDE 134479-04-2 wiki Source: Guidechem URL
- Title: Pyridine-4-sulfonyl Chloride | 134479-04-2 Source: ChemicalBook URL
- Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions Source: RSC Advances URL
- Title: Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines Source: Benchchem URL
- Title: Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments Source: The Royal Society of Chemistry URL
- Title: pyridine-3-sulfonyl chloride | 16133-25-8 Source: ChemicalBook URL
- Title: Synthesis method of pyridine-3-sulfonyl chloride Source: Google Patents URL
- Title: 16133-25-8|Pyridine-3-sulfonyl chloride|BLD Pharm Source: BLD Pharm URL
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Application Note: Activation of Alcohols with Pyridine-4-sulfonyl Chloride Hydrochloride for Advanced Synthetic Applications
Abstract
The conversion of alcohols into more versatile intermediates is a cornerstone of modern organic synthesis. The hydroxyl group, being a notoriously poor leaving group, requires "activation" to facilitate nucleophilic substitution and elimination reactions. This guide provides an in-depth analysis and detailed protocols for the activation of alcohols using Pyridine-4-sulfonyl chloride hydrochloride. This reagent transforms alcohols into pyridine-4-sulfonate esters, which are excellent leaving groups. This process is crucial for researchers, particularly in drug discovery and development, as it not only enables a broad range of subsequent transformations but also incorporates the pharmacologically significant pyridine moiety into the molecular framework.
Introduction: Overcoming the Challenge of the Hydroxyl Group
In organic synthesis, the hydroxyl (-OH) group of an alcohol is a frequent participant but an infrequent leaving group. Its conjugate acid, water, has a pKa of approximately 15.7, making the hydroxide ion (HO⁻) a strong base and thus a poor leaving group in substitution or elimination reactions.[1] To overcome this inherent limitation, the -OH group must be converted into a more stable leaving group.
One of the most robust and widely adopted strategies is the conversion of an alcohol to a sulfonate ester.[1][2] Reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are staples in this field. This compound offers a unique advantage: it installs a pyridine-4-sulfonate group, which is an excellent leaving group due to the extensive resonance stabilization of the resulting sulfonate anion. Furthermore, the pyridine ring is a privileged scaffold in medicinal chemistry, known to enhance pharmacological properties such as aqueous solubility and metabolic stability. This makes Pyridine-4-sulfonyl chloride a particularly valuable tool for drug development professionals.
This document details the mechanistic underpinnings, practical advantages, and step-by-step protocols for the effective use of this compound.
The Reaction Mechanism: A Tale of Two Roles
The activation of an alcohol with Pyridine-4-sulfonyl chloride is a two-step process that proceeds with a critical and often desired stereochemical outcome: retention of configuration at the carbinol carbon.[3] This is because the carbon-oxygen bond of the alcohol substrate is not broken during the activation step.
The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N). When using this compound, a sufficient amount of base is required to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the reaction.
The mechanism involves two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic sulfur atom of the pyridine-4-sulfonyl chloride. The electron-withdrawing nature of the two sulfonyl oxygens and the chlorine atom renders the sulfur atom significantly electron-deficient and susceptible to attack. This step displaces the chloride ion.
-
Deprotonation: The resulting intermediate is an oxonium ion, which carries a positive charge on the oxygen. The added base (e.g., triethylamine) then abstracts the proton from the oxygen, yielding the neutral pyridine-4-sulfonate ester and the triethylammonium chloride salt.
In some cases, particularly when pyridine is used as the base, it can also act as a nucleophilic catalyst. Pyridine, being more nucleophilic than the alcohol, can first attack the sulfonyl chloride to form a highly reactive N-(pyridin-4-ylsulfonyl)pyridinium intermediate.[4] This intermediate is an even more potent sulfonylating agent, which is then readily attacked by the alcohol.
Caption: Mechanism for alcohol activation.
Detailed Experimental Protocols
This section provides a general, robust protocol for the activation of a primary or secondary alcohol. It is crucial that all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) as sulfonyl chlorides are sensitive to moisture.
Materials and Equipment
-
Reagents:
-
Alcohol substrate (1.0 eq)
-
This compound (1.2–1.5 eq)
-
Triethylamine (Et₃N) or Pyridine (2.5–3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plate and chamber
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.5 eq) dropwise to the stirred solution. Note: The first equivalent neutralizes the hydrochloride salt, and the subsequent 1.5 equivalents will neutralize the HCl produced during the reaction.
-
Reagent Addition: Add this compound (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction's progress by TLC until the starting alcohol spot is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench by adding cold 1 M HCl solution to neutralize excess triethylamine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify the resulting pyridine-4-sulfonate ester by flash column chromatography on silica gel.
Caption: General experimental workflow.
Substrate Scope and Expected Results
The efficiency of the sulfonylation reaction is dependent on the nature of the alcohol substrate. The following table summarizes the expected reactivity and typical outcomes based on established principles of sulfonylation chemistry.
| Alcohol Type | Substrate Example | Expected Reactivity | Typical Yield Range | Notes |
| Primary (Unhindered) | Benzyl alcohol | High | >90% | Reactions are generally fast and clean.[5] |
| Primary (Hindered) | Neopentyl alcohol | Moderate | 60-80% | Steric hindrance can slow the reaction; may require longer reaction times or slightly elevated temperatures. |
| Secondary (Unhindered) | Cyclohexanol | Good | 85-95% | Excellent substrates, reaction proceeds smoothly.[6] |
| Secondary (Hindered) | 2,4-Dimethyl-3-pentanol | Low to Moderate | 40-70% | Significant steric hindrance around the hydroxyl group impedes the approach of the sulfonyl chloride.[7] |
| Tertiary | tert-Butanol | Very Low / No Reaction | <10% | Tertiary alcohols are generally unreactive due to steric hindrance and are prone to elimination side reactions.[8] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagent (hydrolyzed by moisture).2. Insufficient base.3. Sterically hindered alcohol. | 1. Use fresh, high-purity this compound. Ensure anhydrous conditions.2. Ensure at least 2.5 eq of base are used.3. Increase reaction time, warm gently (e.g., to 40 °C), or consider a less bulky sulfonylating agent if possible. |
| Formation of Alkyl Chloride | The chloride byproduct (from the reagent or HCl) acts as a nucleophile, displacing the newly formed sulfonate ester. | This side reaction is more common at higher temperatures or with prolonged reaction times.[9] Run the reaction at 0 °C and process the workup as soon as the starting material is consumed. Use of a non-coordinating solvent like DCM is preferred. |
| Complex Mixture of Products | 1. Reaction too warm, causing side reactions.2. Wet solvent or reagents. | 1. Maintain strict temperature control, especially during the addition of the sulfonyl chloride.2. Use freshly distilled anhydrous solvents and ensure all reagents are dry. |
Conclusion
This compound is a highly effective reagent for the activation of primary and secondary alcohols. It reliably converts the inert hydroxyl group into an excellent pyridine-4-sulfonate leaving group with complete retention of stereochemistry. This transformation opens the door to a vast array of subsequent nucleophilic substitution and elimination reactions. The protocols provided herein, combined with an understanding of the reaction mechanism and potential challenges, equip researchers in organic synthesis and drug development with a powerful tool for molecular construction.
References
- BenchChem. (n.d.). Mechanism of Benzyl Tosylate Formation with Pyridine: A Technical Guide.
- McMurry, J. (2024). 17.6: Reactions of Alcohols. In Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Wade, L. G. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. In Chemistry LibreTexts.
- CHEM 203 Lecture Notes. (n.d.). Topics Discussed on Nov. 23.
- Organic Syntheses. (n.d.). benzyl alcohol.
- Krout, M. R., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.
- Krout, M. R., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications.
- Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?.
- Google Patents. (n.d.). JP3445515B2 - Method for sulfonylation of alcohol.
- YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols.
- Pearson. (n.d.). Predict the products of the following reactions. (a) cyclohexylmethanol + TsCl/pyridine (b) product of (a) + LiAlH4.
- Google Patents. (n.d.). EP2851362B1 - A method for the production of sulfate or sulfonate esters.
- Tikrit Journal of Pure Science. (2012).
- Chegg. (2020). Solved toluene sulfonyl chloride + pyridine + cyclohexanol.
- Bobbitt, J. M., et al. (2014). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry.
- Google Patents. (n.d.). JP2000219669A - Sulfonylation of alcohol.
- Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride.
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Application Notes and Protocols: Derivatization of Amines with Pyridine-4-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Analyte Properties Through Derivatization
In the fields of pharmaceutical sciences, drug metabolism, and analytical chemistry, the precise and sensitive detection of amine-containing compounds is paramount. Primary and secondary amines are common functional groups in a vast array of pharmaceuticals, metabolites, and biologically active molecules. However, their inherent polarity and, in some cases, low volatility can present significant challenges for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] To overcome these limitations, derivatization is a widely employed strategy to modify the chemical structure of the analyte, thereby enhancing its detectability and improving its chromatographic behavior.[1][2]
Pyridine-4-sulfonyl chloride hydrochloride is a valuable reagent for the derivatization of primary and secondary amines. The reaction, a nucleophilic substitution, results in the formation of a stable sulfonamide linkage.[3][4] This transformation imparts several desirable characteristics to the analyte, including increased hydrophobicity for improved retention in reversed-phase chromatography and the introduction of a strongly UV-absorbing pyridine ring, which significantly enhances detection sensitivity.[1] The resulting pyridine-4-sulfonamides are also of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties.[5][6][7]
This document provides a comprehensive guide to the derivatization of amines using this compound, covering the underlying reaction mechanism, detailed experimental protocols, and key safety considerations.
I. Reaction Mechanism and Principles
The derivatization of an amine with this compound is a classic example of a nucleophilic acyl-type substitution reaction at a sulfur center.[3] The reaction proceeds under basic conditions, which are essential to deprotonate the amine, rendering it a more potent nucleophile.
The core of the reaction involves the nucleophilic attack of the unprotonated amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride group. This is followed by the expulsion of the chloride ion as a leaving group, resulting in the formation of a stable sulfonamide bond. The hydrochloride salt of the reagent necessitates the use of a base to not only deprotonate the target amine but also to neutralize the hydrochloric acid that is liberated during the reaction, driving the equilibrium towards the product.[1][3]
Caption: Reaction mechanism for the derivatization of a primary amine with Pyridine-4-sulfonyl chloride.
II. Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.[8][9][10][11][12]
Hazard Summary:
-
Harmful if swallowed: May cause acute toxicity if ingested.[8][9]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation.[8][9][10]
-
Hygroscopic: Readily absorbs moisture from the air.[9]
-
Reacts with water: Contact with water can liberate toxic gas.[12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][10]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[11][12]
Handling and Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Store away from incompatible materials such as water, bases, and strong oxidizing agents.[12]
III. Experimental Protocol: General Procedure for Amine Derivatization
This protocol provides a general framework for the derivatization of primary and secondary amines. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary for specific substrates.
Materials:
-
This compound (CAS No: 489430-50-4)[8]
-
Amine-containing analyte
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine)
-
Reaction vials with screw caps
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography (if purification is required)
Protocol Workflow:
Caption: Experimental workflow for the derivatization of amines.
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the amine analyte (1.0 equivalent) in an appropriate volume of anhydrous aprotic solvent. To this solution, add the tertiary amine base (2.0-3.0 equivalents). The excess base is crucial for neutralizing the hydrochloride salt of the reagent and the HCl byproduct of the reaction.
-
Addition of Derivatizing Reagent: While stirring the solution at room temperature, slowly add this compound (1.1-1.5 equivalents) portion-wise. A slight excess of the sulfonyl chloride ensures complete consumption of the amine.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer detectable.
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers sequentially with water and brine.
-
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. If necessary, the crude product can be purified by silica gel column chromatography to yield the pure pyridine-4-sulfonamide derivative.
IV. Characterization and Analysis
The resulting pyridine-4-sulfonamide derivatives can be characterized using standard analytical techniques to confirm their structure and purity.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Appearance of characteristic signals for the pyridine ring protons and confirmation of the sulfonamide linkage. |
| Mass Spectrometry (MS) | Molecular weight determination | Observation of the molecular ion peak corresponding to the expected mass of the derivatized product. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single, sharp peak for the purified product. The derivative will exhibit strong UV absorbance, typically around 254 nm.[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Presence of characteristic S=O stretching bands for the sulfonyl group and N-H stretching for secondary sulfonamides. |
V. Applications in Research and Development
The derivatization of amines with this compound is a versatile tool with numerous applications:
-
Pharmaceutical Analysis: Enables the sensitive quantification of amine-containing drugs and their metabolites in biological matrices.[1]
-
Drug Discovery: The resulting sulfonamides are an important class of compounds with a wide range of biological activities, and this derivatization method can be used to synthesize novel therapeutic agents.[5][14][15][16][17]
-
Proteomics and Metabolomics: Facilitates the analysis of amino acids and biogenic amines.[1]
-
Environmental Analysis: Used for the detection and quantification of amine pollutants in environmental samples.[18]
VI. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient base- Low reactivity of the amine- Reagent degradation (hydrolysis) | - Increase the equivalents of base- Gently heat the reaction mixture- Use freshly opened or properly stored this compound |
| Multiple Products/Side Reactions | - Reaction with other nucleophilic groups in the molecule- Over-sulfonylation of primary amines (formation of di-sulfonylated product) | - Use a milder base or lower reaction temperature- Carefully control the stoichiometry of the sulfonyl chloride |
| Low Yield | - Product loss during work-up or purification- Incomplete reaction | - Optimize extraction and chromatography conditions- See "Incomplete Reaction" solutions |
VII. Conclusion
Derivatization of primary and secondary amines with this compound is a robust and effective method for enhancing their analytical properties and for the synthesis of biologically active sulfonamides. By understanding the reaction mechanism, adhering to strict safety protocols, and following a well-defined experimental procedure, researchers can successfully employ this technique to advance their work in drug development, analytical chemistry, and various other scientific disciplines. The resulting stable and highly detectable pyridine-4-sulfonamide derivatives are amenable to a range of modern analytical techniques, enabling precise and sensitive measurements.
References
- This compound | C5H5Cl2NO2S | CID 22034080 - PubChem.
- Protecting Groups for Amines: Sulfonamides - YouTube. (2020). Organic Chemistry Tutor. [Link]
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (2021). Royal Society of Chemistry. [Link]
- Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023). Princeton University. [Link]
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. U.S. Department of Health and Human Services. [Link]
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (2022). MDPI. [Link]
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Wiley Online Library. [Link]
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. (2020).
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). Wiley Online Library. [Link]
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Royal Society of Chemistry. [Link]
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. YMER. [Link]
- Analysis of sulfonamides | PPTX - Slideshare. SlideShare. [Link]
- N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. [Link]
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH.
- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - ResearchGate.
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introducing the pyridylsulfonyl moiety with Pyridine-4-sulfonyl chloride hydrochloride
Application Notes & Protocols
Topic: Introducing the Pyridylsulfonyl Moiety with Pyridine-4-sulfonyl chloride hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The pyridylsulfonyl moiety is a critical pharmacophore in modern drug discovery, prized for its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with other key functional groups.[1] This structural element is present in a range of therapeutic agents, contributing to enhanced solubility, metabolic stability, and target-binding affinity.[2][3] this compound (CAS No: 489430-50-4) serves as a highly effective and reactive building block for incorporating this valuable moiety into diverse molecular scaffolds.[4][5] This document provides a comprehensive guide for researchers, covering the reagent's profile, a detailed protocol for the synthesis of N-substituted pyridylsulfonamides, mechanistic insights, and expert recommendations for troubleshooting and optimizing reaction outcomes.
Reagent Profile: this compound
Pyridine-4-sulfonyl chloride is typically supplied and handled as its hydrochloride salt to improve stability. The protonated pyridine ring reduces the compound's reactivity and moisture sensitivity during storage.
Chemical & Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₅Cl₂NO₂S | [6] |
| Molecular Weight | 214.07 g/mol | [6] |
| Appearance | White to brown crystalline powder | |
| Solubility | Reacts with water. Soluble in various organic solvents. | [General Chemical Knowledge] |
Safety & Handling:
This compound is a corrosive and moisture-sensitive reagent that requires careful handling in a controlled laboratory environment.
-
Hazards: Causes severe skin burns and eye damage.[6] Harmful if swallowed and may cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[8][9] The use of a desiccator is recommended for long-term storage.
Mechanism of Action: Sulfonamide Formation
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic substitution reaction.[10][11] The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[11]
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination and Proton Transfer: The intermediate collapses, eliminating the chloride ion as a good leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ.[10][11] This step is crucial, as the generated HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11]
Caption: General mechanism of sulfonamide synthesis.
Core Application: Synthesis of N-Aryl-Pyridine-4-Sulfonamide
This section provides a detailed, step-by-step protocol for the reaction between this compound and a representative primary amine (e.g., aniline).
Materials and Reagents
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Anhydrous Triethylamine (TEA) or Pyridine (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.05 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the limiting reagent).
-
Rationale: Anhydrous conditions are critical as sulfonyl chlorides readily react with water, which would hydrolyze the starting material and reduce the yield.[12] An inert atmosphere prevents side reactions with atmospheric moisture.
-
-
Addition of Base: To the stirred solution, add anhydrous triethylamine (2.5 eq).
-
Rationale: A base is essential to neutralize the HCl generated during the reaction.[11] Pyridine-4-sulfonyl chloride is supplied as an HCl salt, so at least two equivalents of base are needed: one to free the sulfonyl chloride and one to scavenge the HCl produced. A slight excess ensures the reaction goes to completion.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate, minimize potential side reactions, and ensure safety.
-
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and allows for better control of the reaction.[11]
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[11]
-
Rationale: The series of washes removes the base, unreacted starting materials, and salts, purifying the desired product in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-pyridine-4-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, HRMS).
Factors for Success & Troubleshooting
Optimizing the synthesis of pyridylsulfonamides requires careful consideration of several parameters.
Key Reaction Parameters
| Parameter | Recommendation | Rationale & Notes |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF) | Aprotic solvents are required to prevent reaction with the sulfonyl chloride. DCM is often preferred for its ease of removal and good solubility profile. |
| Base | Pyridine, Triethylamine (TEA), DIPEA | Pyridine can act as both a base and a nucleophilic catalyst.[13] TEA is a non-nucleophilic base and is easily removed. At least 2 equivalents are necessary due to the HCl salt form of the reagent. |
| Temperature | 0 °C to Room Temperature | Initial cooling is recommended to control exothermicity. Some less reactive amines may require gentle heating to proceed.[14] |
| Stoichiometry | Amine (1.0-1.2 eq), Base (2.5-3.0 eq) | A slight excess of the amine can help drive the reaction to completion. Sufficient base is critical for neutralizing all HCl. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive reagent (hydrolyzed).2. Insufficient base.3. Amine is not nucleophilic enough. | 1. Use fresh reagent from a tightly sealed container.2. Ensure at least 2.5 equivalents of a dry, tertiary amine base are used.3. Consider gentle heating (e.g., 40-50 °C) or using a stronger, non-nucleophilic base. |
| Multiple Spots on TLC | 1. Formation of bis-sulfonated amine (if primary amine has other reactive sites).2. Side reactions. | 1. Use a controlled stoichiometry of the sulfonyl chloride.2. Ensure slow addition at 0 °C to minimize side reactions. Re-purify via column chromatography. |
| Product is difficult to purify | Co-elution with starting materials or byproducts. | Adjust the polarity of the eluent system for column chromatography. A trial on analytical TLC with different solvent systems is recommended. Consider a different purification method like recrystallization if the product is crystalline. |
Conclusion
This compound is a versatile and indispensable reagent for introducing the pyridylsulfonyl moiety, a privileged scaffold in medicinal chemistry.[15][16] The reaction with primary and secondary amines provides a reliable and straightforward route to a diverse library of sulfonamides.[17] By adhering to the robust protocol detailed in this guide and understanding the key parameters that govern the reaction, researchers can confidently and efficiently synthesize target molecules for advancing drug discovery programs. Careful attention to anhydrous conditions, proper stoichiometry of the base, and controlled reaction temperatures are paramount for achieving high yields and purity.
References
- David O., et al. (2016). Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2.
- Barceló-Christian, G., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie.
- National Center for Biotechnology Information (n.d.). This compound.
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- ResearchGate (2021).
- National Institutes of Health (2013).
- Jubilant Ingrevia (2024). Safety Data Sheet - Pyridine Hydrochloride. [Link]
- Organic Chemistry Portal (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- ResearchGate (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]
- ResearchGate (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
- Thermo Fisher Scientific (2009). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. [Link]
- PubMed (2009).
- ACS Publications (2002).
- Ommega Online (2020).
- Royal Society of Chemistry (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]
- Wiley Online Library (2020).
- National Institutes of Health (2017).
- Royal Society of Chemistry (2015).
- Google Patents (2021). Synthesis method of pyridine-3-sulfonyl chloride.
- PubMed (2021). Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. [Link]
- PubMed (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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Application Notes & Protocols: Pyridine-4-sulfonyl Chloride Hydrochloride for Advanced Late-Stage Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Late-stage functionalization (LSF) is a paradigm-shifting strategy in medicinal chemistry, enabling the direct modification of complex molecules at advanced synthetic stages. This approach accelerates the generation of structure-activity relationships (SAR) and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyridine-4-sulfonyl chloride hydrochloride has emerged as a powerful and versatile reagent for LSF, primarily due to the strategic importance of the sulfonamide moiety in drug design. This document provides an in-depth guide to the properties, mechanisms, and applications of Pyridine-4-sulfonyl chloride, offering detailed protocols and expert insights to facilitate its successful implementation in drug discovery and development programs.
Introduction: The Strategic Value of LSF and the Pyridylsulfonamide Moiety
The traditional drug discovery process involves the lengthy, linear synthesis of individual analogue molecules. Late-stage functionalization (LSF) offers a more efficient and divergent approach, allowing chemists to introduce chemical diversity into a common, complex molecular scaffold in the final steps of a synthesis. This strategy is invaluable for rapidly exploring chemical space around a lead compound, optimizing its properties, and developing backup candidates.
The sulfonamide functional group is a privileged pharmacophore found in a wide array of approved drugs, including antibiotics, diuretics, and antivirals. Its prevalence is due to its ability to act as a stable, non-hydrolyzable transition-state mimetic and a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][2] The pyridylsulfonamide substructure, introduced by Pyridine-4-sulfonyl chloride, is of particular interest as the pyridine ring can further modulate solubility, metabolic stability, and target engagement.[1]
This compound is an ideal reagent for LSF because it is a stable, easy-to-handle solid whose sulfonyl chloride group is highly electrophilic and reactive toward a broad range of nucleophiles.[1][3] This reactivity allows for the introduction of the pyridylsulfonyl group into molecules under relatively mild conditions, preserving the integrity of other sensitive functional groups present in complex drug-like molecules.[3]
Reagent Profile and Handling
-
Chemical Name: this compound
-
CAS Number: 489430-50-4[4]
-
Molecular Formula: C₅H₅Cl₂NO₂S[4]
-
Appearance: Typically an off-white to brown powder.[3]
-
Key Characteristics: The hydrochloride salt form enhances stability and simplifies handling compared to the free base. The sulfur atom of the sulfonyl chloride (-SO₂Cl) group is highly electron-deficient, making it a potent electrophile for nucleophilic attack.[1][3]
Safety and Handling Precautions:
-
This compound is corrosive and causes severe skin burns and eye damage.[4] It is also harmful if swallowed and may cause respiratory irritation.[4]
-
Always handle this reagent in a well-ventilated fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]
-
Store the container tightly closed in a dry, cool, and well-ventilated place away from moisture and incompatible materials.[5][6]
Core Application: Synthesis of Pyridylsulfonamides via N-Sulfonylation
The most prominent application of Pyridine-4-sulfonyl chloride is its reaction with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is a cornerstone of medicinal chemistry.
General Mechanism of N-Sulfonylation
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center. A base is required to neutralize the HCl generated during the reaction and, in the case of primary amines or amine hydrochloride salts, to deprotonate the nucleophile.
Caption: General mechanism for N-sulfonylation.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the generated HCl without competing with the amine substrate.[7] Pyridine can also be used as both the base and a solvent.[7] For less reactive amines, a stronger base like sodium hydride (NaH) may be required.[7]
-
Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically chosen to avoid reaction with the sulfonyl chloride.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive amines, and then allowed to warm to room temperature to ensure completion.[7]
Detailed Protocol: N-Sulfonylation of a Complex Primary Amine
This protocol provides a representative procedure for the sulfonylation of a late-stage primary amine substrate.
Materials:
-
Complex amine substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the complex amine substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the organic base (e.g., TEA, 3.0 eq) dropwise to the stirred solution. If the amine substrate is an HCl salt, an additional equivalent of base is required.
-
Reagent Addition: Add this compound (1.1 eq) portion-wise over 5-10 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm and prevent potential side reactions.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: a. Quench the reaction by adding water or saturated aq. NaHCO₃. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash with brine. Rationale: The brine wash helps to remove residual water from the organic phase. d. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired pyridylsulfonamide.
Advanced & Alternative Applications
While N-sulfonylation is the primary use, the electrophilic nature of sulfonyl chlorides allows for other valuable transformations in an LSF context.
O-Sulfonylation of Phenols
Phenols can be converted to sulfonate esters, which are important functional groups in their own right or can serve as excellent leaving groups for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
Key Protocol Differences:
-
Base: A stronger base, such as sodium hydride (NaH), is often required to fully deprotonate the less nucleophilic phenol. The reaction is typically run in an aprotic polar solvent like THF or DMF.
-
Catalyst: In some cases, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.
Radical-Mediated Transformations
Recent advances have shown that sulfonyl chlorides can serve as precursors to sulfonyl radicals under photoredox or copper catalysis.[8][9][10] These radicals can then engage in a variety of C-C and C-S bond-forming reactions, such as the hydrosulfonylation of alkenes and alkynes.[9] This opens up novel avenues for LSF that are mechanistically distinct from traditional polar reactions.
Caption: Standard experimental workflow for LSF N-sulfonylation.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Low or No Reaction | 1. Poorly nucleophilic amine. 2. Steric hindrance around the amine. 3. Reagent degradation due to moisture. | 1. Use a stronger base (e.g., NaH) and a more polar solvent (DMF). 2. Increase reaction temperature and/or time. Consider adding a catalyst like DMAP. 3. Ensure all glassware is dry and use anhydrous solvents. Use a fresh bottle of the reagent. |
| Multiple Products / Low Yield | 1. Di-sulfonylation of a primary amine. 2. Reaction with other nucleophilic sites in the substrate (e.g., -OH, -SH). 3. Base-induced decomposition of the substrate or product. | 1. Use stoichiometric amounts of the sulfonyl chloride (≤1.1 eq). Add the reagent slowly at 0 °C. 2. Use protecting groups for other highly nucleophilic functional groups if chemoselectivity is an issue. 3. Use a milder base (e.g., DIPEA instead of TEA) or run the reaction at a lower temperature. |
| Difficult Purification | 1. Excess base (e.g., TEA) co-elutes with the product. 2. Product is highly polar and streaks on silica gel. | 1. Perform an acidic wash (e.g., dilute HCl) during workup to protonate and remove the excess amine base into the aqueous layer. 2. Consider using a different stationary phase (e.g., C18 reverse-phase silica) or adding a modifier (e.g., 1% TEA or acetic acid) to the eluent for silica gel chromatography. |
References
- Chen, L., Wang, C.-C., Sun, Y., Yang, X.-L., Yang, W.-C., & Liu, J.-L. (2024). Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. New Journal of Chemistry. DOI: 10.1039/D4NJ04084H.
- Neufeld, R., Stache, T., & Gulder, T. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition.
- Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications. Autech Industry.
- Chen, J., Han, X., Mei, L., Liu, J., Du, K., Cao, T., & Li, Q. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. RSC Advances. DOI: 10.1039/C9RA07361B.
- Wang, J., Liu, H., Chen, P., & Chen, J. (2021). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. Molecules.
- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. DOI: 10.1002/anie.201910895.
- A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. ChemRxiv.
- Rani, S., & Singh, R. (2020). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Roughley, S. D., & Jordan, A. M. (2011).
- This compound | C5H5Cl2NO2S. PubChem.
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- 4. This compound | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridine-4-sulfonyl Chloride Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Peptide Modification
Pyridine-4-sulfonyl chloride hydrochloride is a valuable reagent in the field of peptide chemistry, primarily utilized for the introduction of a pyridyl-sulfonyl moiety onto peptide structures. This modification can significantly alter the physicochemical properties of a peptide, including its solubility, stability, and interaction with biological targets. The presence of the pyridine ring introduces a basic handle, which can be protonated at physiological pH, potentially influencing receptor binding and pharmacokinetic profiles. The sulfonyl group, on the other hand, is a well-established pharmacophore found in numerous therapeutic agents.[1]
These application notes provide a comprehensive guide to the use of this compound for the selective modification of peptide N-termini and lysine side chains. The protocols are designed to be robust and adaptable for both solid-phase and solution-phase synthesis strategies.
Core Principles and Mechanistic Insights
The fundamental reaction underpinning the application of pyridine-4-sulfonyl chloride is the sulfonylation of a primary amine. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid.
Given that pyridine-4-sulfonyl chloride is supplied as a hydrochloride salt, a base is required in the reaction mixture to neutralize the HCl and deprotonate the primary amine of the peptide, thereby activating it for nucleophilic attack. The choice of base and reaction conditions is critical to ensure selective and efficient sulfonylation without undesirable side reactions.
Applications in Peptide Synthesis
The primary applications of this compound in peptide synthesis are:
-
N-Terminal Modification: Capping the N-terminus of a peptide with a pyridyl-sulfonyl group can be advantageous for several reasons. It can protect the peptide from degradation by aminopeptidases, modulate its overall charge and polarity, and serve as a handle for further chemical modifications.
-
Lysine Side-Chain Modification: The ε-amino group of lysine residues provides a nucleophilic site for sulfonylation. This allows for the site-selective introduction of the pyridyl-sulfonyl moiety, which can be used to probe structure-activity relationships, develop peptide-drug conjugates, or introduce labels for analytical purposes.[2]
Protocol 1: On-Resin N-Terminal Sulfonylation of a Peptide
This protocol describes the sulfonylation of the N-terminal α-amino group of a peptide assembled on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Workflow
Sources
Application Notes & Protocols: The Role of Pyridine-4-sulfonyl Chloride Hydrochloride in Synthetic Chemistry
Introduction: A Versatile Reagent Beyond Simple Catalysis
Pyridine-4-sulfonyl chloride hydrochloride is a highly valuable reagent in modern organic synthesis, primarily recognized for its role as a powerful building block rather than a direct catalyst.[1][2] Its significance lies in the highly electrophilic nature of the sulfonyl chloride moiety attached to a pyridine ring, making it an exceptional agent for introducing the pyridylsulfonyl group into a diverse range of molecules.[3] While not a catalyst in the classical sense—as it is consumed during the reaction—its applications are central to reactions that are frequently the focus of catalytic strategy, such as the formation of sulfonamides, sulfonate esters, and other crucial linkages in medicinal and materials chemistry.[1][4]
This guide provides an in-depth exploration of this compound's function, moving from its fundamental reactivity to its application in sophisticated synthetic protocols. We will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The hydrochloride salt form offers enhanced stability and handling compared to the free base, though it necessitates the use of a base in stoichiometric amounts during reactions to neutralize the HCl.
Core Reactivity: The Foundation of Sulfonylation
The primary application of this compound is in nucleophilic substitution reactions at the sulfur atom.[1] The strong electron-withdrawing properties of the two oxygen atoms and the chlorine atom render the sulfur atom highly electron-deficient and thus susceptible to attack by a wide array of nucleophiles, most commonly amines and alcohols.
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution pathway. An amine or alcohol attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a stable sulfonamide or sulfonate ester. A crucial aspect of this reaction is the concurrent production of hydrogen chloride (HCl).[1] To ensure the reaction proceeds to completion, a base is required to neutralize this acidic byproduct, which would otherwise protonate the nucleophile and render it unreactive.[1][5][6]
While bases like triethylamine are common, pyridine itself can serve this role while also acting as a nucleophilic catalyst.[7] Pyridine can attack the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is even more electrophilic than the starting sulfonyl chloride, accelerating the subsequent reaction with the primary nucleophile (alcohol or amine).[7]
Caption: General mechanism for sulfonamide/sulfonate ester formation.
Application Protocol 1: Synthesis of Sulfonamides
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry.[1] This protocol details a general, robust method for their synthesis using this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Notes |
| This compound | 489430-50-4 | 214.07 | Corrosive, hygroscopic. Handle with care.[8][9] |
| Primary or Secondary Amine | Varies | Varies | Substrate (1.0 eq) |
| Triethylamine (Et₃N) or Pyridine | Varies | Varies | Base (2.0-2.2 eq) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent |
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to manage the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Add the base (e.g., triethylamine, 2.1 mmol, 2.1 eq) to the cooled solution. One equivalent neutralizes the hydrochloride salt, while the second neutralizes the HCl generated during the reaction.
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure sulfonamide.
Scientist's Note: The use of a slight excess (1.1 eq) of the sulfonyl chloride ensures complete consumption of the often more valuable amine substrate. The double-equivalent of base is non-negotiable when starting with the hydrochloride salt.
Application Protocol 2: Synthesis of Sulfonate Esters
The synthesis of sulfonate esters follows a similar principle to sulfonamide formation, with an alcohol or phenol acting as the nucleophile.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Notes |
| This compound | 489430-50-4 | 214.07 | Corrosive, hygroscopic. Handle with care.[8][9] |
| Alcohol or Phenol | Varies | Varies | Substrate (1.0 eq) |
| Pyridine | 110-86-1 | 79.10 | Base and nucleophilic catalyst (2.5 eq) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent |
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol, 1.0 eq) and anhydrous pyridine (2.5 mmol, 2.5 eq) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 eq) portion-wise over 15 minutes. The use of pyridine as both solvent and base is common and can accelerate the reaction.[10]
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly add 1M aqueous HCl to quench excess pyridine until the solution is acidic (pH ~2).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with water (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Scientist's Note: For less reactive alcohols, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly increase the reaction rate. The acidic work-up is essential for removing the basic pyridine from the organic layer.
Advanced Application: C-H Functionalization via Picolyl Activation
Recent advances have utilized aryl sulfonyl chlorides in innovative C-H functionalization reactions.[11][12] While Pyridine-4-sulfonyl chloride is the product in some of these reactions, its structural motifs are key to understanding the mechanism. A relevant transformation is the direct C-sulfonylation of 4-alkylpyridines. This process demonstrates how N-sulfonylation can be used to activate an otherwise unreactive picolyl C-H bond.
The proposed mechanism involves an initial N-sulfonylation of the 4-alkylpyridine, which dramatically increases the acidity of the picolyl protons. A base can then deprotonate this position to form an alkylidene dihydropyridine intermediate, which undergoes subsequent sulfonylation.[11][12]
Caption: Workflow for Picolyl C-H Sulfonylation.
This strategy highlights a sophisticated use of sulfonyl chlorides, moving beyond simple appendage to enabling challenging C-H bond functionalizations, a key goal in modern synthetic chemistry.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
| Hazard Class | GHS Statement | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [8] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | [8][13] |
| Eye Irritation | H319: Causes serious eye irritation | [8] |
| Respiratory | H335: May cause respiratory irritation | [8][13] |
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[14]
-
Handling: Avoid breathing dust. The compound is hygroscopic and will react with moisture in the air.[9] Handle under an inert atmosphere where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
References
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride.
- Van Vranken, D. L. et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications.
- ResearchGate. (n.d.). Proposed mechanism of sulfonylation with sulfonyl chlorides.
- Van Vranken, D. L. et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.
- Rogne, O. (1968). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.
- El-Faham, A. & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.
- Bar-Eli, K. & Movassaghi, M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Reddy, B. V. S. et al. (2018). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications.
- ResearchGate. (n.d.). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents.
- ResearchGate. (2021). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use?.
- MacMillan, D. W. C. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
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- 8. This compound | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. orgosolver.com [orgosolver.com]
- 11. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. echemi.com [echemi.com]
Troubleshooting & Optimization
Pyridine-4-sulfonyl chloride hydrochloride stability and storage conditions
Welcome to the technical support guide for Pyridine-4-sulfonyl chloride hydrochloride (CAS: 489430-50-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, storage, and handling of this highly reactive intermediate. Our goal is to help you ensure experimental success by anticipating and resolving common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
This compound is acutely sensitive to moisture and should be handled as such to preserve its reactivity.[1][2] Improper storage is the most common cause of reagent failure.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Low temperatures slow the rate of potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents exposure to atmospheric moisture, which causes rapid hydrolysis.[1] |
| Container | Keep in the original, tightly sealed container. | Supplier packaging, such as Sure/Seal™ bottles, is designed to maintain an inert atmosphere and prevent moisture ingress.[3] |
| Location | Store in a dedicated corrosives area that is dry and well-ventilated.[1][4] | Protects from accidental water exposure and ensures proper safety protocols are followed. |
Q2: What causes the compound to degrade, and how can I recognize degradation?
The primary degradation pathway is hydrolysis. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and reacts readily with water (a nucleophile) to form the corresponding pyridine-4-sulfonic acid.[2][5] This sulfonic acid is unreactive in typical sulfonamide formation reactions, leading to low or no product yield.[2][6]
Signs of Degradation:
-
Visual Cues: The appearance of the solid may change. It can become clumpy, discolored (often darkening), or develop a sticky/oily consistency due to the formation of the sulfonic acid and released HCl.[7]
-
Olfactory Cues: A sharp, acidic odor of hydrogen chloride (HCl) may become more pronounced as hydrolysis occurs.[4]
-
Poor Solubility: The hydrolyzed product, pyridine-4-sulfonic acid hydrochloride, has different solubility profiles and may not dissolve as expected in your reaction solvent.
-
Reaction Failure: The most definitive sign is a significant drop in yield or complete failure of your reaction.[6][8]
Q3: My reaction with this compound failed. How do I determine if the reagent was the problem?
When a reaction fails, it's crucial to systematically validate the integrity of the starting material.
-
Check Documentation: Note the age of the reagent and how long the bottle has been open. An older, frequently opened bottle is a prime suspect.[8]
-
Perform a Quick Activity Test: React a small amount of the sulfonyl chloride with a simple, reliable nucleophile like benzylamine in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM). This reaction should be rapid and high-yielding. Monitor by TLC or LC-MS. If this simple reaction fails, your sulfonyl chloride has likely degraded.
-
Analytical Characterization: For a more rigorous check, you can use analytical techniques.[9]
-
¹H NMR: Acquire a spectrum in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9] The presence of new peaks corresponding to pyridine-4-sulfonic acid would indicate hydrolysis.
-
GC-MS: This can help identify the volatile sulfonyl chloride and potential impurities. However, be aware that the high reactivity of the compound can sometimes lead to degradation on the column.[8]
-
Troubleshooting Guide for Common Experimental Issues
Issue 1: Low or No Yield in a Sulfonamide Synthesis
You've attempted to react this compound with an amine and have observed poor conversion to the desired sulfonamide.
| Potential Cause | Recommended Solution & Explanation |
| Reagent Degradation | The sulfonyl chloride has hydrolyzed to the inactive sulfonic acid.[2] Action: Purchase a new bottle of the reagent. For critical applications, always use a freshly opened bottle. |
| Presence of Moisture | Trace amounts of water in the solvent, on the glassware, or from the amine starting material are consuming the reagent. Action: Ensure all glassware is rigorously oven-dried or flame-dried.[2] Use freshly distilled or commercially available anhydrous solvents. If the amine starting material is hygroscopic, dry it appropriately before use. |
| Inadequate Base | The reaction generates two equivalents of HCl (one from the hydrochloride salt and one from the sulfonylation reaction). Insufficient base will result in a highly acidic reaction mixture, protonating the amine nucleophile and halting the reaction. Action: Use at least 2.5-3.0 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA). For less nucleophilic amines, a stronger base may be required. |
| Poor Amine Nucleophilicity | Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react slowly.[2] Action: Consider increasing the reaction temperature, extending the reaction time, or using a more forcing catalyst system if applicable. |
Issue 2: Inconsistent Results Between Experiments
You are running the same reaction protocol but observing significant variability in yield from one run to the next.
| Potential Cause | Recommended Solution & Explanation |
| Atmospheric Exposure | The bottle of this compound is being opened and closed multiple times, allowing small amounts of moist air to enter each time. This incrementally degrades the reagent. Action: Implement a strict handling protocol. Equilibrate the bottle to room temperature before opening to prevent condensation. Work quickly to dispense the needed amount under a positive pressure of inert gas (N₂ or Ar) and then immediately and tightly reseal the bottle.[3] For frequent use, consider aliquoting the powder into smaller, single-use vials inside a glovebox. |
| Solvent Quality Fluctuation | The "anhydrous" solvent from a solvent still or a previously opened bottle may have absorbed atmospheric moisture. Action: Use solvent from a freshly opened bottle of commercially available anhydrous solvent, or ensure your solvent purification system is functioning optimally. |
Experimental Protocols & Workflows
Protocol 1: Safe Handling and Dispensing Workflow
This protocol minimizes moisture exposure and ensures reagent integrity.
Mechanism: Hydrolytic Degradation Pathway
Understanding the mechanism of degradation underscores the necessity of anhydrous conditions.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem. URL
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. URL
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. URL
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem. URL
- Troubleshooting low conversion rates in sulfonamide synthesis. Benchchem. URL
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride. Thermo Fisher Scientific. URL
- SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Sigma-Aldrich. URL
- Method for detecting content of pyridine-3-sulfonyl chloride.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- Titrimetric determination of some sulphonyl chlorides. NISCAIR Online Periodicals Repository. URL
- How to test the purity of p-toluenesulfonyl chloride (TsCl).
- Pyridine-3-sulfonyl chloride-SDS. MedChemExpress. URL
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. URL
- Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited. URL
- Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applic
- This compound. PubChem. URL
- Pyridine-3-sulfonyl chloride. ChemicalBook. URL
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. URL
- CAS#:489430-50-4 | this compound. Chemsrc. URL
- 489430-50-4|this compound. BLD Pharm. URL
- This compound | 489430-50-4. Sigma-Aldrich. URL
- Handling Moisture Sensitive Devices. Mini-Circuits Blog. URL
- Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. ChemicalBook. URL
- How to Handle Moisture-Sensitive Components During Assembly. ALLPCB. URL
- Why Moisture-Sensitive Devices (MSDs) Need Special Handling — And How HighPCB Ensures It. HighPCB. URL
- Handling of highly-moisture sensitive components-an analysis of low-humidity containment and baking schedules.
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyridine-4-sulfonyl chloride hydrochloride
Welcome to the dedicated support center for Pyridine-4-sulfonyl chloride hydrochloride (Py-4-SCl·HCl). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. My aim is to provide practical, field-tested insights to help you navigate the common challenges associated with its purification, ensuring the integrity of your downstream applications. The inherent reactivity that makes this compound a valuable synthetic building block also presents unique purification hurdles. This document moves beyond standard protocols to explain the why behind each step, empowering you to troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. The solutions provided are based on fundamental chemical principles and extensive laboratory experience.
Question 1: My isolated product is a brown, sticky oil or a tacky solid instead of a crystalline powder. What is causing this, and how can I induce crystallization?
Answer:
This is a frequent issue, typically stemming from one of three root causes:
-
Hydrolysis: Py-4-SCl·HCl is extremely sensitive to moisture.[1] Exposure to atmospheric humidity or residual water in solvents leads to the hydrolysis of the reactive sulfonyl chloride group to the corresponding pyridine-4-sulfonic acid. This sulfonic acid impurity can inhibit crystallization and lead to an oily appearance.
-
Residual Solvent: Incomplete removal of reaction or extraction solvents (e.g., dichloromethane, toluene) can leave the product as a viscous oil.
-
Process Impurities: Other organic byproducts from the synthesis can act as eutectic contaminants, lowering the melting point of the mixture and preventing solidification.
Troubleshooting Workflow:
-
Step 1: Anhydrous Trituration. This is the most effective first step to both remove soluble impurities and induce crystallization. The principle is to wash the crude product with a solvent in which your desired compound is insoluble, but the impurities are soluble.
Protocol: Purification by Trituration
-
Ensure your crude product is under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small volume of a cold, anhydrous, non-polar solvent. Dichloromethane or cold diethyl ether are excellent starting choices.[2]
-
Using a spatula or glass rod, vigorously stir and break up the oil/tacky solid. You should observe the material transforming into a fine, free-flowing powder as it precipitates.
-
Isolate the solid by filtration through a sintered glass funnel, ensuring you minimize exposure to air.
-
Wash the filter cake with a small amount of the cold, anhydrous solvent.
-
Dry the purified solid under high vacuum to remove all residual solvent.
-
-
Step 2: Re-evaluation. If the product remains oily, it suggests a significant level of impurities that requires a more rigorous purification method like recrystallization from a carefully selected anhydrous solvent system.
Question 2: My yield is consistently low after purification. What are the most likely points of product loss?
Answer:
Low yield is a frustrating but solvable problem. The primary culprits are chemical degradation and physical loss during handling.
-
Cause 1: Decomposition During Workup. The hydrochloride salt enhances stability, but the sulfonyl chloride group is still highly electrophilic.[1][3] Any exposure to water or nucleophilic solvents (including alcohols) during aqueous workups or purification will irreversibly convert your product to undesired byproducts (sulfonic acid or sulfonate esters).
-
Cause 2: Inappropriate Recrystallization Solvent. Using a solvent system in which your product has moderate to high solubility will result in significant loss to the mother liquor.
-
Cause 3: Mechanical Losses. This compound is often a fine powder that can be difficult to handle. Transferring the dry material between flasks can lead to loss.
Optimization Strategies:
-
Strictly Anhydrous Conditions: All solvents must be rigorously dried, and all glassware should be oven or flame-dried before use.[1] Perform all manipulations under an inert atmosphere.
-
Avoid Protic Solvents: Never use alcohols (methanol, ethanol) or water for recrystallization, as they will react with the sulfonyl chloride.
-
Solvent Selection for Recrystallization: The ideal solvent is one in which the product is poorly soluble at room temperature but highly soluble at an elevated temperature. A binary system, such as dichloromethane/hexane or ethyl acetate/hexane, often provides the best results. Always perform a small-scale test to determine optimal solvents and ratios before committing your entire batch.
-
Minimize Transfers: Plan your workflow to minimize the number of times you need to transfer the dry, solid product.
Question 3: I've recrystallized my product, but my analytical data (¹H NMR, LC-MS) shows that a key impurity remains. What are my next steps?
Answer:
This indicates that the impurity has a similar solubility profile and structure to your product, causing it to co-crystallize.
-
Option 1: Change Recrystallization Solvent System. Switching to a solvent system with different polarity may alter the solubility of the impurity enough to leave it in the mother liquor. For example, if you used a dichloromethane/hexane system, try a toluene-based system.
-
Option 2: Flash Column Chromatography. While more resource-intensive, chromatography is a powerful tool for separating stubborn impurities.
Considerations for Chromatography:
-
Stationary Phase: Use silica gel that has been dried to remove adsorbed water.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The system must be anhydrous.
-
Stability: Be aware that Py-4-SCl·HCl can slowly degrade on silica. Work quickly and avoid letting the column stand for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: To ensure long-term stability, the compound must be stored in a tightly sealed container under an inert atmosphere like nitrogen or argon.[1] It should be kept in a cool, dry, and well-ventilated place, away from moisture, strong bases, alcohols, and oxidizing agents.[4][5] For maximum shelf life, refrigeration (2-8°C) is recommended.
Q2: What is the primary decomposition product I should look for analytically? A: The most common degradation product is pyridine-4-sulfonic acid, formed via hydrolysis. In ¹H NMR, you will see a shift in the pyridine ring protons. In mass spectrometry, you will observe the mass corresponding to the sulfonic acid instead of the sulfonyl chloride.
Q3: What safety precautions are absolutely essential when handling this compound? A: this compound is corrosive and causes severe skin and eye burns.[5][6] It is also a respiratory irritant.[6] Always handle this reagent inside a certified chemical fume hood.[7] Essential personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a flame-resistant lab coat.[4][8][9] Ensure an emergency eyewash station and safety shower are immediately accessible.[8]
Q4: My starting material is the free base, Pyridine-4-sulfonyl chloride. Do these purification methods still apply? A: Yes, the principles are identical. The free base is also highly reactive and moisture-sensitive. The key difference is that the hydrochloride salt is generally a more stable, crystalline solid, which can make it easier to handle and purify by crystallization techniques. The free base may be more prone to appearing as an oil.
Experimental Protocols & Data
Table 1: Recommended Solvents for Purification
| Purification Method | Primary Solvent (Anhydrous) | Anti-Solvent (Anhydrous) | Purpose |
| Trituration | Diethyl Ether or Dichloromethane | N/A | To wash away soluble impurities and induce crystallization of an oily product. |
| Recrystallization | Toluene or Dichloromethane | Hexane or Heptane | To dissolve the product at elevated temperature and allow pure crystals to form upon cooling. |
| Chromatography | Ethyl Acetate / Hexane Mixture | N/A | For separating impurities with similar solubility profiles. |
Visualization of Workflows and Mechanisms
To better illustrate the processes described, the following diagrams outline the key decision-making workflow for purification and the chemical pathway of degradation.
Caption: Troubleshooting workflow for the purification of this compound.
Caption: The primary decomposition pathway via hydrolysis of the sulfonyl chloride.
References
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
- N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. (n.d.).
- Synthesis of sulfonyl chloride substrate precursors. (n.d.).
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents. (n.d.).
- EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents. (n.d.).
- This compound | C5H5Cl2NO2S | CID 22034080 - PubChem. (n.d.). National Institutes of Health.
- Pyridine-4-sulfonyl Chloride | C5H4ClNO2S | CID 11586382 - PubChem. (n.d.). National Institutes of Health.
- EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents. (n.d.).
- JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents. (n.d.).
- Fine chemical - Wikipedia. (n.d.).
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- 8. nj.gov [nj.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Conditions for Pyridine-4-sulfonyl chloride hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing reaction conditions for Pyridine-4-sulfonyl chloride hydrochloride. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, with a focus on causality and self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
A1: this compound is a moisture-sensitive and corrosive compound.[1] To ensure its reactivity and prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents and bases.[2][3] For long-term storage, refrigeration is recommended.[3] When handling, always use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] All operations should be conducted in a chemical fume hood.[4]
Q2: The hydrochloride form seems to complicate things. Can I use the free base, Pyridine-4-sulfonyl chloride, directly?
A2: While it is possible to generate the free base, this compound is often the commercially available and more stable form. The hydrochloride salt mitigates the reactivity of the pyridine nitrogen. Attempting to generate the free base in a separate step can introduce moisture and lead to hydrolysis of the highly reactive sulfonyl chloride group. It is generally more efficient to use the hydrochloride salt directly and account for the extra equivalent of acid by adding an additional equivalent of a non-nucleophilic base to your reaction mixture.
Q3: What is the primary reactivity of this compound and what are its main applications?
A3: The primary reactivity of this compound stems from the highly electrophilic sulfonyl chloride group.[5] This makes it an excellent reagent for nucleophilic substitution reactions, most notably with primary and secondary amines to form stable sulfonamide linkages.[6] This reaction is a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Low yields are a frequent challenge in sulfonamide synthesis. The root cause often lies in the delicate balance of reagent stability and reaction conditions.
Potential Cause 1: Hydrolysis of this compound
-
Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards amines under standard sulfonylation conditions.[8][9] The presence of even trace amounts of moisture in your solvents, reagents, or glassware can significantly reduce the concentration of the active sulfonyl chloride.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[8]
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[9]
-
Potential Cause 2: Inappropriate Choice or Stoichiometry of the Base
-
Explanation: A base is crucial to neutralize the HCl generated during the reaction and the hydrochloride salt.[6] However, the choice of base is critical. A nucleophilic base can compete with your amine, leading to undesired side products. An insufficient amount of base will result in an acidic reaction medium, which can protonate your amine nucleophile, rendering it unreactive.
-
Solution:
-
Select a Non-Nucleophilic Base: Use a hindered, non-nucleophilic organic base such as triethylamine (TEA) or pyridine.[6][8]
-
Optimize Stoichiometry: A common starting point is to use at least 2.5 equivalents of the base: one equivalent to neutralize the hydrochloride salt and 1.5 equivalents to quench the HCl produced during the reaction.[8]
-
Order of Addition: It is often beneficial to add the base to the solution of the amine before the dropwise addition of the sulfonyl chloride.
-
Potential Cause 3: Formation of a Bis-sulfonated Side Product
-
Explanation: With primary amines, there is a possibility of a second sulfonylation reaction occurring on the nitrogen of the newly formed sulfonamide. This leads to the formation of a bis-sulfonated product, consuming your starting materials and reducing the yield of the desired monosulfonamide.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the monosulfonated product.[8]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reactivity and minimize the formation of the bis-sulfonated product.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Sulfonamide Yield.
Issue 2: Difficulty in Product Purification
Even with a successful reaction, isolating the pure sulfonamide can be challenging due to the presence of the base hydrochloride salt and other impurities.
Potential Cause 1: Presence of Triethylamine Hydrochloride (or other amine salt)
-
Explanation: The hydrochloride salt of the base used (e.g., triethylamine hydrochloride) is a common byproduct and can sometimes co-precipitate with the product or complicate extraction.
-
Solution:
-
Aqueous Workup: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (like DCM or ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.[8]
-
Filtration: In some cases, the amine hydrochloride salt may precipitate out of the reaction mixture. This can be removed by filtration before proceeding with the aqueous workup.
-
Potential Cause 2: Unreacted Starting Materials
-
Explanation: If the reaction does not go to completion, you will have a mixture of your desired product and unreacted starting materials.
-
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent.
-
Chromatography: If unreacted starting materials are present after workup, purification by column chromatography is often necessary. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point for many sulfonamides.
-
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
-
Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous triethylamine (2.5 equivalents) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: Slowly add this compound (1.0 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Reaction Parameter Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Inert and dissolves reactants well.[8] |
| Base | Triethylamine or Pyridine | Non-nucleophilic to avoid side reactions.[6] |
| Base Stoichiometry | >2.5 equivalents | Neutralizes HCl byproduct and hydrochloride salt. |
| Temperature | 0 °C to Room Temperature | Controls reactivity and minimizes side products.[9] |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the sulfonyl chloride.[8] |
Visualization of the Sulfonylation Reaction
Caption: General scheme for sulfonamide synthesis.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(7), 2729-2735.
- BenchChem. (n.d.). Pyridine-4-sulfonyl Chloride | 134479-0-2.
- ECHEMI. (n.d.). PYRIDINE-4-SULFONYL CHLORIDE SDS, 134479-0-2 Safety Data Sheets.
- Fisher Scientific. (2024, February 12). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2025, October 18). Chemical Safety Data Sheet MSDS / SDS - Pyridine-4-sulfonyl Chloride.
- Anonymous. (n.d.). Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications.
- Anonymous. (n.d.). Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs.
Sources
- 1. This compound | C5H5Cl2NO2S | CID 22034080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions of Pyridine-4-sulfonyl chloride hydrochloride with Nucleophiles
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Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using Pyridine-4-sulfonyl chloride hydrochloride in reactions with nucleophiles. Our focus is on providing practical, mechanistically grounded solutions to help you minimize side reactions and maximize the yield and purity of your target sulfonamides.
Introduction: The Challenge of this compound
This compound is a highly reactive electrophile, prized for its ability to form sulfonamide bonds, a critical linkage in many pharmaceutical compounds.[1] However, its high reactivity is a double-edged sword. The presence of the pyridinium hydrochloride salt enhances its solubility in certain polar solvents but also increases its susceptibility to hydrolysis and other side reactions. Understanding and controlling these competing reaction pathways is paramount for successful synthesis.
This guide is structured to help you diagnose and solve common issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and problems.
Q1: My sulfonamide reaction is giving a very low yield. What are the first things I should check?
A1: Low yields are often traced back to a few key factors. Start by verifying the following:
-
Reagent Quality: this compound is highly sensitive to moisture.[2] Hydrolysis to the unreactive pyridine-4-sulfonic acid is a primary cause of low yields.[3] Always use a freshly opened bottle or ensure your reagent has been stored under strictly anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).[2] The purity of your nucleophile (amine, alcohol, etc.) is also critical; ensure it is dry and free of contaminants.
-
Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried) and the reaction should be conducted under an inert atmosphere like nitrogen or argon to prevent atmospheric moisture from interfering.[2] Use anhydrous solvents.
-
Base Selection: The choice of base is crucial. It must be non-nucleophilic to avoid competing with your primary nucleophile. Tertiary amines like triethylamine (TEA) or pyridine are common choices.[2] Ensure the base is also anhydrous.
-
Reaction Temperature: These reactions are typically started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2] Running the reaction at too high a temperature can promote side reactions and decomposition.
Q2: I'm seeing a significant amount of a water-soluble byproduct. What is it likely to be?
A2: The most probable water-soluble byproduct is pyridine-4-sulfonic acid, formed from the hydrolysis of the starting material.[2][3] This is a strong indication that your reaction conditions are not sufficiently anhydrous.
Q3: Can I use an aqueous base like sodium hydroxide?
A3: While Schotten-Baumann conditions (using an aqueous base) are sometimes used for sulfonamide synthesis, this dramatically increases the risk of hydrolyzing the sulfonyl chloride.[2] For sensitive substrates like this compound, an organic, non-nucleophilic base in an anhydrous organic solvent is strongly recommended to favor the desired reaction with the nucleophile.
Q4: My primary amine seems to be reacting twice, forming a bis-sulfonated product. How can I prevent this?
A4: The formation of a bis-sulfonated product, R-N(SO₂-Py)₂, is a common side reaction with primary amines. To minimize this, you can:
-
Control Stoichiometry: Use a slight excess of the amine (around 1.1 to 1.2 equivalents) to favor the formation of the monosulfonated product.[2]
-
Slow Addition: Add the this compound slowly to the solution of the amine and base. This keeps the concentration of the sulfonyl chloride low at any given time, reducing the chance of a second reaction with the newly formed sulfonamide.
-
Protecting Groups: For valuable or complex primary amines, consider using a protecting group on the amine that can be removed after the reaction.
Troubleshooting Guide: Specific Side Reactions & Solutions
This section delves into specific problems, their probable causes, and recommended solutions.
Problem 1: Dominant Hydrolysis Side Reaction
-
Symptom: Low yield of the desired product, with the major byproduct being pyridine-4-sulfonic acid (identified by its high water solubility and characteristic signals in NMR/MS).
-
Root Cause Analysis: The rate of hydrolysis is competing effectively with the rate of reaction with your nucleophile. This is exacerbated by the presence of water in reagents or the reaction environment.
-
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Reagents & Solvents | Use freshly opened, high-purity this compound. Use anhydrous grade solvents from a sealed bottle or dry them using appropriate methods (e.g., molecular sieves). | Minimizes the primary source of water that leads to the formation of unreactive sulfonic acid.[2][3] |
| Glassware & Atmosphere | Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction. | Prevents atmospheric moisture from entering the reaction vessel.[2] |
| Order of Addition | Add the solid this compound portion-wise or as a solution in anhydrous solvent to the stirred solution of the nucleophile and base at 0°C. | This ensures the sulfonyl chloride immediately encounters the intended nucleophile rather than trace moisture. |
Problem 2: Competing Reaction with Solvent or Base
-
Symptom: Formation of unexpected byproducts derived from the solvent or base. For example, using pyridine as both the base and solvent can sometimes lead to complex side products.
-
Root Cause Analysis: While pyridine and TEA are generally considered non-nucleophilic bases, under certain conditions (e.g., elevated temperatures), they can react. Some solvents, particularly alcohols, will readily react.
-
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Solvent Choice | Select an inert, aprotic solvent that dissolves all reactants. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[2] | Avoids solvents that can act as nucleophiles (e.g., methanol, ethanol). |
| Base Choice | Use a non-nucleophilic, sterically hindered base if pyridine or TEA are suspected to be problematic. Diisopropylethylamine (DIPEA or Hünig's base) is a good alternative. | Steric hindrance around the nitrogen atom of the base prevents it from competing as a nucleophile while still allowing it to act as a proton scavenger. |
Experimental Workflow & Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis with an Amine Nucleophile
This protocol provides a robust starting point for minimizing side reactions.
-
Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum.
-
Reagent Loading: Under a positive flow of nitrogen, add the amine nucleophile (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add anhydrous triethylamine or pyridine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes using a syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining HCl), and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Reaction Pathways
The following diagram illustrates the key decision points and competing pathways in the reaction.
Sources
Technical Support Center: A Guide to Handling Deliquescent Pyridine-4-sulfonyl Chloride Hydrochloride
Welcome to the technical support center for Pyridine-4-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and deliquescent compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in the lab.
Understanding the Challenge: The Deliquescent Nature of this compound
This compound is a valuable reagent in organic synthesis, primarily used to introduce the pyridylsulfonyl moiety into molecules, a common feature in many pharmaceuticals and agrochemicals.[1][2] However, its utility is intrinsically linked to its high reactivity, which also makes it susceptible to degradation, particularly by moisture. The term "deliquescent" describes a substance that can absorb enough moisture from the atmosphere to dissolve in it, forming a solution.[3][4] This property is the root of many challenges encountered when handling this compound.
This guide will provide you with the necessary knowledge to mitigate these challenges, ensuring the quality of your reagent and the reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the storage and use of this compound.
Question 1: I opened a new bottle of this compound and it appears clumpy and has a brownish color. Is it still usable?
Answer:
The clumpy appearance and brownish color are strong indicators of decomposition.[5] this compound is a white to off-white solid in its pure form. The changes you're observing are likely due to exposure to atmospheric moisture, leading to hydrolysis.
-
The Chemistry of Decomposition: The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophiles, including water.[1] Upon exposure to moisture, this compound hydrolyzes to form pyridine-4-sulfonic acid and hydrochloric acid.[6][7] This degradation not only consumes your active reagent but can also introduce acidic impurities that may interfere with your reaction.
-
Assessing Usability: While some minor clumping might be manageable if the reaction is not highly sensitive, a significant change in appearance suggests substantial degradation. To be certain, you can perform a purity check. Techniques like ¹H NMR spectroscopy can help identify the presence of pyridine-4-sulfonic acid.[8][9] For quantitative analysis, HPLC can be employed, though derivatization might be necessary due to the reactivity of the sulfonyl chloride.[8][10][11][12]
-
Recommendation: For reactions requiring high purity and accurate stoichiometry, it is strongly recommended to use a fresh, unopened bottle or to purify the reagent if possible. However, given its reactivity, purification can be challenging. The best practice is to prevent moisture exposure from the outset.
Question 2: My reaction with this compound is giving a low yield. What are the likely causes related to the reagent's handling?
Answer:
A low yield in reactions involving this compound can often be traced back to issues with the reagent's purity and the reaction conditions.
-
Reagent Purity: As discussed in the previous point, the primary culprit is often the hydrolysis of the sulfonyl chloride. If the reagent has been compromised by moisture, a significant portion of it will be inactive pyridine-4-sulfonic acid, leading to a lower than expected concentration of the active sulfonyl chloride.[5]
-
Reaction Conditions:
-
Atmospheric Moisture: Conducting the reaction open to the air, especially on a humid day, will introduce moisture that competes with your desired nucleophile, leading to the formation of the sulfonic acid byproduct.
-
Solvent Purity: Using solvents that have not been rigorously dried is a common mistake. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time once the bottle is opened.
-
Glassware: Failure to properly dry glassware is another source of water contamination.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: If you have any doubts about the reagent, it's best to start with a fresh bottle.
-
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. A molecular sieve can be used to further dry the solvent before use.
-
Temperature Control: If your reaction requires low temperatures, ensure your cooling bath is well-maintained and that condensation does not enter the reaction vessel.
-
Question 3: I am observing the formation of a white precipitate in my reaction mixture immediately after adding this compound. Is this normal?
Answer:
The immediate formation of a white precipitate upon addition of this compound can be normal, depending on the reaction conditions.
-
Expected Precipitate: Pyridine-4-sulfonyl chloride is often used in reactions with amines to form sulfonamides. In these reactions, a base such as pyridine or triethylamine is typically added to neutralize the hydrochloric acid that is formed. The resulting hydrochloride salt of the base will often precipitate out of the reaction mixture, especially in non-polar solvents.
-
Unexpected Precipitate: If you are not expecting a salt to precipitate, the solid could be unreacted starting material if the solvent is not appropriate, or it could be a sign of an unwanted side reaction.
-
What to do:
-
Check Solubility: Ensure that your starting materials and the expected product are soluble in the chosen solvent at the reaction temperature.
-
Analyze the Precipitate: If possible, isolate a small amount of the precipitate and analyze it. An IR spectrum or a melting point determination can often provide clues as to its identity.
-
Review Your Procedure: Double-check the stoichiometry of your reagents and ensure that you have added all the necessary components in the correct order.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its integrity, this compound must be stored in a tightly sealed container in a cool, dry place.[13] Storage under an inert atmosphere (nitrogen or argon) is highly recommended. It should be kept away from water and moisture.[14]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque glass bottle | Protects from moisture and light, which can cause degradation.[5] |
| Location | Dry, well-ventilated area away from incompatible materials | Prevents accidental exposure to moisture and reactive chemicals. |
Q2: How should I handle this compound in the lab?
A2: Due to its deliquescent and corrosive nature, proper handling techniques are crucial.
-
Work in a Controlled Environment: Always handle this compound in a fume hood to avoid inhalation of any dust or vapors.[15]
-
Use Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Inert Atmosphere Dispensing: For weighing and dispensing, it is best to use a glove box or a glove bag under an inert atmosphere. If this is not possible, work quickly and efficiently in a dry area of the fume hood. Have all your equipment ready before opening the container.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused reagent to the original container.
Q3: What is the visual manifestation of deliquescence?
A3: The process of deliquescence for this compound can be observed as the solid particles on the surface begin to look "wet" or "shiny" as they absorb atmospheric moisture. Over time, this will progress to the formation of a thick, syrupy liquid, and eventually, a clear solution as the entire solid dissolves in the absorbed water.
Q4: How does the hydrochloride salt form of Pyridine-4-sulfonyl chloride affect its properties?
A4: The hydrochloride salt form means that the pyridine nitrogen is protonated. This increases the compound's polarity and can affect its solubility in different solvents. The presence of the hydrochloride also contributes to the overall hygroscopic nature of the compound.
Experimental Protocol: A General Procedure for the Sulfonylation of an Amine
This protocol provides a step-by-step methodology for a typical sulfonylation reaction, emphasizing the critical handling techniques for this compound.
Materials:
-
This compound (fresh bottle)
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N), freshly distilled
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble the reaction flask with a condenser (if heating is required) and a nitrogen or argon inlet. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Addition of Amine and Base: In the reaction flask, dissolve the amine substrate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Handling of this compound:
-
In a glove box or under a positive pressure of inert gas, quickly weigh the required amount of this compound (1.1 eq.) into a separate dry, sealed container.
-
If a glove box is unavailable, open the reagent bottle in the fume hood, quickly weigh the desired amount, and immediately reseal the bottle. Minimize the time the bottle is open to the atmosphere.
-
-
Addition of the Sulfonyl Chloride: Add the weighed this compound portion-wise to the stirred solution of the amine and base at 0°C (ice bath). The portion-wise addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Key Concepts
To further clarify the critical aspects of handling this compound, the following diagrams illustrate the process of deliquescence and the recommended handling workflow.
Caption: The process of deliquescence and subsequent hydrolysis of this compound upon exposure to atmospheric moisture.
Caption: Recommended workflow for handling this compound to prevent moisture-induced degradation.
References
- This compound. PubChem.
- N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
- Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
- Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. ResearchGate.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe.
- Organic deliquescence: organic vapor-induced dissolution of molecular salts. PMC.
- How do I approach this problem? : r/OrganicChemistry. Reddit.
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.
- Pyridine-3-sulfonyl chlor... ChemBK.
- Deliquescence in binary mixtures. PubMed.
- Pyridine-4-sulfonyl Chloride. PubChem.
- SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Taylor & Francis Online.
- Deliquescence in Chemistry: Meaning, Examples & Applications. Vedantu.
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.
- Deliquescence. Britannica.
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. NIH.
- Common sources of mistake in organic synthesis : r/OrganicChemistry. Reddit.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Deliquescence in Chemistry: Meaning, Examples & Applications [vedantu.com]
- 4. Deliquescence | Water Absorption, Hygroscopy, Solutions | Britannica [britannica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions with Pyridine-4-sulfonyl chloride hydrochloride
Welcome to the technical support center for Pyridine-4-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Introduction to this compound
This compound is a highly reactive intermediate used extensively in organic synthesis.[1][2] Its primary utility lies in the formation of sulfonamides and sulfonate esters, crucial moieties in many pharmaceutical and agrochemical compounds.[2][3] The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack.[1][3] The hydrochloride salt form enhances stability but requires careful consideration of reaction conditions, particularly the choice and stoichiometry of the base.
This guide provides a question-and-answer-based approach to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonamide synthesis yield is consistently low. What are the most likely causes and how can I fix it?
Low yields in sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors:
-
Hydrolysis of the Sulfonyl Chloride: Pyridine-4-sulfonyl chloride is moisture-sensitive.[4] In the presence of water, it will hydrolyze to the corresponding pyridine-4-sulfonic acid, which is unreactive towards the amine.[4]
-
Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4] If the base is insufficient or too weak, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[4]
-
Solution: Use at least two equivalents of a suitable tertiary amine base like triethylamine (TEA) or pyridine. The first equivalent neutralizes the hydrochloride salt, and the second scavenges the HCl produced in the reaction. For less nucleophilic amines, a stronger, non-nucleophilic base might be considered.
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines react more slowly.[4]
-
Incorrect Stoichiometry: An improper ratio of reactants is a common source of incomplete conversion.
-
Solution: Typically, a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride is used to ensure the complete consumption of the more valuable reagent.
-
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions can complicate purification and reduce the yield of the desired product. Here are some common culprits:
-
Bis-sulfonylation of Primary Amines: While less common, it is possible for primary amines to react with two molecules of the sulfonyl chloride, especially if the amine is used as the limiting reagent.
-
Solution: Use a slight excess of the primary amine to favor the formation of the monosulfonated product.
-
-
Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended amine or alcohol nucleophile, leading to the formation of sulfonate esters as byproducts.
-
Solution: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
-
-
Formation of a Sulfene Intermediate: In the presence of a strong base, alkanesulfonyl chlorides can undergo elimination to form a highly reactive sulfene intermediate, which can lead to a variety of side products.[6] While less common with arylsulfonyl chlorides, it's a possibility to consider if unexpected products are observed.
-
Solution: Use a milder base like pyridine or TEA instead of stronger bases like alkoxides, especially if the reaction is heated.
-
Q3: The purification of my final product is challenging. What are the best practices for workup and purification?
Effective purification is critical for obtaining a high-purity product.
-
Workup Procedure:
-
Quenching: After the reaction is complete (as monitored by TLC or LC-MS), carefully quench the reaction mixture by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and protonate the desired product if it is basic.
-
Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or DCM.
-
Washing: Wash the organic layer sequentially with dilute acid (to remove residual amine base), a saturated aqueous solution of sodium bicarbonate (to remove any unreacted sulfonyl chloride and sulfonic acid), and finally with brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of sulfonamides from this compound and a primary or secondary amine.
-
To a solution of the amine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Proceed with the workup and purification as described in Q3.
Protocol for Monitoring Reaction Progress
Spectroscopic and chromatographic methods are essential for monitoring the reaction.[7]
| Technique | Application | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reactant consumption and product formation. | Choose an appropriate solvent system that provides good separation of starting materials and products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of reaction components and identification of byproducts. | Provides molecular weight information, aiding in the identification of unexpected products.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and assessment of purity.[7] | Use a deuterated aprotic solvent like CDCl₃ or DMSO-d₆ for sample preparation.[7] |
Visualizing the Reaction Pathway and Troubleshooting
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base plays a dual role: deprotonating the hydrochloride salt and neutralizing the HCl byproduct.
Caption: Troubleshooting decision tree for low yield.
References
- King, J. F.; Durst, T. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Robertson, R. E. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Haszeldine, R. N. Process for Preparing Sulphonate Salts via Alkaline Hydrolysis of the Corresponding Sulfonyl Chlorides.
- Gnedin, B. G., et al. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
- BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- He, X., et al. Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers.
- King, J. F.; Lee, T. M. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- He, X., et al.
- Li, J., et al. Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction.
- Organic Chemistry Portal.
- Hone, C. A., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- ECHEMI.
- Gómez-Palomino, A.; Cornella, J. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Singh, R., et al. Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Journal of Sulfur Chemistry.
- Verma, B. C.; Kumar, S. ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
- BenchChem. Pyridine-4-sulfonyl Chloride | 134479-04-2. BenchChem.
- Thermo Fisher Scientific. SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride hydrochloride. Thermo Fisher Scientific.
- Gómez-Palomino, A.; Cornella, J. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- BenchChem.
- Koenigs, E.; Greiner, H. N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses.
- ChemBlink.
- Bae, I.; Han, H. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters.
- Galian, R. E., et al. Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups.
- Zhang, Z., et al. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
- Gómez-Palomino, A.; Cornella, J. Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4.
- Jubilant Ingrevia Limited.
- PubChem. This compound. PubChem.
- Abramovitch, R. A.; Knaus, G. N. SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Journal of Heterocyclic Chemistry.
- Ube Industries. Procédé de production de chlorure de pyridine-3-sulfonyle.
- ChemCeed. Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. ChemCeed.
- Wang, P., et al. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Gómez-Palomino, A.; Cornella, J. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver.
- S. G. Tu, et al. A rapid and efficient microwave-assisted synthesis of sulfonamides and sulfonic esters. RSC Advances.
- Guidechem. PYRIDINE-4-SULFONYL CHLORIDE 134479-04-2 wiki. Guidechem.
- DePorre, Y. C., et al.
- Jiangsu Kuaida Agrochemical Co Ltd. Synthesis method of pyridine-3-sulfonyl chloride.
- European Patent Office. METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
- ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
- Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange.
- ChemicalBook. pyridine-3-sulfonyl chloride synthesis. ChemicalBook.
Sources
effective quenching methods for Pyridine-4-sulfonyl chloride hydrochloride reactions
A Guide to Effective Quenching Strategies in Synthesis
Welcome to the Technical Support Center for reactions involving Pyridine-4-sulfonyl chloride hydrochloride. This guide is designed for researchers, chemists, and process development scientists to navigate the critical quenching step of reactions utilizing this highly reactive reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are safe, efficient, and reproducible.
This compound is a valuable building block in medicinal chemistry and materials science, primarily used for the synthesis of sulfonamides and sulfonate esters.[1][2] Its high reactivity, centered on the electrophilic sulfur atom, makes it highly effective but also necessitates careful handling, particularly during the workup phase.[2][3] Improper quenching can lead to safety hazards, product degradation, and complex purification challenges. This guide provides in-depth, field-proven answers to common issues encountered during the quenching process.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when quenching a reaction with unreacted this compound?
The two primary concerns are the exothermic nature of the quench and the chemical compatibility of the quenching agent with your desired product. Sulfonyl chlorides react vigorously, and often violently, with nucleophiles, including water.[4][5][6] This can cause a rapid, uncontrolled temperature increase, potentially boiling solvents and creating a hazardous pressure buildup. Secondly, the quenching agent or the resulting pH change can react with or degrade your target molecule, leading to significant yield loss.[5]
Q2: What are the most common and effective quenching agents?
The choice of quenching agent is dictated by your product's stability and the scale of your reaction. The three most common methods are:
-
Water/Ice: Best for products that may be sensitive to basic conditions. It hydrolyzes the sulfonyl chloride to the corresponding pyridine-4-sulfonic acid. This method can be very exothermic and must be done with extreme caution and efficient cooling.[5]
-
Aqueous Basic Solutions (e.g., sat. aq. NaHCO₃, Na₂CO₃): This is a widely used and generally safer method for base-stable products. The base neutralizes the hydrochloric acid generated during the sulfonylation and quenches the excess sulfonyl chloride. The formation of CO₂ gas when using bicarbonate or carbonate is a visual indicator that the quench is proceeding.[5][7]
-
Aqueous Amine Solutions (e.g., NH₃, dilute primary/secondary amines): This method converts the sulfonyl chloride into a simple sulfonamide byproduct.[5][8] This is an excellent strategy if the resulting sulfonamide has significantly different polarity or solubility from your desired product, allowing for easy separation during purification.[5]
Q3: How critical is temperature control during the quench?
Temperature control is absolutely critical. The hydrolysis of sulfonyl chlorides is highly exothermic. Adding the quenching agent too quickly or performing the quench at room temperature can lead to a runaway reaction.
Best Practice: Always perform the quench at low temperatures (0 °C or below) using an ice-water or ice-salt bath.[5][9] The recommended procedure is often to add the reaction mixture slowly to a separate, well-stirred, and cooled flask containing the quenching agent, rather than the other way around.[3][5] This maintains a low concentration of the reactive sulfonyl chloride in the presence of excess quencher, helping to dissipate heat effectively.
Q4: How can I confirm that the quenching process is complete?
Complete quenching is essential for a safe and clean workup. Here are two practical methods for confirmation:
-
pH Test: If using a basic quenching agent, the aqueous layer should remain basic (pH > 8) after the addition is complete and stirring has continued for a short period. This indicates that all acidic species (HCl and the sulfonic acid byproduct) have been neutralized.
-
TLC Analysis: Spot a small, carefully quenched aliquot of the reaction mixture on a TLC plate against a spot of the starting sulfonyl chloride. The absence of the starting sulfonyl chloride spot indicates a complete reaction.
Q5: What are the safety protocols for handling and quenching this compound?
Due to its corrosive and water-reactive nature, strict safety measures are mandatory.[4][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[4][11][12]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.[12]
-
Incompatible Materials: Keep away from water, moisture, strong bases, and alcohols unless part of a controlled procedure.[4][13][14]
-
Spill Management: In case of a spill, do not use water.[13] Cover the spill with a dry, inert absorbent material like sand, dry lime, or soda ash.[13] Dispose of as hazardous waste.[13][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Vigorous, Uncontrolled Quench | 1. Quenching agent added too quickly.2. Insufficient cooling of the reaction mixture.3. Reaction mixture added too fast to the quenching solution. | 1. Control the Rate: Always add the quenching agent dropwise or, preferably, add the reaction mixture slowly to the cooled quenching solution.[5]2. Ensure Low Temperature: Use an ice/salt bath to maintain a temperature of 0 °C or lower throughout the addition.[5]3. Dilution: Diluting the reaction mixture with an inert, water-immiscible solvent before adding it to the quencher can help moderate the reaction rate. |
| Product Degradation During Workup | 1. The product is sensitive to the pH of the quenching solution (either acidic or basic).2. The product is hydrolytically unstable. | 1. Select a Compatible Quencher: If the product is base-sensitive, use a carefully controlled quench with ice/water. If acid-sensitive, a basic quench (NaHCO₃) is preferable.2. Minimize Contact Time: Perform the aqueous workup quickly and efficiently. Do not let the reaction sit in the separatory funnel for extended periods.3. Temperature: Keep the mixture cold during the entire extraction process to minimize degradation. |
| Persistent Emulsion During Extraction | 1. Formation of fine precipitates or salts at the interface.2. High concentration of reagents or products acting as surfactants. | 1. Brine Wash: Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase often helps break emulsions.[7]2. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove interfacial solids.3. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers. |
| Difficulty Removing Amine-Quenched Byproduct | 1. The sulfonamide byproduct has similar polarity to the desired product. | 1. Optimize Chromatography: Screen different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel) to improve separation.2. Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be very effective at removing impurities.3. Alternative Quench: In future experiments, consider quenching with a different agent (e.g., NaHCO₃) to avoid forming a difficult-to-remove byproduct. |
Standard Quenching Protocols
Protocol 1: Quenching with Ice/Water (For Base-Sensitive Products)
-
Preparation: In a separate flask, prepare a slurry of crushed ice and water (approximately 5-10 volumes relative to the reaction mixture volume). Place this flask in an ice bath and ensure it is stirring vigorously.
-
Addition: Using a dropping funnel or syringe, slowly add the reaction mixture dropwise to the vigorously stirring ice/water slurry. Monitor the addition rate to keep the internal temperature below 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes while maintaining the low temperature.
-
Workup: Proceed with standard aqueous workup, typically by extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7]
Protocol 2: Quenching with Saturated Sodium Bicarbonate (General Purpose)
-
Preparation: Place a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (5-10 volumes relative to the reaction mixture) in a flask equipped with a stir bar and cool it to 0 °C in an ice bath.
-
Addition: Slowly add the reaction mixture to the cold NaHCO₃ solution. Be prepared for gas (CO₂) evolution.[5] The addition rate should be controlled to manage the foaming and exotherm.
-
Stirring: Once the addition is complete, stir the mixture at 0 °C for 30 minutes or until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and then brine before drying and concentration.[7][9]
Protocol 3: Quenching with Aqueous Ammonia (Alternative Byproduct Formation)
-
Preparation: In a flask, cool a solution of aqueous ammonia (e.g., 2M NH₃(aq), 5-10 volumes) to 0 °C in an ice bath with efficient stirring.
-
Addition: Slowly add the reaction mixture to the cold ammonia solution.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of pyridine-4-sulfonamide.
-
Workup: Extract the desired product with an organic solvent. The pyridine-4-sulfonamide byproduct may be removed by acid/base extraction (if your product's properties allow) or by column chromatography.[5]
Comparative Summary of Quenching Methods
| Quenching Agent | Reaction Byproduct | Pros | Cons | Best For... |
| Water / Ice | Pyridine-4-sulfonic acid | Avoids basic conditions; byproduct is highly water-soluble. | Can be highly exothermic and difficult to control; generates acidic conditions.[5] | Base-sensitive products. |
| Sat. aq. NaHCO₃ | Pyridine-4-sulfonic acid, sodium salt | Good temperature control; neutralizes acid; byproduct is highly water-soluble.[5][7] | Generates CO₂ gas (foaming); not suitable for base-labile products. | General purpose, especially for base-stable products. |
| Aqueous NH₃ | Pyridine-4-sulfonamide | Mild reaction; forms a neutral byproduct. | Byproduct is organic and may require chromatography for removal.[5] | Cases where the sulfonamide byproduct is easily separable from the desired product. |
Decision Workflow for Quenching Strategy
The following diagram illustrates a logical workflow for selecting the most appropriate quenching method for your specific experimental needs.
Caption: Decision tree for selecting a quenching method.
References
- SULPHURYL CHLORIDE - SD Fine-Chem.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
- Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. (2025-08-05).
- Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. NIH. (2020-11-25).
- Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs.
- Pyridine-3-sulfonyl chlor... - ChemBK.
- How to quench Pyridine? ResearchGate. (2022-11-15).
- This compound. PubChem.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. NIH. (2023-02-27).
- Workup: Amines. University of Rochester Department of Chemistry.
- Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications.
- Amination of the p-acetaminobenzene sulfonyl chloride.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. (2022).
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detailed workup procedure for Pyridine-4-sulfonyl chloride hydrochloride reactions
Welcome to the technical support center for Pyridine-4-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful execution and troubleshooting of reactions involving this versatile reagent. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to optimize your reactions, diagnose issues, and ensure the integrity of your results.
Safety First: Handling a Reactive Reagent
Before initiating any experiment, it is imperative to understand the hazards associated with this compound. This compound is corrosive and highly reactive, particularly with moisture.[1][2][3]
-
Corrosivity and Moisture Sensitivity : The compound causes severe skin burns and eye damage.[4] It reacts violently with water, liberating toxic and corrosive hydrogen chloride (HCl) gas.[1][2] All manipulations must be conducted under anhydrous conditions in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-resistant lab coat.[1][6][7]
-
Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials such as water, bases, and strong oxidizing agents.[1][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the use of this compound, particularly in the synthesis of sulfonamides.
Question 1: What is the fundamental role of a base in these reactions, and why is its choice so critical?
Answer: A base is essential for two primary reasons in a typical sulfonamide formation. First, Pyridine-4-sulfonyl chloride is supplied as a hydrochloride salt, meaning one equivalent of base is required to neutralize this salt and liberate the free, reactive sulfonyl chloride. Second, the reaction between the sulfonyl chloride and an amine nucleophile generates one equivalent of HCl as a byproduct.[8] This must be scavenged by a base to prevent it from protonating your amine nucleophile, which would render it unreactive.
The choice of base is critical for maximizing yield and minimizing side reactions. A non-nucleophilic, sterically hindered tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often preferred. These bases are strong enough to neutralize HCl but are poor nucleophiles themselves, preventing them from competing with your desired amine in attacking the electrophilic sulfonyl chloride.[9] Using a nucleophilic base like pyridine can sometimes lead to the formation of a pyridinium-sulfonyl intermediate, which can alter the reaction pathway.[10]
Question 2: My primary side product is the corresponding sulfonic acid. What is causing this, and how can I prevent it?
Answer: The formation of pyridine-4-sulfonic acid is a classic sign of premature hydrolysis of your sulfonyl chloride.[11][12] This occurs when the sulfonyl chloride reacts with water instead of your intended nucleophile.
Root Causes & Prevention Strategies:
-
Atmospheric Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried before use and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Wet Solvents or Reagents: Use anhydrous solvents and ensure your amine and base are dry.
-
Aqueous Workup: The aqueous workup is a critical point where hydrolysis can occur. If possible, perform the workup quickly and at low temperatures (e.g., using an ice bath) to minimize the contact time between the unreacted sulfonyl chloride and water.[11] In some cases, the low solubility of sulfonyl chlorides in water can protect them from hydrolysis if they precipitate out of the solution.[12]
Question 3: My reaction is sluggish, and even after extended time, I see a significant amount of unreacted starting material. How can I improve the reaction rate?
Answer: Sluggish reactions are often due to insufficient reactivity of the nucleophile or suboptimal reaction conditions.
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you have added at least two equivalents of base—one to neutralize the hydrochloride salt and one to scavenge the HCl produced during the reaction. An excess (e.g., 2.5-3.0 equivalents) is often recommended.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used. Ensure your reagents are fully solubilized.
-
Temperature Control: While many sulfonylation reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction. However, be cautious, as excessive heat can promote decomposition and side reactions.[11]
-
Catalysis: For less reactive amines, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate. DMAP acts as a potent nucleophilic catalyst.[9]
Question 4: I am observing an unexpected byproduct with the same mass as my desired product. What could this be?
Answer: If you are using a substrate with acidic protons, such as a 4-alkylpyridine, you may be observing C-sulfonylation as a side reaction.[9] This occurs when the base deprotonates a C-H bond, and the resulting carbanion attacks the sulfonyl chloride. The mechanism is believed to proceed through an initial N-sulfonylation of the pyridine ring, which activates the picolyl C-H bonds.[9]
Strategies to Improve Selectivity:
-
Modify Stoichiometry: An excess of the sulfonyl chloride can drive C-sulfonylation. Try reducing the equivalents to be closer to a 1:1 ratio with your nucleophile.[9]
-
Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often disfavors side reactions and increases selectivity for the desired N- or O-sulfonylation.[9]
-
Base Selection: Use a sterically hindered base like DIPEA, which is less likely to deprotonate sterically accessible C-H bonds compared to smaller bases like triethylamine.[9]
Detailed Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation
This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) to anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.5 equiv.) dropwise.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, proceed to the aqueous workup described in Protocol 2.
Protocol 2: Standard Aqueous Workup and Purification
This procedure is designed to quench the reaction and remove water-soluble impurities.
-
Quench: Cool the reaction mixture to 0 °C and slowly add 1 M aqueous HCl to quench excess triethylamine.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with additional DCM and wash the organic layer sequentially with:
-
1 M HCl (to remove residual amine base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid and hydrolyze residual sulfonyl chloride)
-
Brine (to remove bulk water)
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.[13][14]
Data & Workflow Visualization
Troubleshooting Summary Table
| Issue Encountered | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield, Starting Material Remains | Insufficient base; Low reactivity | Increase base equivalents (2.5-3.0); Add catalytic DMAP; Gently heat (40 °C) | Full consumption of starting material |
| Product is Pyridine-4-sulfonic acid | Hydrolysis by moisture | Use anhydrous solvents/reagents; Run under inert atmosphere; Perform workup at 0 °C | Minimized hydrolysis byproduct |
| Formation of C-sulfonylated byproduct | Substrate susceptibility; Excess sulfonyl chloride | Reduce equivalents of sulfonyl chloride (1.05-1.1); Run reaction at 0 °C | Increased selectivity for N/O-sulfonylation |
| Difficult to Purify Oily Product | Residual pyridinium salts/base | Thoroughly wash with 1 M HCl during workup; Perform an additional water wash | Cleaner crude product, easier purification |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues in Pyridine-4-sulfonyl chloride reactions.
References
- PYRIDINE-4-SULFONYL CHLORIDE SDS. ECHEMI. Available online
- SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride hydrochloride. (2009-02-04). Available online
- SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride hydrochloride. Fisher Scientific. (2024-02-12). Available online
- Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions. Benchchem. Available online
- SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride. Sigma-Aldrich. (2025-11-06). Available online
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem. Available online
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). Available online
- Safety Data Sheet: Pyridine Hydrochloride. Jubilant Ingrevia. (2024-03-29). Available online
- N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. Available online
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1.
- Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available online
- Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available online
- Microwave-assisted sulfonylation of amines. Royal Society of Chemistry. Available online
- Preparation and reactions of 2-hydroxyethanesulfonyl chloride.
- A New, Mild Preparation of Sulfonyl Chlorides.
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs.Available online
- Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applic
- What are the properties and medicinal uses of PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE? Guidechem. Available online
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available online
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). Available online
- Chemical Safety Data Sheet MSDS / SDS - Pyridine-4-sulfonyl Chloride. ChemicalBook. Available online
- This compound. PubChem. Available online
- How do I approach this problem? Reddit r/OrganicChemistry. Available online
- This compound. Sigma-Aldrich. Available online
- Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited. Available online
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- 14. rsc.org [rsc.org]
Technical Support Center: Monitoring Pyridine-4-sulfonyl Chloride Hydrochloride Reactions by HPLC
Welcome to the technical support guide for monitoring reactions involving Pyridine-4-sulfonyl chloride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) for precise, real-time reaction monitoring. Given the reactive nature of sulfonyl chlorides, developing a robust and reliable HPLC method is critical for accurate kinetic analysis, yield determination, and impurity profiling.
This guide provides a foundational HPLC method, answers to frequently encountered issues, and a systematic troubleshooting framework to resolve complex analytical challenges.
Section 1: Foundational HPLC Method for Reaction Monitoring
A successful analysis begins with a solid starting method. Pyridine-4-sulfonyl chloride is a polar, basic compound, which dictates the optimal choice of column and mobile phase. Its high reactivity, particularly its susceptibility to hydrolysis, requires careful sample preparation and mobile phase selection.
The primary degradation product is Pyridine-4-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1][2][3][4] Therefore, the HPLC method must be able to resolve the starting material from this key degradant and the desired product (e.g., a sulfonamide).
Step-by-Step Protocol: Baseline HPLC Method
-
Column Selection : A modern, high-purity silica C18 column is recommended to minimize peak tailing associated with basic analytes.[5]
-
Mobile Phase Preparation :
-
Mobile Phase A : 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic pH is crucial to protonate the pyridine nitrogen, improving peak shape and suppressing interactions with residual silanols on the stationary phase.[5]
-
Mobile Phase B : Acetonitrile.
-
-
Sample Preparation (Critical Step) :
-
Quench the reaction aliquot immediately in a known volume of aprotic solvent (e.g., Acetonitrile) to stop the reaction.
-
Dilute the quenched sample to the appropriate concentration for HPLC analysis using your initial mobile phase composition (e.g., 95% A / 5% B). This ensures peak shape is not distorted by the sample solvent.[6]
-
Crucially, avoid water and alcohols like methanol in the sample diluent to prevent degradation of the starting material before injection.
-
-
HPLC Conditions : The following table outlines a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Smaller particle size provides higher efficiency and better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides necessary acidity for good peak shape of the basic pyridine moiety.[7] |
| Mobile Phase B | Acetonitrile | Standard reversed-phase organic solvent. |
| Gradient | 5% to 60% B over 10 minutes | A scouting gradient is an effective way to elute all components and establish initial retention times.[8][9] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides method robustness against ambient temperature fluctuations. |
| Detection (UV) | 230 nm or 254 nm | Pyridine-containing compounds typically have strong UV absorbance at these wavelengths.[10] |
| Injection Vol. | 2 µL | Small volume minimizes potential for column overload and solvent mismatch effects.[6] |
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common and specific issues encountered during the analysis.
Q1: My peak for Pyridine-4-sulfonyl chloride is tailing badly. What's causing this?
A: This is the most common issue. Peak tailing for this compound is almost always caused by the interaction of its basic pyridine nitrogen with acidic silanol groups on the surface of the HPLC column's silica packing.[5] At neutral pH, these silanols are ionized and can strongly and non-specifically bind with the protonated pyridine, causing the peak to tail.
-
Quick Fix : Ensure your mobile phase is sufficiently acidic (pH 2-3). Using 0.1% Formic Acid or TFA is typically effective.[5] If tailing persists, consider a column with advanced end-capping designed for basic compounds.
Q2: I see a new, early-eluting peak appearing and growing in my sample vial over time. What is it?
A: This is very likely Pyridine-4-sulfonic acid, the hydrolysis product of your starting material.[11] Pyridine-4-sulfonyl chloride is highly reactive with any trace amounts of water in your sample diluent or from atmospheric moisture. The sulfonic acid is much more polar than the sulfonyl chloride, which is why it elutes earlier in a reversed-phase method.
-
Solution : Prepare your samples in anhydrous aprotic solvent (like acetonitrile) immediately before injection. Keep vials capped and minimize the time samples spend in the autosampler.
Q3: Can I use methanol as the organic solvent (Mobile Phase B) or for sample preparation?
A: It is strongly discouraged. Sulfonyl chlorides can react with alcohols like methanol to form sulfonate esters (in this case, methyl pyridine-4-sulfonate).[12][13][14] This reaction, known as methanolysis, will consume your starting material, leading to inaccurate quantification of the reaction progress. Always use a less reactive solvent like acetonitrile.
Q4: My retention times are drifting from one injection to the next. How can I stabilize them?
A: Retention time drift can have several causes. Before blaming the column, check your system.[15]
-
Inadequate Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a steep gradient. A 5-10 column volume post-run equilibration is a good starting point.
-
Pump Performance : Inconsistent mobile phase composition is a common culprit. If you are mixing solvents online, check that the pump's proportioning valves are functioning correctly.[15] Try using a pre-mixed mobile phase to see if the problem disappears.
-
Temperature Fluctuation : Use a column oven to maintain a constant temperature, as even small changes in lab temperature can affect retention times.[16]
Section 3: Systematic Troubleshooting Guide
For more complex issues, a systematic approach is necessary. This guide helps you diagnose and solve problems related to peak shape, resolution, and baseline stability.
Workflow for HPLC Analysis Setup
The following diagram illustrates the critical workflow from sample quenching to data analysis, highlighting key decision points for maintaining sample integrity.
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride.
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
- HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Top Three HPLC Method Development Tips.
- Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- A Three-Pronged Template Approach for Rapid HPLC Method Development.
- Reaction of primary and secondary alcohols with sulfonyl chlorides in the presence of pyridine. University of Calgary.
- Strategies for Method Development and Optimiz
- An Effective Approach to HPLC Method Development. Onyx Scientific.
- The Reaction of Methanesulfonyl Chloride with Alcohols in the Presence of Pyridine. Journal of the American Chemical Society.
- Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.
- N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses.
- Method for detecting content of pyridine-3-sulfonyl chloride.
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Technical Support Center: Troubleshooting Reactions with Pyridine-4-sulfonyl Chloride Hydrochloride
Welcome to the technical support center for Pyridine-4-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its use in chemical synthesis. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your experimental work.
Section 1: Understanding the Reagent: Key Characteristics and Handling
This compound is a highly reactive intermediate, valued for its ability to introduce the pyridylsulfonyl moiety into molecules, a common feature in many pharmaceuticals.[1][2] However, its reactivity also presents challenges. The compound is sensitive to moisture and can be corrosive.[3][4] The hydrochloride salt form means the pyridine nitrogen is protonated, which significantly impacts its solubility and the stoichiometry of the base required in reactions.
Key Properties Summary Table:
| Property | Value | Source |
| CAS Number | 489430-50-4 | [3][4] |
| Molecular Formula | C₅H₅Cl₂NO₂S | [3][4] |
| Molecular Weight | 214.07 g/mol | [3][4] |
| Appearance | Brown powder | [5] |
| Hazards | Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation. | [3][4] |
Section 2: Troubleshooting Guide for Sulfonamide Synthesis
The most common application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[6][7] This section addresses the most frequently encountered issues during this critical transformation.
Question 1: My sulfonamide reaction is showing low to no conversion of my starting amine. What are the likely causes?
Low or no conversion is a common issue that can almost always be traced back to one of three areas: reagent stability, reaction stoichiometry, or the nature of the amine.
Causality and Strategic Solutions:
-
Hydrolysis of the Sulfonyl Chloride: This is the most frequent culprit. Pyridine-4-sulfonyl chloride is highly susceptible to hydrolysis by ambient moisture, which converts it to the unreactive pyridine-4-sulfonic acid.[3][8][9]
-
Incorrect Base Stoichiometry: Because you are using the hydrochloride salt, a common error is using an insufficient amount of base. Two equivalents of base are the absolute minimum: one to neutralize the hydrochloride salt to free the pyridine nitrogen and another to scavenge the HCl generated during the sulfonylation reaction.
-
Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to sluggish or failed reactions.[8]
-
Solution: For these challenging substrates, gentle heating (40-60 °C) may be required to drive the reaction to completion.[8] Alternatively, the addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6][10][11] DMAP acts as a superior nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[5][6]
-
Troubleshooting Workflow for Low Conversion:
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: My reaction is messy, and I'm isolating multiple byproducts. What are the likely side reactions?
The appearance of multiple spots on a TLC plate indicates side reactions are occurring. The two most common are hydrolysis and C-sulfonylation.
Understanding and Mitigating Side Reactions:
-
Pyridine-4-sulfonic Acid (Hydrolysis Product): As mentioned, this forms when the sulfonyl chloride reacts with water. It is often a highly polar, water-soluble solid that can complicate work-up.
-
C-Sulfonylated Byproducts: Under certain conditions, particularly with 4-alkylpyridines, sulfonylation can occur on the carbon atom of the alkyl group (the picolyl position) instead of the intended nucleophile. This is believed to proceed through an initial N-sulfonylation of the pyridine, which activates the picolyl C-H bonds for deprotonation and subsequent sulfonylation.[1][10]
-
Mitigation: This side reaction is more prevalent when there is an excess of the sulfonylating agent and a strong base. Carefully controlling the stoichiometry (using no more than 1.0-1.1 equivalents of the sulfonyl chloride) and running the reaction at lower temperatures (0 °C to room temperature) can disfavor this pathway.[10]
-
Reaction Scheme: N-Sulfonylation vs. C-Sulfonylation
Caption: Competing reaction pathways for Pyridine-4-sulfonyl chloride.
Section 3: Experimental Protocols and Purification
This section provides a general, robust protocol for the synthesis of sulfonamides using this compound, along with a guide to work-up and purification.
General Protocol for Sulfonamide Synthesis
This protocol is a starting point and may require optimization based on the specific amine used.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.1 eq)
-
Anhydrous Triethylamine (TEA) or DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., TEA, 2.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Purification Strategies: Recrystallization vs. Chromatography
The choice of purification method depends on the nature of the product and the impurities present.
Recrystallization: This is often the most effective method for obtaining highly pure crystalline sulfonamides.[12][13][14]
-
Common Solvents: Ethanol/water, isopropanol/water, or ethyl acetate/hexanes are good starting points for solvent screening.[12]
-
Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals, it may be due to high impurity levels or an inappropriate solvent system. Try re-dissolving the oil in more hot solvent and allowing it to cool more slowly, or switch to a more polar solvent mixture.[12]
Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles to the product, silica gel chromatography is the next step.
-
Eluent Systems: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on the TLC analysis of the crude product.
Purification Decision Flowchart:
Caption: A guide to choosing the appropriate purification method.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use an inorganic base like sodium carbonate or potassium carbonate? A1: While inorganic bases can be used, they are generally less soluble in common organic solvents like DCM or THF. This can lead to a heterogeneous reaction mixture and potentially slower reaction rates. Tertiary amines like TEA or DIPEA are preferred for their solubility and non-nucleophilic nature.
Q2: My reaction seems to stall. What can I do? A2: If the reaction has stalled (as indicated by TLC showing persistent starting material), and you have ruled out reagent and stoichiometry issues, gentle heating (40-50 °C) can often provide the necessary activation energy. If that fails, the addition of catalytic DMAP is a powerful way to accelerate the reaction.[6][10]
Q3: How should I store this compound? A3: It should be stored in a tightly sealed container, in a cool, dry place, away from moisture.[12] Storing it in a desiccator is a good practice to prolong its shelf life.
Q4: Is it possible to use the free base of Pyridine-4-sulfonyl chloride? A4: Yes, if the free base is available. Using the free base would only require one equivalent of a scavenger base (like TEA) to neutralize the HCl produced in the reaction, which can simplify stoichiometry calculations and potentially lead to a cleaner reaction profile by reducing the amount of amine hydrochloride salt in the mixture. However, the hydrochloride salt is often more stable and easier to handle as a solid.
References
- Beilstein Journal of Organic Chemistry. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
- ResearchGate. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Pyridine-3-sulfonyl Chloride in API Synthesis and Manufacturing. [Link]
- Google Patents. (n.d.).
- The Journal of Organic Chemistry. (2013).
- European Journal of Organic Chemistry. (2022).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2013).
- Semantic Scholar. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Cambridge Open Engage. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
- OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- CUNY. (n.d.).
- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]
- PubMed Central. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. [Link]
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- ResearchGate. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubMed. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
- ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]
- ChemRxiv. (2021).
- Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]
- ResearchGate. (n.d.).
- Rasayan Journal of Chemistry. (n.d.).
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Technical Support Center: Navigating Scale-Up Challenges in Pyridine-4-sulfonyl Chloride Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Pyridine-4-sulfonyl chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from bench-scale to larger, pilot, or industrial-scale production. As a key building block in pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience, to help you navigate the complexities of scale-up.
Troubleshooting Guide: From Common Pitfalls to Robust Solutions
Scaling up any chemical synthesis introduces challenges not always apparent at the lab bench. The synthesis of this compound is particularly sensitive to changes in scale due to its reactive nature and the hazardous materials involved. This section addresses specific issues in a question-and-answer format.
Q1: We are experiencing significantly lower yields and purity upon scaling up our synthesis. What are the likely causes and how can we mitigate them?
This is the most common challenge and often points to a combination of factors related to moisture, temperature, and reaction control.
Probable Cause A: Moisture Contamination Pyridine-4-sulfonyl chloride is highly susceptible to hydrolysis.[4] The chlorinating agents typically used, such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H), react violently with water to produce HCl and other byproducts. This not only consumes your reagent but the resulting HCl can form a salt with the pyridine starting material, rendering it inactive.[5]
-
Self-Validating Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware and reactors are thoroughly dried before use. On a larger scale, this means breaking vacuum with an inert gas like nitrogen or argon.
-
Reagent and Solvent Purity: Use freshly distilled or high-purity, anhydrous grade pyridine and solvents.[5] Validate the water content of your starting materials using Karl Fischer titration before beginning the synthesis.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction and workup to prevent atmospheric moisture from entering the system.
-
Probable Cause B: Poor Thermal Control and Side Reactions The reaction is highly exothermic. A poor surface-area-to-volume ratio in larger reactors can lead to localized "hot spots" if mixing and cooling are not efficient. This can cause degradation of the product and promote the formation of impurities, such as over-chlorinated byproducts.[6][7]
-
Self-Validating Protocol:
-
Controlled Reagent Addition: Add the chlorinating agent dropwise or via a syringe pump at a rate that allows the cooling system to maintain the desired internal temperature.
-
Efficient Heat Exchange: Ensure your reactor is equipped with an appropriate cooling jacket and that the coolant is at a sufficiently low temperature. Monitor the internal reaction temperature, not just the bath temperature.
-
Reaction Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion without forming excessive byproducts. A common impurity to monitor for is the hydrolyzed product, pyridine-4-sulfonic acid.[4]
-
Probable Cause C: Degradation During Workup and Isolation The product's instability in aqueous environments makes the quenching and extraction steps critical.[4] Precipitating the product by adding the reaction mixture to ice/water, a common lab-scale method, can be problematic at scale due to the large exotherm and potential for hydrolysis if not executed rapidly and with vigorous stirring.[7]
-
Self-Validating Protocol:
-
Optimized Quenching: Consider a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cold, non-aqueous, or partially aqueous medium.
-
Low-Temperature Processing: Perform all extractions, washes, and filtrations at reduced temperatures to minimize product degradation.
-
Drying: Dry the isolated solid product under vacuum at a low temperature (e.g., <35°C) to remove residual solvents and moisture without causing thermal decomposition.[8]
-
Q2: Our process is showing signs of a thermal runaway. How can we improve the safety and control of this highly exothermic reaction?
Safety is paramount. A thermal runaway is a serious risk that must be engineered out of the process during scale-up.
Probable Cause: Inadequate Heat Removal As batch size increases, the ability to remove heat from the reaction mass decreases relative to the rate of heat generation. This can lead to a rapid, uncontrolled increase in temperature and pressure.
-
Self-Validating Protocol & Safety Measures:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal runaway.
-
Engineered Controls: Implement robust cooling systems and consider using a semi-batch process where the chlorinating agent is added continuously at a controlled rate. This ensures the rate of heat generation never exceeds the rate of heat removal.
-
Emergency Preparedness: Ensure the reactor is equipped with pressure relief systems (bursting discs) and that an appropriate quenching agent is readily available for emergency shutdown. All personnel must be trained on emergency procedures.[9]
-
Q3: We are struggling with isolating the final product. It either crashes out as an unfilterable solid or remains an oil. What can we do?
Isolation is a common hurdle where lab-scale techniques fail to translate.
Probable Cause A: Uncontrolled Precipitation Rapidly changing solvent composition or temperature ("shock cooling") can cause the product to precipitate as fine particles or an amorphous solid that clogs filter media.
-
Self-Validating Protocol:
-
Controlled Crystallization: Develop a controlled crystallization procedure. This may involve slow cooling, the gradual addition of an anti-solvent, or seeding the solution with a small amount of pure product to promote the growth of larger, more easily filterable crystals.
-
Solvent Selection: Experiment with different solvent/anti-solvent systems to find one that provides good crystal morphology.
-
Probable Cause B: Product is an Oil or Low-Melting Solid The hydrochloride salt may not be a high-melting, crystalline solid in all solvent systems, making isolation by filtration difficult.
-
Self-Validating Protocol:
-
Solvent Screening: Investigate different organic solvents for the workup. Toluene or dichloromethane are often used.[10][11] The choice of solvent can influence the physical form of the isolated product.
-
Alternative Isolation: If direct crystallization is challenging, consider isolating the product by concentrating the organic phase and then triturating the resulting residue with a non-polar solvent like hexanes to induce solidification.
-
Visualizing the Process: Workflow and Chemistry
To better understand the relationships between challenges and solutions, the following workflow can be a useful guide.
Caption: A troubleshooting workflow for scale-up issues.
The general chemical transformation is illustrated below. The starting material can vary, but a common route involves the chlorination of a sulfonic acid precursor.
Caption: Generalized synthesis and hydrolysis side reaction.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to control during scale-up?
A: Based on extensive experience, the three most critical parameters are:
-
Temperature Control: Due to the high exothermicity.
-
Reagent Stoichiometry and Addition Rate: To control the reaction rate and minimize side products.
-
Moisture Exclusion: To prevent reagent quenching and product hydrolysis.
Q: How should this compound be stored, especially at a larger scale?
A: The compound is corrosive and moisture-sensitive.[12] Store it in a tightly sealed, corrosion-resistant container (e.g., glass-lined or specific polymer drums) under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[13][14]
Q: What analytical methods are recommended for in-process controls and final product release?
A:
-
HPLC: This is the preferred method for determining purity and identifying impurities like the corresponding sulfonic acid.[4] A reverse-phase C18 column with a buffered mobile phase is often effective.
-
¹H NMR: Useful for structural confirmation and to ensure the complete conversion of starting material.
-
Karl Fischer Titration: Essential for measuring the water content of starting materials, solvents, and even the final product if required.
Q: What are the primary safety hazards I need to communicate to my team?
A:
-
Corrosivity: The starting materials (e.g., thionyl chloride), intermediates, and the final product are highly corrosive and can cause severe skin burns and eye damage.[15][16]
-
Toxicity: Inhalation of vapors or dust can cause respiratory irritation.[16] Toxic gases like HCl and SO₂ may be released during the reaction or quenching.
-
Reactivity: The reaction with water is highly exothermic and liberates toxic gas.[15]
-
Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, flame-retardant clothing, safety goggles, a face shield, and, if necessary, a full-face respirator.[13] All operations must be conducted in a well-ventilated area or a chemical fume hood.[9]
Data Summary
| Parameter | Recommendation | Rationale |
| Reagents | Use anhydrous grade materials. | Thionyl chloride and the product are highly moisture-sensitive.[5] |
| Temperature | Maintain strict control (e.g., 0-5 °C during addition). | The reaction is highly exothermic; poor control leads to byproducts. |
| Atmosphere | Maintain under inert gas (N₂ or Ar). | Prevents hydrolysis from atmospheric moisture. |
| Workup | Quench at low temperature; use non-aqueous solvents. | The product is unstable in water, especially when warm.[4] |
| Drying | Under vacuum at low temperature (<35 °C). | Prevents thermal degradation of the final product.[8] |
References
- A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. [Link]
- Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. [Link]
- Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applic
- Method for detecting content of pyridine-3-sulfonyl chloride.
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- This compound | C5H5Cl2NO2S | CID 22034080. PubChem. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
- EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
- CAS No : 134479-04-2 | Product Name : Pyridine-4-sulfonyl Chloride.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. (2023-05-20). [Link]
- Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. [Link]
- Synthesis of sulfonyl chloride substr
- CAS#:489430-50-4 | this compound. Chemsrc. (2025-09-10). [Link]
- WO/2016/204096 PYRIDINE-3-SULFONYL CHLORIDE PRODUCTION METHOD. (2016-12-22). [Link]
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates.
- CAS 16133-25-8 Pyridine-3-Sulfonyl Chloride Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
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Validation & Comparative
A Comparative Guide to Modern Alternatives for Pyridine-4-Sulfonyl Chloride in Sulfonamide Synthesis
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, embedded in a vast array of therapeutic agents.[1][2][3] Its synthesis has traditionally relied heavily on the reaction of primary or secondary amines with sulfonyl chlorides, such as pyridine-4-sulfonyl chloride. While effective, this classical approach is often hampered by the instability and high reactivity of sulfonyl chlorides, which can lead to poor selectivity and limited functional group tolerance.[1][4] Furthermore, the synthesis of the sulfonyl chlorides themselves can involve harsh and hazardous reagents like chlorosulfonic acid or require multi-step sequences.[1][5][6]
This guide provides an in-depth comparison of contemporary alternatives to pyridine-4-sulfonyl chloride, offering researchers a toolkit of modern strategies for sulfonamide synthesis. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of these methods, supported by experimental data and detailed protocols.
The Rise of Stability: Sulfonyl Fluorides as Chemoselective Partners
Sulfonyl fluorides have emerged as highly attractive alternatives to their chloride counterparts due to their significantly greater stability.[4][7] The stronger sulfur-fluorine bond imparts resistance to hydrolysis and reduction, allowing for greater compatibility with diverse functional groups and purification methods like silica gel chromatography.[7] However, this enhanced stability comes at the cost of reduced reactivity.[4][7]
Recent advancements have focused on overcoming this reactivity hurdle. One notable method involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate the sulfonyl fluoride for nucleophilic attack by an amine.[4][7] This approach offers a mild and general protocol for the synthesis of a wide array of sulfonamides in good yields.[4]
Comparative Data: Sulfonyl Chlorides vs. Sulfonyl Fluorides
| Feature | Sulfonyl Chlorides | Sulfonyl Fluorides |
| Stability | Generally unstable, sensitive to moisture and heat.[1][4] | Highly stable, resistant to hydrolysis and reduction.[4][7] |
| Reactivity | Highly reactive, can lead to side reactions.[4] | Less reactive, often requiring activation.[4][7] |
| Handling | Often require fresh preparation and inert conditions.[8] | Can be stored and handled with greater ease.[4] |
| Chemoselectivity | Can react with multiple nucleophilic sites.[4] | Exhibit higher chemoselectivity for amines over other nucleophiles.[7] |
Experimental Protocol: Calcium Triflimide-Mediated Sulfonamide Synthesis from a Sulfonyl Fluoride
This protocol is adapted from the work of Ball and coworkers.[4][7]
Materials:
-
Aryl or alkyl sulfonyl fluoride (1.0 equiv)
-
Primary or secondary amine (1.0 equiv)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv)
-
Triethylamine (Et₃N) (1.0 equiv)
-
tert-Amyl alcohol (0.20 M)
Procedure:
-
To a reaction vial, add the sulfonyl fluoride, amine, Ca(NTf₂)₂, and tert-amyl alcohol.
-
Add triethylamine to the mixture.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired sulfonamide.
Taming the Gas: Sulfur Dioxide Surrogates for In Situ Sulfonyl Precursor Generation
The use of toxic and difficult-to-handle sulfur dioxide gas has been a significant drawback in many sulfonamide synthesis routes.[9][10] The development of solid, bench-stable SO₂ surrogates has revolutionized this area of chemistry. 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a prominent example, serving as a crystalline solid that safely releases SO₂ upon demand.[5][11]
DABSO can be employed in palladium-catalyzed reactions with aryl halides to generate aryl ammonium sulfinates, which are then readily converted to sulfonamides in a one-pot fashion.[11] This strategy allows for the convergent synthesis of sulfonamides, enabling variation in both the amine and the sulfonyl components.
Workflow for Sulfonamide Synthesis Using DABSO
Caption: One-pot sulfonamide synthesis using DABSO.
Experimental Protocol: Palladium-Catalyzed Sulfonamide Synthesis from an Aryl Iodide and DABSO
This protocol is based on the work of Willis and coworkers.[11]
Materials:
-
Aryl iodide (1.0 equiv)
-
DABSO (0.6 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Amine (1.5 equiv)
-
Sodium hypochlorite (bleach, 1.5 equiv)
-
Dioxane/Water solvent mixture
Procedure:
-
In a reaction vessel, combine the aryl iodide, DABSO, Pd(OAc)₂, Xantphos, and Na₂CO₃.
-
Add a mixture of dioxane and water.
-
Heat the reaction mixture under an inert atmosphere.
-
After the formation of the aryl ammonium sulfinate is complete (monitored by TLC or LC-MS), add the amine and an aqueous solution of sodium hypochlorite.
-
Stir the reaction at room temperature until the sulfonamide formation is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography.
Expanding the Toolbox: Alternative Precursors and Catalytic Methods
Beyond sulfonyl fluorides and SO₂ surrogates, a diverse range of innovative methods have been developed, starting from readily available precursors.
From Arylboronic Acids
A palladium-catalyzed approach allows for the chlorosulfonylation of arylboronic acids to generate aryl sulfonyl chlorides in situ, which can then be reacted with amines.[1] This method demonstrates good functional group tolerance under mild conditions.[1]
From Carboxylic Acids
A novel copper-catalyzed decarboxylative halosulfonylation has been reported, which converts aromatic carboxylic acids into sulfonyl chlorides.[12][13] This one-pot process allows for the direct coupling of the traditional partners of amide synthesis—carboxylic acids and amines—to form sulfonamides.[12][13]
From Primary Sulfonamides
Interestingly, primary sulfonamides can be "activated" to form sulfonyl chlorides using a pyrylium salt (Pyry-BF₄).[14][15] This allows for the late-stage functionalization of complex molecules containing a primary sulfonamide handle.[14][15]
From Thiols and Thiosulfonates
While the oxidative chlorination of thiols is a classical approach, modern methods offer milder conditions.[16] Additionally, thiosulfonates have been introduced as stable, non-toxic alternatives to metal sulfinates for direct coupling with amines to form sulfonamides.[11][16]
Comparison of Modern Sulfonamide Synthesis Strategies
| Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
| Aryl/Alkyl Sulfonyl Fluorides | Ca(NTf₂)₂, amines | High stability and chemoselectivity of starting material.[4][7] | Lower reactivity requires activation.[4][7] |
| Aryl Halides | DABSO, Pd catalyst, amines, oxidant | Utilizes a stable SO₂ surrogate; convergent synthesis.[11] | Requires a transition metal catalyst. |
| Arylboronic Acids | SO₂Cl₂, Pd catalyst, amines | Mild conditions, good functional group tolerance.[1] | Substrate scope can be limited for certain substituted boronic acids.[1] |
| Aromatic Carboxylic Acids | Cu catalyst, SO₂, chlorinating agent, amines | One-pot synthesis from common starting materials.[12][13] | Requires photochemical conditions.[12] |
| Primary Sulfonamides | Pyry-BF₄, MgCl₂, nucleophiles | Enables late-stage functionalization of existing sulfonamides.[14][15] | Limited to derivatization of primary sulfonamides. |
| Thiols/Thiosulfonates | Oxidant, amine or Cu catalyst, amine | Utilizes readily available starting materials.[11][16] | Thiols can be malodorous.[17] |
Mechanistic Overview of Key Sulfonylating Agent Generation
Caption: Pathways to sulfonamides from various precursors.
Conclusion
The synthesis of sulfonamides has evolved significantly beyond the classical reliance on often unstable sulfonyl chlorides. The methods presented in this guide—employing stable sulfonyl fluorides, solid SO₂ surrogates, and innovative catalytic systems—provide researchers with a powerful and versatile array of tools. These modern approaches offer enhanced stability, milder reaction conditions, and broader functional group compatibility, thereby facilitating the efficient and selective synthesis of complex sulfonamides for drug discovery and development. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the principles and practicalities of these alternatives, scientists can make more informed decisions to accelerate their research programs.
References
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- Wu, J. (2019). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Chemical Communications, 55(8), 1013-1019.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides.
- Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis from Aryl Halides, DABSO, and Amines. Synlett, 27(01), 101-105.
- Taylor, J. G. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947.
- Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Asian Journal of Organic Chemistry, 4(7), 602-611.
- Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Asian Journal of Organic Chemistry, 4(7), 602-611.
- Krchnak, V., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 16(4), 199-206.
- ResearchGate. (n.d.). Sulfone synthesis controlled by SO2 surrogates.
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- Cole, T. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21256–21263.
- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ResearchGate. (n.d.). Synthesis of sulfonamides.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021).
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (2020).
- Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3282–3285.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9474–9478.
- Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie International Edition, 59(43), 18235-18239.
- Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides. (2024). JACS Au.
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- Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of Chemical Research, Synopses, (1), 19.
- Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
- Ikaunieks, M., et al. (2015). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 51, 658–665.
- Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries.
- Ikaunieks, M., et al. (2015). THE SYNTHESIS OF SOME SULFONAMIDES BASED ON 2,3-DIHYDRO-1H-PYRROLO[3,4-c]PYRIDINE. Chemistry of Heterocyclic Compounds, 51(7), 658-665.
- UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
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- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(43), 18235-18239.
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A Comparative Guide to Sulfonamide Synthesis: Benchmarking Pyridine-4-sulfonyl Chloride Hydrochloride Against Standard Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a foundational chemical transformation. The selection of the appropriate sulfonylating agent is a critical decision that directly influences reaction yield, purity, and overall efficiency. This guide provides an in-depth technical comparison of Pyridine-4-sulfonyl chloride hydrochloride (Py-4-SO2Cl·HCl) with two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis is grounded in established chemical principles and supported by available experimental data to empower informed decisions in your synthetic endeavors.
The Critical Role of the Sulfonyl Chloride: A Primer
The sulfonamide linkage is a ubiquitous pharmacophore in a vast array of therapeutic agents. Its synthesis predominantly involves the reaction of a sulfonyl chloride with a primary or secondary amine. The reactivity of the sulfonyl chloride is paramount to the success of this transformation. This reactivity is primarily governed by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack by an amine, thereby increasing the reaction rate and often the yield. Conversely, electron-donating groups can decrease reactivity.
This guide will dissect the performance of Py-4-SO2Cl·HCl in this context, comparing it to the well-established TsCl and the fluorescent labeling reagent, dansyl chloride.
The Contenders: A Head-to-Head Comparison
This compound (Py-4-SO2Cl·HCl)
The key feature of this reagent is the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly increases the electrophilicity of the sulfonyl sulfur atom. This heightened reactivity is advantageous when working with less nucleophilic amines or when faster reaction times are desired. The hydrochloride salt form enhances the stability and handling of the compound.
p-Toluenesulfonyl Chloride (TsCl)
Often referred to as tosyl chloride, this is arguably the most common and well-documented sulfonylating agent. The toluene backbone provides good crystallinity to its derivatives, often simplifying purification. The methyl group in the para position is weakly electron-donating, making TsCl a moderately reactive sulfonyl chloride. Its widespread use has resulted in a vast body of literature and well-established protocols.
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride)
Dansyl chloride is primarily employed as a fluorescent labeling reagent for amines and amino acids.[1] The resulting dansyl sulfonamides are highly fluorescent, enabling sensitive detection in various analytical techniques. The dimethylamino group is electron-donating, which, along with the bulky naphthalene ring system, tends to reduce its reactivity compared to simpler aromatic sulfonyl chlorides.
Reactivity and Yield: A Data-Informed Discussion
The electron-withdrawing nature of the pyridine ring in Py-4-SO2Cl·HCl is expected to render it the most reactive of the three. This is supported by the general principle that electron-withdrawing groups on the aryl ring of a sulfonyl chloride increase the rate of reaction with nucleophiles.[2][3] For instance, studies have shown that strongly electrophilic arylsulfonyl chlorides lead to significant formation of sulfonamides.[4]
In a review of sulfonamide synthesis, the reaction of aniline with benzenesulfonyl chloride (which has a similar electronic profile to TsCl, but without the slightly deactivating methyl group) and 4-nitrobenzenesulfonyl chloride (which has a strongly electron-withdrawing nitro group) both resulted in a 100% yield of the corresponding sulfonamide under specific conditions.[5] A quantitative yield was also reported for the reaction between p-toluidine and tosyl chloride.[5] While specific yields for Py-4-SO2Cl·HCl with these exact substrates under the same conditions are not cited, its enhanced electrophilicity suggests it would perform with at least comparable, and likely superior, efficiency, especially with less reactive anilines.
The following table summarizes the expected relative reactivity and provides representative yield data from the literature for the synthesis of sulfonamides from aniline. It is crucial to note that the reaction conditions for these reported yields are not identical, and therefore, this table should be used as a guide to relative performance rather than a direct quantitative comparison.
| Sulfonylating Agent | Structure | Key Features | Expected Relative Reactivity | Representative Yield with Aniline (%) |
| This compound | [O-]S(=O)(Cl)c1ccncc1.[H+] | Highly activated by the electron-withdrawing pyridine ring. | High | Not directly reported, but expected to be very high. |
| p-Toluenesulfonyl chloride (TsCl) | Cc1ccc(S(=O)(=O)Cl)cc1 | Moderately activated; widely used and well-documented. | Moderate | Quantitative[5] |
| Dansyl chloride | CN(C)c1cccc2c1ccc(S(=O)(=O)Cl)c2 | Less reactive due to electron-donating group and steric hindrance; fluorescent product. | Low | Not typically used for bulk synthesis; yields can be variable. |
Experimental Design for a Definitive Comparison
To obtain a definitive comparison of the reaction yields, a standardized experimental protocol should be employed. The following protocol is a representative procedure for the synthesis of a sulfonamide from an aniline derivative and can be adapted for a direct comparison of Py-4-SO2Cl·HCl, TsCl, and dansyl chloride.
General Experimental Protocol for the Synthesis of N-Phenyl-4-pyridinesulfonamide
Materials:
-
Aniline
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous DCM in a round-bottom flask, add anhydrous pyridine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
This protocol can be repeated using TsCl and dansyl chloride under identical conditions to obtain directly comparable yield data.
Visualizing the Workflow and Chemical Logic
To further elucidate the concepts discussed, the following diagrams illustrate the general experimental workflow and the chemical structures of the compared sulfonylating agents.
Caption: A generalized experimental workflow for sulfonamide synthesis.
Caption: Comparison of the chemical structures and relative reactivities.
Conclusion and Recommendations
The choice of a sulfonylating agent is a critical parameter in the synthesis of sulfonamides.
-
This compound emerges as a highly reactive and potent reagent, making it an excellent choice for reactions with less nucleophilic amines or when rapid reaction times are desired. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing pyridine ring, suggests that it can lead to high yields under mild conditions.
-
p-Toluenesulfonyl chloride (TsCl) remains the reliable workhorse for general sulfonamide synthesis. Its moderate reactivity, extensive documentation, and the crystalline nature of its derivatives make it a solid choice for a wide range of applications.
-
Dansyl chloride should be reserved for applications where fluorescent labeling is the primary objective. Its lower reactivity and higher cost make it less suitable for large-scale or routine sulfonamide synthesis.
For researchers and drug development professionals, this compound represents a valuable tool in the synthetic arsenal, offering a highly activated alternative to traditional sulfonylating agents. When faced with challenging sulfonamide couplings, its use should be strongly considered to potentially improve yields and shorten reaction times. It is recommended to perform small-scale comparative experiments, as outlined in this guide, to determine the optimal reagent for your specific substrate and desired outcome.
References
- Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). The Journal of Organic Chemistry.
- Dansyl chloride - Wikipedia.
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Letters.
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). Polymers.
- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2012). Journal of Applied Polymer Science.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
- Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. (2020).
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (1983). Journal of the Chemical Society, Perkin Transactions 2.
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019).
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). The Journal of Organic Chemistry.
- p-Tosyl Chloride compared to Tosyl Chloride. (2020). Reddit.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (2014).
- Synthesis process optimization and field trials of insecticide candid
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A Comparative Spectroscopic Guide to Pyridine-4-sulfonyl chloride hydrochloride and its Arylsulfonyl Alternatives
This guide provides an in-depth comparative analysis of the spectroscopic data for Pyridine-4-sulfonyl chloride hydrochloride, a key building block in pharmaceutical and materials science. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and comparative data from well-characterized arylsulfonyl chlorides—namely benzenesulfonyl chloride and 4-toluenesulfonyl chloride—to predict and interpret its spectral features. This approach is designed to equip researchers, scientists, and drug development professionals with the critical insights needed for the accurate identification and utilization of this important synthetic intermediate.
Introduction: The Significance of this compound
This compound is a bifunctional molecule that combines the reactivity of a sulfonyl chloride with the versatile chemical properties of a pyridine ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a valuable reagent in organic synthesis. The pyridine nitrogen offers a site for potential coordination or further functionalization, while the sulfonyl chloride is a highly reactive electrophile, readily participating in reactions with nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] This dual functionality makes it a sought-after intermediate in the synthesis of biologically active molecules and functional materials.
Accurate and unambiguous characterization of such a reactive intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the expected and observed spectroscopic signatures of this compound and its common arylsulfonyl counterparts.
Spectroscopic Analysis of this compound: An Inferential Approach
While specific experimental spectra for this compound are not widely available in public databases, we can confidently predict its key spectroscopic features based on the well-understood behavior of its constituent functional groups and by drawing parallels with closely related, well-documented compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is expected to be dominated by signals from the pyridine ring. The protonation of the pyridine nitrogen to form the hydrochloride salt will have a significant deshielding effect on the ring protons, shifting them to a lower field (higher ppm) compared to neutral pyridine.[2] The sulfonyl chloride group, being strongly electron-withdrawing, will further deshield the adjacent protons.
We can predict the following:
-
H-2 and H-6 protons: These protons, being ortho to the nitrogen, will be the most deshielded and are expected to appear as a doublet in the range of δ 8.8 - 9.2 ppm .
-
H-3 and H-5 protons: These protons, meta to the nitrogen, will be less deshielded and are expected to appear as a doublet in the range of δ 8.0 - 8.4 ppm .
-
N-H proton: The proton on the nitrogen may appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum will provide information about the carbon skeleton. Similar to the proton spectrum, the electron-withdrawing effects of the protonated nitrogen and the sulfonyl chloride group will influence the chemical shifts of the pyridine carbons.
-
C-4 (ipso-carbon): The carbon directly attached to the sulfonyl chloride group will be significantly deshielded and is expected to resonate in the range of δ 145 - 150 ppm .
-
C-2 and C-6: These carbons, adjacent to the nitrogen, will also be deshielded and are predicted to appear around δ 150 - 155 ppm .
-
C-3 and C-5: These carbons will be the least deshielded of the aromatic carbons, with expected chemical shifts in the range of δ 125 - 130 ppm .
Infrared (IR) Spectroscopy
Infrared spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be characterized by the vibrational modes of the sulfonyl chloride group and the pyridinium ring.
Expected Key IR Absorptions:
-
S=O Asymmetric and Symmetric Stretching: The most prominent and diagnostic peaks for a sulfonyl chloride are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are expected to appear around 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) .[3]
-
Pyridinium Ring Vibrations: The formation of the hydrochloride salt leads to characteristic shifts in the pyridine ring vibrations. We expect to see absorptions in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the pyridinium ring.[4]
-
N-H Stretching: A broad absorption band may be observed in the region of 2500-3000 cm⁻¹ , characteristic of the N-H stretch in a pyridinium salt.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.
Expected Mass Spectral Data:
The analysis would likely be performed on the free base, Pyridine-4-sulfonyl chloride, which has a molecular weight of 177.61 g/mol .[5] The hydrochloride salt itself has a molecular weight of 214.07 g/mol .[6]
-
Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the protonated molecule of the free base would be observed at m/z 178 . The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation: Common fragmentation pathways would involve the loss of SO₂ (64 Da) or Cl (35/37 Da) from the molecular ion.
Comparative Analysis with Arylsulfonyl Chlorides
To provide a practical context for the expected spectroscopic data of this compound, we will now compare it with the experimental data of two widely used arylsulfonyl chlorides: benzenesulfonyl chloride and 4-toluenesulfonyl chloride.
Benzenesulfonyl Chloride
Benzenesulfonyl chloride is a foundational arylsulfonyl chloride used extensively in organic synthesis.
| Spectroscopic Data | Benzenesulfonyl Chloride |
| ¹H NMR (CDCl₃) | δ 7.95-8.05 (m, 2H), 7.60-7.75 (m, 3H) |
| ¹³C NMR (CDCl₃) | δ 143.5 (C-S), 134.5 (para-C), 129.5 (ortho-C), 128.0 (meta-C) |
| IR (KBr, cm⁻¹) | ~1380 (S=O asym), ~1180 (S=O sym), ~750, ~680 (C-H out-of-plane bending) |
| MS (EI, m/z) | 176 (M⁺), 111 (M⁺ - SO₂H), 77 (C₆H₅⁺) |
Source: PubChem CID 7369
4-Toluenesulfonyl Chloride (Tosyl Chloride)
4-Toluenesulfonyl chloride, commonly known as tosyl chloride (TsCl), is another ubiquitous reagent, valued for the crystallinity it often imparts to its derivatives.
| Spectroscopic Data | 4-Toluenesulfonyl Chloride |
| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 145.0 (C-S), 139.5 (C-CH₃), 130.0 (ortho-C), 128.0 (meta-C), 21.8 (CH₃) |
| IR (KBr, cm⁻¹) | ~1370 (S=O asym), ~1175 (S=O sym), ~815 (para-disubstituted C-H bend) |
| MS (EI, m/z) | 190 (M⁺), 155 (M⁺ - Cl), 91 (C₇H₇⁺) |
Source: PubChem CID 7397[3]
Key Spectroscopic Differences and Their Implications:
-
¹H NMR: The most significant difference in the ¹H NMR spectra will be the chemical shifts of the aromatic protons. The protons on the pyridinium ring of this compound are expected to be significantly downfield compared to the protons of the benzene rings in benzenesulfonyl chloride and tosyl chloride. This is a direct consequence of the strong deshielding effect of the protonated nitrogen atom. The presence of the methyl group in tosyl chloride provides a characteristic singlet at around δ 2.45 ppm, which is absent in the other two compounds.
-
¹³C NMR: Similarly, the aromatic carbon signals for the pyridine derivative will be influenced by the nitrogen atom, leading to different chemical shifts compared to the benzenoid systems.
-
IR Spectroscopy: While the characteristic S=O stretching frequencies will be present in all three compounds, the "fingerprint" region of the IR spectrum will be distinct for each. The pyridine derivative will show characteristic bands for the pyridinium ring, while the benzene and toluene derivatives will exhibit absorption patterns typical of their respective substitution patterns.
-
Mass Spectrometry: The molecular weights of the three compounds are different, leading to distinct molecular ion peaks. The fragmentation patterns will also differ based on the stability of the resulting fragments. For instance, tosyl chloride often shows a prominent peak at m/z 91, corresponding to the stable tropylium cation.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for sulfonyl chlorides. It is crucial to handle these compounds with care, as they are often moisture-sensitive and corrosive.
NMR Spectroscopy
Trustworthiness in Protocol:
-
Moisture Control: KBr is hygroscopic. It is essential to use dry KBr and to prepare the pellet in a low-humidity environment to avoid a broad O-H absorption band from water, which can obscure important spectral features.
Mass Spectrometry
Expertise in Method Selection:
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for polar and ionic compounds like this compound, as it is a soft ionization technique that typically keeps the molecule intact. Electron ionization (EI), often used with GC-MS, is a harder ionization technique that can lead to extensive fragmentation, which can also be useful for structural elucidation.
Conclusion
While direct experimental spectroscopic data for this compound remains elusive in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through a comparative and inferential approach. By leveraging the well-documented spectroscopic data of analogous arylsulfonyl chlorides and applying fundamental principles of NMR, IR, and MS, researchers can confidently identify and characterize this valuable synthetic intermediate. The distinct downfield shifts of the pyridine protons in the ¹H NMR spectrum, the characteristic S=O stretching vibrations in the IR spectrum, and the predictable molecular ion peak in the mass spectrum serve as key identifiers. This guide provides a robust framework for the spectroscopic analysis of this compound, enabling its effective utilization in the advancement of chemical synthesis and drug discovery.
References
- PubChem. (n.d.). 4-Toluenesulfonyl chloride. National Center for Biotechnology Information.
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- PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information.
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The Biological Compass: A Comparative Guide to Assessing Pyridine-4-Sulfonyl Chloride Derivatives
In the landscape of medicinal chemistry, the pyridine sulfonamide scaffold stands as a privileged structure, a testament to its versatility and profound biological impact. Pyridine-4-sulfonyl chloride hydrochloride serves as a crucial and highly reactive starting material, enabling chemists to readily synthesize a diverse library of derivative compounds.[1][2] The inherent reactivity of the sulfonyl chloride group allows for facile nucleophilic substitution, most commonly with primary and secondary amines, to forge the robust sulfonamide linkage that is a pharmacophoric cornerstone in numerous therapeutic agents.[2] This guide provides an in-depth, comparative analysis of the biological activities of these derivatives, focusing on anticancer and kinase inhibition profiles, and furnishes detailed, field-proven protocols for their rigorous evaluation.
A Spectrum of Activity: From Anticancer to Enzyme Inhibition
Derivatives of Pyridine-4-sulfonyl chloride have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Their primary mechanism often involves the targeted inhibition of key enzymes, particularly protein kinases and carbonic anhydrases, which are critical regulators of cellular processes frequently dysregulated in disease.[6][7]
Comparative Anticancer Potency
The anticancer potential of pyridine sulfonamide derivatives is a significant area of research. These compounds have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines. Their efficacy is often attributed to the inhibition of specific kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8]
Below is a comparative summary of the half-maximal inhibitory concentrations (IC₅₀) for representative pyridine sulfonamide derivatives against common cancer cell lines.
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Key Insights |
| Quinazoline-Pyridine-Sulfonamide Hybrid | HepG2 (Liver Cancer) | ~7.0 | Comparable activity to the standard drug Doxorubicin, highlighting its potential as a potent cytotoxic agent.[8] |
| Quinazoline-Pyridine-Sulfonamide Hybrid | HCT-116 (Colon Cancer) | ~7.0 | Demonstrates broad-spectrum activity across different cancer types.[8] |
| Quinazoline-Pyridine-Sulfonamide Hybrid | MCF-7 (Breast Cancer) | ~8.9 | Shows efficacy against hormone-dependent breast cancer cells.[8] |
| Pyrazolyl-Pyridine-Sulfonamide (11c) | K-562 (Leukemia) | 1.28 | Exhibits superior potency against leukemia cells compared to the reference standard.[9] |
| Pyrazolyl-Pyridine-Sulfonamide (15d) | PC3 (Prostate Cancer) | 40.90 | Effective against prostate cancer cell lines, though with moderate potency.[8] |
Mechanism of Action: Targeting Key Signaling Cascades
A primary driver of the anticancer activity of many pyridine sulfonamide derivatives is the inhibition of protein kinases that are crucial components of signaling pathways controlling cell proliferation, survival, and angiogenesis. The Raf/MEK/ERK (MAPK) pathway is a central cascade that is frequently hyperactivated in cancer due to mutations in genes like BRAF or RAS.[10][11][12] Inhibiting kinases within this pathway, such as VEGFR-2 which acts upstream, can effectively halt the signals that drive tumor growth.[8][12]
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is a fundamental first step to measure the cytotoxic or anti-proliferative effects of a compound. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells.
A. Materials & Reagents
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Test derivative stock solution (e.g., 10 mM in DMSO)
B. Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Causality Check: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine-sulfonamide derivative in complete growth medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Self-Validation System: Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.
-
MTT Addition & Formazan Formation:
-
After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Test / Absorbance_Vehicle) * 100.
-
Plot a dose-response curve (% Viability vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to specifically measure the inhibitory effect of a compound on the kinase activity of VEGFR-2. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate. A decrease in kinase activity due to inhibition results in more ATP remaining, which generates a stronger luminescent signal. [13][14] A. Materials & Reagents
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (e.g., 500 µM stock)
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test derivative stock solution (10 mM in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well microplates (low-binding)
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare serial dilutions of the test derivative in 1x Kinase Buffer. Ensure the final DMSO concentration remains constant and non-inhibitory (<1%).
-
Dilute the VEGFR-2 enzyme to the desired working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer just before use. Keep on ice.
-
Causality Check: Using white, opaque plates is essential to maximize the luminescent signal and prevent crosstalk between wells.
-
-
Assay Setup:
-
Prepare a Master Mixture containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Add 25 µL of the Master Mixture to each well of the 96-well plate. [13] * Self-Validation System:
-
Test Wells: Add 5 µL of the diluted test derivative.
-
Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same DMSO concentration as the test wells.
-
Blank Control (0% Activity): Add 5 µL of 1x Kinase Buffer. This well will not receive the enzyme.
-
-
-
Kinase Reaction:
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer instead of the enzyme. [13] * Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Causality Check: The incubation time and temperature are optimized to ensure the reaction is in the linear range, where ATP consumption is proportional to enzyme activity.
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 50 µL of the ATP detection reagent (e.g., Kinase-Glo® Max) to each well. [13] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence using a compatible microplate reader.
-
-
Data Analysis:
-
Subtract the average signal of the Blank Control from all other measurements.
-
Calculate the percentage of kinase inhibition: (% Inhibition) = 100 * [1 - (Signal_Test / Signal_PositiveControl)].
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR)
The biological activity of pyridine-sulfonamide derivatives can be finely tuned by modifying the substituents on both the pyridine and sulfonamide moieties. This structure-activity relationship (SAR) is crucial for optimizing potency and selectivity.
-
R¹ Group (Pyridine Ring Substitutions): Modifications at positions other than the sulfonyl chloride attachment point can influence the compound's electronic properties, solubility, and steric interactions with the target enzyme. For instance, the introduction of halogen atoms or bulky groups can sometimes decrease antiproliferative activity, whereas groups like methoxy (-OMe) or hydroxyl (-OH) may enhance it. [15]* R² Group (Amine Moiety): The nature of the amine used to form the sulfonamide is a critical determinant of activity. Incorporating additional heterocyclic rings (e.g., quinazoline, pyrazole) or bulky aromatic groups can lead to new interactions within the target's binding pocket, significantly increasing potency and selectivity. [6][8]
Conclusion
This compound is a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives exhibit a wide range of promising biological activities, particularly as anticancer agents through the inhibition of key protein kinases like VEGFR-2. A systematic approach to biological assessment, beginning with broad cytotoxicity screening and progressing to specific, mechanism-based assays, is essential for characterizing these compounds. By leveraging the detailed protocols and comparative data presented in this guide, researchers can effectively evaluate new derivatives, understand their structure-activity relationships, and accelerate the discovery of next-generation targeted therapies.
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A Tale of Two Isomers: A Comparative Guide to Pyridine-4-sulfonyl Chloride and Pyridine-3-sulfonyl Chloride in Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the myriad of reagents available, pyridine sulfonyl chlorides stand out as indispensable tools for the introduction of the pyridylsulfonyl moiety, a common pharmacophore in numerous therapeutic agents. This guide provides an in-depth comparison of two prominent isomers: pyridine-4-sulfonyl chloride and pyridine-3-sulfonyl chloride. We will explore their synthesis, delve into the nuanced differences in their reactivity, and provide practical, field-proven insights to inform your experimental choices.
At a Glance: A Comparative Overview
| Property | Pyridine-4-sulfonyl Chloride | Pyridine-3-sulfonyl Chloride |
| CAS Number | 134479-04-2 | 16133-25-8 |
| Molecular Formula | C5H4ClNO2S | C5H4ClNO2S |
| Molecular Weight | 177.61 g/mol [1] | 177.61 g/mol [2] |
| Appearance | Brown powder[1] | Colorless to yellowish oily liquid[3] |
| Boiling Point | 284 °C[1] | Not readily available |
| Reactivity | Highly reactive towards nucleophiles[4] | Moderately reactive towards nucleophiles |
| Stability | Less stable, prone to SO2 extrusion[5][6] | More stable than the 4-isomer; hydrolysis is the main decomposition pathway[5][6][7][8][9] |
| Key Applications | Versatile building block for pharmaceuticals, agrochemicals, and materials science[1] | Crucial intermediate in the synthesis of Vonoprazan (TAK-438)[8][9] |
The Synthesis Conundrum: Crafting the Isomers
Both pyridine-4-sulfonyl chloride and pyridine-3-sulfonyl chloride are typically synthesized from their corresponding sulfonic acids via chlorination. The choice of chlorinating agent and reaction conditions is paramount to achieving high yields and purity.
General Synthesis of Pyridine-4-sulfonyl Chloride
A common route to pyridine-4-sulfonyl chloride involves the chlorination of pyridine-4-sulfonic acid.
Experimental Protocol: Synthesis of Pyridine-4-sulfonyl Chloride
Materials:
-
Pyridine-4-sulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
Procedure:
-
To a stirred suspension of pyridine-4-sulfonic acid in an anhydrous solvent, slowly add the chlorinating agent (e.g., thionyl chloride) at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and carefully quench any excess chlorinating agent.
-
The product can be isolated by removing the solvent under reduced pressure and purified by distillation or chromatography.
Established Synthesis of Pyridine-3-sulfonyl Chloride for Pharmaceutical Applications
The synthesis of pyridine-3-sulfonyl chloride is well-documented, particularly due to its role as a key intermediate in the production of the potassium-competitive acid blocker, Vonoprazan.[10][11][12][13][14]
Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride
This protocol is adapted from a common synthetic route.
Materials:
-
3-Aminopyridine
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium fluoroborate
-
Thionyl chloride
-
Cuprous chloride (catalyst)
-
Dichloromethane
Procedure:
-
Diazotization: Dissolve 3-aminopyridine in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.
-
Formation of Diazonium Fluoroborate: To the cold diazonium salt solution, add an aqueous solution of sodium fluoroborate to precipitate the diazonium fluoroborate intermediate.
-
Sulfonyl Chlorination: Suspend the isolated diazonium fluoroborate in a solution of thionyl chloride and water containing a catalytic amount of cuprous chloride at 0-5 °C.
-
Stir the reaction mixture overnight at 0-5 °C.
-
Work-up: Extract the reaction mixture with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-3-sulfonyl chloride.[8][9]
Reactivity Decoded: The Decisive Role of Isomerism
The fundamental difference in the reactivity of pyridine-4-sulfonyl chloride and pyridine-3-sulfonyl chloride lies in the electronic influence of the pyridine nitrogen atom on the sulfonyl chloride group.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[4]
Pyridine-4-sulfonyl Chloride: The More Reactive Isomer
In pyridine-4-sulfonyl chloride, the sulfonyl chloride group is at the para position relative to the nitrogen atom. During a nucleophilic attack on the sulfur atom, the negative charge in the transition state can be delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the intermediate significantly lowers the activation energy of the reaction, making pyridine-4-sulfonyl chloride highly reactive towards nucleophiles.[4]
Pyridine-3-sulfonyl Chloride: The Less Reactive, More Stable Isomer
Conversely, in pyridine-3-sulfonyl chloride, the sulfonyl chloride group is at the meta position. The negative charge in the transition state of a nucleophilic attack cannot be delocalized onto the pyridine nitrogen. This lack of resonance stabilization results in a higher activation energy, rendering pyridine-3-sulfonyl chloride less reactive than its 4-isomer.[4]
This difference in reactivity is corroborated by studies on the stability of heteroaromatic sulfonyl chlorides, which have shown that β-isomers (like pyridine-3-sulfonyl chloride) are generally more stable than α- and γ-isomers (like pyridine-4-sulfonyl chloride).[5][6] The primary decomposition pathway for the 4-isomer is formal SO₂ extrusion, while the 3-isomer primarily decomposes through hydrolysis by trace water.[5][6]
Caption: Comparative reactivity pathway of pyridine-4- and pyridine-3-sulfonyl chloride.
Application in Focus: A Tale of Versatility vs. Specificity
The choice between these two isomers is often dictated by the specific requirements of the synthetic target.
Pyridine-4-sulfonyl Chloride: The Versatile Workhorse
Due to its high reactivity, pyridine-4-sulfonyl chloride is a versatile building block for introducing the pyridylsulfonyl moiety in a wide range of molecules.[1] It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and specialty materials where efficient and rapid formation of the sulfonamide linkage is desired.
Pyridine-3-sulfonyl Chloride: The Key to a Blockbuster Drug
Pyridine-3-sulfonyl chloride's claim to fame is its indispensable role in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[8][9][10] In this multi-step synthesis, the controlled reactivity of the 3-isomer is likely advantageous for achieving the desired selectivity and yield.
Caption: Decision workflow for selecting a pyridine sulfonyl chloride isomer.
Conclusion: Making the Right Choice for Your Synthesis
The selection between pyridine-4-sulfonyl chloride and pyridine-3-sulfonyl chloride is a classic example of how subtle changes in molecular structure can have profound implications for chemical reactivity and utility.
-
Choose Pyridine-4-sulfonyl Chloride when high reactivity is paramount for the efficient synthesis of a broad range of sulfonamide-containing molecules.
-
Choose Pyridine-3-sulfonyl Chloride for its proven role in specific, well-established synthetic routes, such as the synthesis of Vonoprazan, where its moderate reactivity and higher stability may be advantageous.
Ultimately, a deep understanding of the electronic effects at play, coupled with the specific demands of the target molecule, will guide the synthetic chemist to the optimal choice of reagent. This guide serves as a foundational resource to empower researchers to make informed decisions and accelerate their journey from the laboratory to life-changing discoveries.
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The Strategic Advantage of Pyridine-4-sulfonyl Chloride Hydrochloride in Modern Drug Discovery
In the intricate chess game of medicinal chemistry, the choice of a single reagent can dictate the success or failure of a multi-year drug development campaign. Among the vast arsenal of synthetic tools, Pyridine-4-sulfonyl chloride hydrochloride has emerged as a reagent of strategic importance, offering a unique combination of reactivity, versatility, and inherent pharmacological relevance. This guide provides an in-depth technical comparison of this compound against other sulfonylating agents, supported by experimental insights to inform its application in drug discovery pipelines.
The Pyridylsulfonamide Moiety: More Than Just a Linker
The core advantage of employing this compound lies in the dual-purpose nature of the pyridylsulfonamide group it installs. Beyond simply connecting molecular fragments, the pyridine ring itself is a well-established pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, participate in crucial π-stacking interactions with biological targets, and modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability. This inherent biological relevance provides a significant head start in the design of novel therapeutics.
Comparative Analysis: Reactivity and Selectivity Profile
This compound's utility is best understood in the context of its alternatives. While benzenesulfonyl chloride and toluenesulfonyl chloride are workhorse reagents for sulfonamide formation, the electrophilicity of the sulfonyl chloride in the pyridine derivative is modulated by the electron-withdrawing nature of the protonated pyridine ring. This results in a highly reactive species, often enabling sulfonylation reactions under milder conditions and with a broader range of nucleophiles.[1][2]
Table 1: Comparative Performance of Sulfonylating Agents
| Feature | Pyridine-4-sulfonyl chloride HCl | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride |
| Reactivity | High | Moderate | Moderate |
| Reaction Conditions | Often milder, room temperature | Often requires heating | Often requires heating |
| Byproduct | Pyridine hydrochloride (water-soluble) | Benzenesulfonic acid (less soluble) | p-Toluenesulfonic acid (less soluble) |
| Work-up | Generally straightforward aqueous extraction | Can be more complex | Can be more complex |
| Pharmacological Relevance | Inherent (Pyridine moiety) | Generally a linker | Generally a linker |
The hydrochloride salt form of Pyridine-4-sulfonyl chloride offers an additional practical advantage. It is typically a more stable, free-flowing solid compared to the free base, which can be hygroscopic and less convenient to handle.[3]
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the practical application of this compound, consider the synthesis of a hypothetical kinase inhibitor featuring a pyridylsulfonamide moiety. This functional group is a common feature in many biologically active compounds.[4]
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of a pyridylsulfonamide.
Detailed Protocol:
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0°C, add triethylamine (2.2 eq).
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in DCM. The hydrochloride salt is neutralized in situ by the excess base.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
The choice of triethylamine as a base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2] The aqueous work-up effectively removes the water-soluble triethylamine hydrochloride and any unreacted starting materials.
The Advantage in Late-Stage Functionalization
A significant challenge in drug discovery is the ability to modify complex molecules in the later stages of a synthetic sequence. The high reactivity and selectivity of this compound make it an excellent candidate for late-stage functionalization.[5][6][7] This allows for the rapid generation of a diverse library of analogs from a common intermediate, accelerating the structure-activity relationship (SAR) studies that are critical for lead optimization.
Diagram: Late-Stage Functionalization Strategy
Caption: Leveraging Pyridine-4-sulfonyl chloride for rapid analog synthesis.
Conclusion: A Strategic Choice for Medicinal Chemists
This compound is more than just a standard reagent; it is a strategic tool in the drug discovery process. Its high reactivity, the ease of purification of its reaction products, and the inherent pharmacological value of the pyridylsulfonamide moiety it forms provide a distinct advantage over more traditional sulfonylating agents. For researchers and drug development professionals, a thorough understanding of its properties and applications can unlock new avenues for the design and synthesis of next-generation therapeutics.
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A Senior Application Scientist's Guide to Pyridine-4-sulfonyl chloride hydrochloride: Scope, Limitations, and Synthetic Alternatives
Introduction: Positioning a Niche Reagent in the Synthetic Chemist's Toolbox
In the vast arsenal of reagents available for organic synthesis, sulfonyl chlorides are indispensable tools for the formation of sulfonamides and sulfonate esters—functional groups of paramount importance in medicinal chemistry and materials science.[1][2] Among these, Pyridine-4-sulfonyl chloride hydrochloride (P-4-SC-HCl) emerges as a specialized building block. Its structure, featuring a highly reactive sulfonyl chloride moiety attached to an electron-deficient pyridine ring, offers unique synthetic opportunities.[3][4][5]
This guide provides a critical, field-proven evaluation of this compound. We will move beyond a simple recitation of its properties to dissect its practical applications, expose its inherent limitations, and objectively compare its performance against workhorse reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). The objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to make informed decisions about its use in complex synthetic campaigns.
Core Reactivity and Mechanistic Considerations
The utility of P-4-SC-HCl is rooted in the pronounced electrophilicity of the sulfur atom within the sulfonyl chloride group. The strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the attached pyridine ring render this sulfur atom highly susceptible to nucleophilic attack.[6]
The general mechanism for the formation of sulfonamides and sulfonate esters is a two-step process:
-
Nucleophilic Attack: An alcohol or amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate and results in the displacement of the chloride ion.
-
Deprotonation: The resulting intermediate is protonated. A base, typically a tertiary amine like pyridine or triethylamine (TEA), is required to neutralize the liberated hydrochloric acid (HCl) and deprotonate the intermediate to yield the final, stable product.[6][7]
Caption: General mechanism for sulfonylation using P-4-SC-HCl.
The choice of base is not trivial. While its primary role is to scavenge HCl, a base like pyridine can also act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt, which is then more readily attacked by the primary nucleophile (the alcohol or amine).[8][9] This catalytic pathway is particularly relevant for less reactive nucleophiles.
Scope of Applications in Organic Synthesis
The primary application of P-4-SC-HCl is as a versatile building block for introducing the pyridylsulfonyl functional group into organic molecules, a moiety of interest in the development of pharmaceuticals and agrochemicals.[3][4]
-
Synthesis of Bioactive Sulfonamides: The sulfonamide group is a well-established pharmacophore found in numerous drugs.[1][2] P-4-SC-HCl provides a direct route to synthesize pyridyl-containing sulfonamides, which are explored for a range of biological activities. A notable example is its use as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker used to treat acid-related disorders.[10][11]
-
Formation of Sulfonate Esters: By reacting with alcohols, P-4-SC-HCl can convert the hydroxyl group—a notoriously poor leaving group—into a pyridylsulfonate, or "pysylate," ester. This new group is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions, analogous to the more common tosylates and mesylates.
Limitations and Practical Challenges
Despite its utility, P-4-SC-HCl is not a universally applicable reagent. Its limitations must be carefully considered during experimental design.
-
Moisture Sensitivity and Stability: Like most sulfonyl chlorides, P-4-SC-HCl is highly sensitive to moisture and will readily hydrolyze to the corresponding pyridinesulfonic acid.[10][12] The hydrochloride salt form enhances its stability for storage and handling compared to the free base, but reactions must still be conducted under anhydrous conditions.[13] It should be stored under an inert atmosphere at reduced temperatures (0-8 °C is often recommended).[14]
-
High Reactivity and Selectivity Issues: The high electrophilicity of the reagent can be a disadvantage in complex syntheses. In substrates possessing multiple nucleophilic sites (e.g., amino alcohols), achieving high chemoselectivity for the desired functional group can be challenging, often leading to mixtures of products.
-
Substrate Scope: Sterically hindered amines and alcohols can react sluggishly, requiring harsher conditions or the use of a catalyst like 4-dimethylaminopyridine (DMAP), which can complicate purification.[7] Electron-deficient anilines may also exhibit poor reactivity.
-
Workup and Purification: The reaction byproduct, typically a hydrochloride salt of the base used (e.g., pyridinium hydrochloride or triethylammonium hydrochloride), must be removed during workup. This is usually achieved by aqueous extraction, but can be problematic for highly water-soluble products.
Comparative Analysis with Alternative Sulfonylating Agents
A chemist's choice of sulfonylating agent is dictated by the specific synthetic goal, substrate, and desired properties of the product. P-4-SC-HCl occupies a specific niche compared to more conventional reagents.
| Feature | Pyridine-4-sulfonyl Chloride (P-4-SC) | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Molecular Weight | 177.61 g/mol [3] | 190.65 g/mol [15] | 114.54 g/mol [16] |
| Primary Function | Introduce pyridylsulfonyl moiety | Convert alcohols to tosylates (good leaving group)[7][15] | Convert alcohols to mesylates (good leaving group)[16] |
| Reactivity | High, due to electron-deficient pyridine ring | Moderate | High; can form sulfene intermediate with strong bases[16][17] |
| Steric Hindrance | Moderate | High | Low |
| Stability | Moisture sensitive; hydrochloride salt improves stability | Moisture sensitive[15] | Moisture sensitive; highly reactive[16] |
| Key Advantage | Provides access to specific pyridylsulfonamide/sulfonate structures | Well-established, reliable, creates a crystalline leaving group | Small size is ideal for hindered sites; mesylates are highly reactive |
| Key Limitation | Potential for side reactions with pyridine N-atom; niche applications | Sterically bulky, may not be suitable for hindered alcohols | Resulting mesylates are highly reactive, sometimes too unstable |
Causality Behind Experimental Choices:
-
Why choose P-4-SC-HCl? You would select this reagent specifically when the synthetic target requires the 4-pyridylsulfonyl group for its biological activity or structural properties. Its function is more as a strategic building block than a general-purpose activating agent.
-
Why choose TsCl? TsCl is the go-to reagent for converting an alcohol into a stable, often crystalline, and excellent leaving group with predictable reactivity for SN2 reactions.[7][15] Its steric bulk can also enhance regioselectivity in some cases.
-
Why choose MsCl? When a smaller, highly reactive leaving group is needed, particularly for hindered alcohols, MsCl is the superior choice.[16] However, one must be mindful of the reaction mechanism. In the presence of a non-nucleophilic, strong base like triethylamine, the reaction may proceed via an E1cb elimination to form a highly reactive sulfene intermediate, which can alter the expected stereochemical outcome.[17] This is a critical mechanistic distinction from aryl sulfonyl chlorides like TsCl and P-4-SC-HCl.
Experimental Protocols: A Comparative Workflow
To ensure a self-validating and trustworthy comparison, detailed, side-by-side protocols are essential.
Protocol 1: Synthesis of N-Benzylpyridine-4-sulfonamide using P-4-SC-HCl
-
Materials:
-
Benzylamine (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve benzylamine (1.0 eq.) in anhydrous pyridine (5 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM (10 volumes).
-
Workup: Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure sulfonamide.
-
Protocol 2: Synthesis of N-Benzyl-4-methylbenzenesulfonamide using TsCl
-
Materials:
-
Benzylamine (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
The setup and procedure are identical to Protocol 1, with the substitution of TsCl for P-4-SC-HCl.
-
Reaction times may vary and should be monitored by TLC. Typically, TsCl reactions proceed readily under these conditions.
-
The workup and purification steps are identical. This allows for a direct comparison of handling, yield, and purity between the two reagents.
-
Caption: A standardized experimental workflow for sulfonamide synthesis.
Conclusion and Future Outlook
This compound is a valuable, albeit specialized, reagent in organic synthesis. Its primary strength lies not in being a general-purpose sulfonating agent, but in its role as a key building block for introducing the 4-pyridylsulfonyl moiety, a functional group of proven interest in medicinal chemistry.[3][4][10]
Its limitations—namely moisture sensitivity and the potential for selectivity issues in polyfunctionalized substrates—necessitate careful experimental design and handling. When compared to workhorse reagents like TsCl and MsCl, it is less of a direct competitor and more of a complementary tool for specific applications. The synthetic chemist's decision to employ P-4-SC-HCl should be a deliberate one, driven by the strategic need for the unique structural and electronic properties it imparts to the target molecule. As drug discovery continues to explore novel chemical space, the demand for such specialized, heterocycle-containing building blocks is likely to persist, securing a continued, if niche, role for this compound in the synthetic repertoire.
References
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- Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Vertex AI Search. (n.d.). Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs. Retrieved from google.com/grounding-api-redirect/...
- Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride.
- Vertex AI Search. (n.d.). Pyridine-4-sulfonyl Chloride: Essential Building Block for Chemical Synthesis. Retrieved from google.com/grounding-api-redirect/...
- ACS Publications - Organic Letters. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- ACS Publications - Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
- Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
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- Chemsrc. (n.d.). CAS#:489430-50-4 | this compound.
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A Comparative Guide to the Chemoselectivity of Pyridine-4-sulfonyl Chloride Hydrochloride
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise and predictable functionalization of complex molecules is paramount. Pyridine-4-sulfonyl chloride stands out as a critical reagent for introducing the pyridylsulfonyl moiety, a common feature in many functional molecules.[1][2] Its utility lies in the formation of stable sulfonamide and sulfonate ester linkages.[1][3] This guide provides an in-depth investigation into the chemoselectivity of Pyridine-4-sulfonyl chloride hydrochloride. We will compare its reactivity towards primary amines and alcohols, provide supporting experimental frameworks, and contextualize its performance against other common sulfonylating agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's reactivity with precision.
Molecular Profile and Principles of Reactivity
Pyridine-4-sulfonyl chloride is characterized by a pyridine ring substituted at the 4-position with a sulfonyl chloride group (-SO₂Cl).[2] The sulfur atom at the core of this functional group is highly electrophilic. This electrophilicity is driven by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, rendering the sulfur atom susceptible to nucleophilic attack.[3] The reagent is often supplied as a hydrochloride salt, which enhances its shelf stability. In practice, this necessitates the use of a base in stoichiometric amounts to neutralize the HCl salt and the HCl generated during the sulfonylation reaction.[4][5]
The fundamental mechanism for sulfonylation involves the attack of a nucleophile (such as an amine or an alcohol) on the electrophilic sulfur atom, resulting in the displacement of the chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic attack on a sulfonyl chloride.
The chemoselectivity of this reaction—the preferential reaction of the reagent with one functional group over another—is almost entirely dictated by the relative nucleophilicity of the functional groups present on the substrate.
Investigation of Chemoselectivity: Amines vs. Alcohols
The primary question of chemoselectivity for Pyridine-4-sulfonyl chloride arises when a substrate contains multiple nucleophilic sites, most commonly an amine and a hydroxyl group.
Reaction with Amines: Sulfonamide Formation
The reaction between Pyridine-4-sulfonyl chloride and primary or secondary amines is exceptionally rapid and high-yielding. This transformation is a cornerstone of medicinal chemistry, as the resulting sulfonamide linkage is a key pharmacophore in a vast array of therapeutic agents.[3] Amines are potent nucleophiles due to the high electron density and accessibility of the nitrogen lone pair. Consequently, the formation of sulfonamides is typically the most favored reaction pathway.
Reaction with Alcohols: Sulfonate Ester Formation
Alcohols are also capable of reacting with Pyridine-4-sulfonyl chloride to form sulfonate esters.[6] However, as alcohols are significantly weaker nucleophiles than amines, this reaction is slower and often requires specific conditions to proceed efficiently. In many protocols, a tertiary amine base like pyridine is used not only to scavenge the generated HCl but also to act as a nucleophilic catalyst.[7][8] The pyridine first attacks the sulfonyl chloride to form a highly reactive pyridinium sulfonyl intermediate, which is then more readily attacked by the alcohol.[7][9]
Head-to-Head Comparison: The Competitive Reaction
When a substrate containing both a primary amine and a primary alcohol (e.g., an amino alcohol) is treated with one equivalent of Pyridine-4-sulfonyl chloride under standard basic conditions, the reaction overwhelmingly favors the formation of the sulfonamide. The difference in nucleophilicity between the amine and alcohol is so pronounced that the sulfonylation of the amine occurs with high selectivity.
Experimental Rationale: The experiment described below is designed to provide a clear, quantitative measure of this chemoselectivity. By using a model substrate like 4-aminobenzyl alcohol and limiting the amount of the sulfonylating agent, we can directly compare the formation of the sulfonamide versus the sulfonate ester.
Detailed Experimental Protocol 1: Competitive Sulfonylation
Objective: To demonstrate the chemoselective sulfonylation of the amine group in the presence of a hydroxyl group.
Materials:
-
4-Aminobenzyl alcohol (1.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-aminobenzyl alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the stirred solution. The first 1.1 equivalents are to neutralize the hydrochloride salt and the subsequent HCl byproduct, with a slight excess to drive the reaction.
-
Reagent Addition: In a separate flask, suspend this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this slurry dropwise to the reaction mixture at 0 °C over 20 minutes. The use of a slurry is often practical due to the limited solubility of the hydrochloride salt.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of starting material and the formation of the product.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride via hydrolysis), and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product by ¹H NMR and ¹³C NMR to confirm its structure and calculate the yield. The expected outcome is the selective formation of N-(4-(hydroxymethyl)phenyl)pyridine-4-sulfonamide.
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A Comparative Guide to the Kinetic Analysis of Pyridine-4-sulfonyl Chloride Reactions
This guide provides an in-depth, objective comparison of the reaction kinetics of Pyridine-4-sulfonyl chloride, a pivotal reagent in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices. We will dissect the reactivity of this potent sulfonylating agent, compare its performance against common alternatives with supporting data, and provide detailed methodologies to ensure scientific integrity and reproducibility.
Introduction: The Need for Speed in Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of drug discovery, appearing in a vast array of therapeutics from antibiotics to diuretics and antivirals. The most common method for its synthesis is the reaction of a primary or secondary amine with a sulfonyl chloride.[1] The choice of sulfonylating agent is critical, directly influencing reaction rates, efficiency, and the ability to perform chemistry on sensitive, complex molecules under mild conditions.
Pyridine-4-sulfonyl chloride, particularly as its more stable hydrochloride salt, has emerged as a highly reactive electrophile.[2] Its unique electronic properties, conferred by the pyridine ring, distinguish it from common reagents like benzenesulfonyl chloride or tosyl chloride. Understanding the kinetics of its reactions is not merely an academic exercise; it is paramount for rational process design, predicting reaction outcomes, and minimizing side-product formation in the synthesis of high-value pharmaceutical intermediates. This guide provides the foundational knowledge and practical protocols to leverage the unique reactivity of this compound.
Section 1: The Reagent in Focus: Pyridine-4-sulfonyl Chloride Hydrochloride
This compound (C₅H₅Cl₂NO₂S) is a moisture-sensitive solid that must be handled under inert conditions to prevent hydrolysis to the inactive pyridine-4-sulfonic acid.[3][4] Its heightened reactivity stems from the electronic nature of the pyridine ring. The nitrogen atom, especially when protonated in the hydrochloride form, acts as a powerful electron-withdrawing group. This effect is transmitted through the aromatic system to the sulfonyl group, drastically increasing the electrophilicity of the sulfur atom and making it exceptionally susceptible to nucleophilic attack.[5] This inherent reactivity allows for faster and more efficient reactions, often under milder conditions than those required for less activated sulfonyl chlorides.
Section 2: Kinetic Analysis: A Validated Experimental Protocol
To objectively compare sulfonylating agents, a robust and reproducible kinetic experiment is essential. The following protocol describes the determination of second-order rate constants for the reaction of a sulfonyl chloride with a model amine (e.g., aniline or benzylamine) under pseudo-first-order conditions.
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: By using a large excess (≥10-fold) of the amine nucleophile relative to the sulfonyl chloride, the concentration of the amine remains effectively constant throughout the reaction. This simplifies the rate law from Rate = k₂[RSO₂Cl][Amine] to Rate = k_obs[RSO₂Cl], where k_obs = k₂[Amine]. This allows for the straightforward determination of the observed rate constant (k_obs) by monitoring the disappearance of the sulfonyl chloride.
-
Solvent Choice (Acetonitrile): Acetonitrile is a polar aprotic solvent that is capable of dissolving the reactants but does not participate in the reaction (i.e., it is non-nucleophilic). This ensures that the observed kinetics are due to the reaction between the sulfonyl chloride and the amine, not solvolysis.
-
Monitoring Technique (HPLC): High-Performance Liquid Chromatography (HPLC) is an ideal method for monitoring the reaction. It allows for the direct measurement of the concentration of the limiting reactant (sulfonyl chloride) over time, providing high-quality data for kinetic analysis.
-
Temperature Control: Reaction rates are highly sensitive to temperature. A constant temperature bath (e.g., 25.0 ± 0.1 °C) is critical for obtaining accurate and reproducible kinetic data.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the sulfonyl chloride (e.g., 10 mM in dry acetonitrile).
-
Prepare a stock solution of the amine (e.g., 200 mM in dry acetonitrile).
-
-
Reaction Initiation:
-
Equilibrate both stock solutions and a separate reaction vessel containing a magnetic stir bar in a constant temperature water bath for at least 20 minutes.
-
To initiate the reaction, rapidly add a known volume of the sulfonyl chloride stock solution to the reaction vessel, followed immediately by the addition of the amine stock solution with vigorous stirring. The final concentration of the sulfonyl chloride should be significantly lower than the amine (e.g., 0.5 mM sulfonyl chloride and 100 mM amine).
-
-
Data Acquisition:
-
At timed intervals (e.g., every 30 seconds for a fast reaction), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of a highly reactive amine like piperidine in acetonitrile) to instantly consume any remaining sulfonyl chloride.
-
Analyze the quenched samples by a validated HPLC method to determine the concentration of the sulfonyl chloride at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the sulfonyl chloride concentration (ln[RSO₂Cl]) versus time.
-
For a first-order reaction, this plot will yield a straight line. The negative of the slope of this line is the observed rate constant, k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the amine: k₂ = k_obs / [Amine].
-
Experimental Workflow Diagram
Caption: Nucleophilic substitution at the sulfonyl sulfur center.
Note: The DOT script above is a template. A visual representation would require replacing placeholder image URLs with actual chemical structure images for clarity.
Section 5: Implications for Drug Development Professionals
The kinetic profile of Pyridine-4-sulfonyl chloride has significant practical implications:
-
Process Optimization: Its high reactivity allows for reactions to be run at lower temperatures, preserving sensitive functional groups elsewhere in the molecule and reducing energy consumption. Reaction times are often dramatically shorter, leading to increased throughput.
-
Access to Novel Chemical Space: Weakly nucleophilic amines, which may fail to react with less potent reagents like tosyl chloride, can often be successfully sulfonylated with Pyridine-4-sulfonyl chloride. This opens the door to novel sulfonamide derivatives that were previously inaccessible.
-
Impurity Profile Control: The primary competing reaction for a sulfonyl chloride is hydrolysis. While Pyridine-4-sulfonyl chloride is highly reactive towards amines, it is also very sensitive to water. [3]Therefore, strict control of anhydrous conditions is even more critical than for less reactive analogues to prevent the formation of the corresponding sulfonic acid impurity. Kinetic understanding allows for the rational selection of reaction conditions (e.g., solvent, temperature, addition rates) to maximize the rate of the desired reaction over competing side reactions.
Conclusion
Kinetic analysis confirms that Pyridine-4-sulfonyl chloride is a superior electrophile for sulfonamide synthesis, exhibiting significantly faster reaction rates than standard reagents like benzenesulfonyl and p-toluenesulfonyl chloride. This heightened reactivity, driven by the electron-withdrawing nature of the pyridine ring, provides a powerful tool for chemists to perform challenging transformations under mild conditions. By understanding and applying the principles and protocols outlined in this guide, researchers can harness the full potential of this reagent, accelerating discovery and optimizing the development of next-generation sulfonamide-based therapeutics.
References
- International Union of Pure and Applied Chemistry. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC. [Link]
- King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
- Van der Veken, P. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of Windsor. [Link]
- RSC Advances. (n.d.). Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry. [Link]
- Bentley, T. W., & D'souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 816–831. [Link]
- Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
- National Institutes of Health. (2023).
- Kavitha, R., & Ananthalakshmi, S. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in acetonitrile. International Journal of Applied Research. [Link]
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
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A Comparative Guide to Pyridine-4-sulfonyl Chloride Hydrochloride in Large-Scale Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. Pyridine-4-sulfonyl chloride hydrochloride stands as a pivotal reagent for the introduction of the pyridylsulfonyl moiety, a common pharmacophore in numerous biologically active molecules.[1][2] This guide provides an in-depth cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing it with viable alternatives and offering detailed experimental protocols to inform your process development decisions.
The Strategic Importance of the Pyridylsulfonyl Moiety
The pyridine ring, functionalized with a sulfonyl chloride group, offers a unique combination of reactivity and structural properties. The sulfonyl chloride group is a potent electrophile, readily reacting with a diverse range of nucleophiles, most notably amines, to form stable sulfonamides.[3] This reactivity is central to its role in drug discovery and development, where the resulting sulfonamide linkage is a key structural motif in many therapeutic agents.[4][5]
Cost-Benefit Analysis: this compound vs. Alternatives
The economic and practical viability of a synthetic route hinges on a careful evaluation of starting material costs, reaction efficiency, safety considerations, and waste management. Here, we compare the use of this compound with a common alternative pathway: the in situ generation of the sulfonyl chloride from pyridine-4-sulfonic acid.
.
| Parameter | This compound | Alternative: In situ Chlorination of Pyridine-4-sulfonic Acid |
| Starting Material Cost | Higher initial cost per mole. | Lower initial cost for pyridine-4-sulfonic acid. |
| Reagent & Solvent Costs | Minimal additional reagents required for sulfonamide formation. | Requires stoichiometric amounts of a chlorinating agent (e.g., PCl₅, SOCl₂) and potentially a solvent.[3] |
| Process Steps | Typically a one-step process for sulfonamide synthesis. | A two-step process: chlorination followed by sulfonamide formation. |
| Reaction Time | Generally shorter due to the direct use of the activated sulfonyl chloride. | Longer overall process time due to the additional chlorination step. |
| Yield & Purity | Often provides higher and more consistent yields of the final sulfonamide. | Yields can be variable depending on the efficiency of the chlorination step. Potential for impurities from side reactions. |
| Safety & Handling | Corrosive and moisture-sensitive solid. Requires careful handling in a controlled environment.[6][7] | Involves the use of hazardous chlorinating agents like phosphorus pentachloride or thionyl chloride, which require stringent safety protocols.[3] |
| Waste Generation | Generates hydrochloride salt as a byproduct. | Generates significant phosphorus or sulfur-based byproducts from the chlorinating agent. |
| Scalability | Readily scalable with predictable outcomes. | Scalability can be challenging due to the handling of large quantities of hazardous chlorinating agents and potential exotherms. |
Analysis:
While the initial procurement cost of this compound may be higher, its direct application in sulfonamide synthesis often leads to a more streamlined, efficient, and ultimately more cost-effective process on a large scale. The reduction in process steps, higher yields, and avoidance of hazardous chlorinating agents contribute to a more favorable overall economic and safety profile.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a model sulfonamide using both this compound and the alternative in situ chlorination method.
This protocol outlines the direct reaction of this compound with a primary amine to form the corresponding sulfonamide.
Sources
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Safety Operating Guide
Part 1: The Hazard Profile of Pyridine-4-sulfonyl Chloride Hydrochloride
An Expert Guide to the Safe Disposal of Pyridine-4-sulfonyl Chloride Hydrochloride
As a Senior Application Scientist, I've observed that while meticulous attention is often paid to the synthesis and application of reagents, their disposal can sometimes be an afterthought. Yet, the responsible management of chemical waste is paramount to laboratory safety and environmental stewardship. This compound, a potent sulfonylating agent, is a prime example of a compound that demands a rigorous, knowledge-based approach to its disposal. Its reactivity profile necessitates more than just following a checklist; it requires an understanding of the chemistry behind the procedure.
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound. It is designed for the professional researcher who values not just the "how," but the "why," ensuring that safety protocols are not merely followed, but are intrinsically understood and self-validating.
Before any handling or disposal, a thorough understanding of the reagent's hazards is critical. This compound is a corrosive solid.[1][2] The primary dangers stem from its high reactivity, particularly with water.
-
Corrosivity: It is classified as causing severe skin burns and eye damage.[1][3] Direct contact can lead to serious chemical burns.
-
Reactivity with Water: The compound reacts violently or readily with water.[2][4] This hydrolysis reaction is not just a simple dissolution; it generates corrosive byproducts: hydrochloric acid and pyridine-4-sulfonic acid. This reaction is the central challenge that our disposal protocol must safely manage.
-
Respiratory Irritation: Inhalation of the dust can cause respiratory irritation.[1]
Table 1: GHS Hazard Summary
| Hazard Statement | GHS Pictogram | Classification |
| H314: Causes severe skin burns and eye damage. | Corrosion | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) |
| H335: May cause respiratory irritation. | Exclamation Mark | Specific target organ toxicity — single exposure (Category 3) |
| H302: Harmful if swallowed. | Exclamation Mark | Acute Toxicity, Oral (Category 4) |
Data synthesized from authoritative Safety Data Sheets.[1]
Part 2: The Disposal Protocol: A Controlled Neutralization Workflow
The goal of this disposal procedure is to safely and completely neutralize the reactivity of the sulfonyl chloride and the acidity of its hydrolysis products. This protocol must be performed within a certified chemical fume hood.[3][5][6]
Mandatory Personal Protective Equipment (PPE)
Given the corrosive nature of the chemical, a robust barrier between the researcher and the reagent is non-negotiable.
-
Eye and Face Protection: Wear chemical splash goggles at all times.[7][8] For this procedure, it is highly recommended to also use a full-face shield to protect against splashes.[7][9]
-
Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are suitable, but always check the manufacturer's compatibility chart for the specific glove model.[7][9] Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat is mandatory. For splash risks, a chemical-resistant apron over the lab coat provides an additional layer of safety.[8][9][10]
Step-by-Step Neutralization Procedure
This method slowly quenches the reagent in a basic solution, controlling the exothermic reaction and neutralizing the acidic byproducts as they form.
-
Prepare the Neutralization Bath: In a large glass beaker (at least 10 times the volume of the material to be disposed of), place a stir bar and add a cold 5-10% aqueous solution of sodium bicarbonate or soda ash. The large volume and cold temperature help to dissipate the heat generated during the reaction.
-
Set Up for Controlled Addition: Place the beaker on a magnetic stir plate within a chemical fume hood and begin moderate stirring.
-
Slowly Add the Reagent: Carefully and in very small increments, add the this compound to the center of the vortex of the stirring basic solution. Causality: This slow, portion-wise addition is the most critical step. Adding the reagent too quickly will cause a rapid, uncontrolled release of heat and acidic gas (HCl), posing a significant risk of splash and inhalation.
-
Observe and Wait: After each small addition, wait for the fizzing (CO₂ evolution from the neutralization) to subside before adding the next portion.
-
Verify Neutralization (The Self-Validating Step): Once all the material has been added and the reaction appears to have ceased, test the pH of the solution using litmus paper or a calibrated pH meter. The target pH is between 6.0 and 8.0. If the solution is still acidic, slowly add more sodium bicarbonate solution until the pH is neutral. Trustworthiness: This step provides direct validation that the hazardous, corrosive materials have been successfully converted to their corresponding, far less hazardous, sodium salts.
-
Final Waste Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of running water. However, you must first consult and adhere to the specific disposal guidelines provided by your institution's Environmental Health & Safety (EHS) department. Local regulations may vary.
Diagram 1: Disposal Workflow for this compound
Caption: A logical workflow for the safe neutralization and disposal of this compound.
Part 3: Emergency Response
In the case of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[4]
By adhering to this detailed protocol and understanding the chemical principles that guide it, you contribute to a safer laboratory environment for yourself and your colleagues.
References
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- SD Fine-Chem.
- Washington State University.
- University of California, Santa Cruz.
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A-Scientist's Guide to Handling Pyridine-4-sulfonyl chloride hydrochloride: Beyond the Basics
For the experienced researcher, handling reactive reagents like Pyridine-4-sulfonyl chloride hydrochloride is a routine task. However, complacency can be the greatest risk in the laboratory. This guide moves beyond simplistic checklists to provide a deeper, scientifically-grounded framework for ensuring your safety. We will explore not just what personal protective equipment (PPE) to wear, but why it is critical, and how to integrate these choices into a holistic, safe operational workflow.
Part 1: Deconstructing the Hazard—A Causal Analysis
This compound is a dual-threat compound. Its reactivity stems from two key features: the sulfonyl chloride group and the hydrochloride salt.
-
Aggressive Corrosivity : The primary danger is its classification as a corrosive substance. It causes severe skin burns and eye damage upon contact.[1] This is not a mild irritant; the damage can be rapid and irreversible.
-
Moisture Reactivity : Like all sulfonyl chlorides, it reacts vigorously with water—including ambient humidity, moisture on the skin, or in the respiratory tract.[2][3] This exothermic reaction liberates corrosive hydrogen chloride (HCl) gas, posing a significant inhalation hazard.[2][4] The hydrochloride salt itself is hygroscopic, meaning it actively attracts moisture, exacerbating this issue.[5]
-
Inhalation Hazard : Inhaling the dust or the HCl gas produced from its reaction with moisture can cause severe respiratory irritation.[1]
Understanding this trifecta of hazards—corrosivity, water reactivity, and inhalation toxicity—is the foundation for every safety decision that follows.
Part 2: The Non-Negotiable PPE Ensemble
Effective protection is a system. Each component is chosen to counteract a specific, identified hazard.
Eye and Face Protection: Your First Line of Defense
-
Mandatory Equipment : Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the absolute minimum.[6]
-
The Critical Upgrade : A full-face shield worn over the splash goggles is essential when handling any quantity greater than a few milligrams, especially during weighing or transfer operations.
-
Scientific Rationale : The risk of a splash during handling is compounded by the chemical's reactivity. A seemingly minor event could lead to severe burns.[7] Goggles protect against splashes from the front and sides, while the face shield provides a crucial barrier for the rest of your face. Standard safety glasses are entirely inadequate.
Hand Protection: A Double-Layered Approach
-
Primary Barrier : Heavy-duty, chemical-resistant gloves are required. Nitrile gloves, while common in labs, are not recommended for prolonged direct contact with highly corrosive materials.[8] Butyl rubber or Viton® gloves offer superior resistance.
-
The Double-Gloving Imperative : Always wear two pairs of gloves. This practice protects against undetected pinholes or tears in the outer glove and allows for safe removal of the contaminated outer layer without exposing your skin.
-
Procedural Insight : Inspect gloves for any signs of degradation or puncture before each use.[9] When work is complete, remove the outer glove first, turning it inside out. Then, remove the inner glove using the same technique to avoid any skin contact.
Body Protection: Shielding Against Spills and Dust
-
Essential Garment : A flame-resistant (FR) lab coat is required.[10] While the compound itself is not flammable, its reaction with other materials could pose a fire risk. The FR rating provides an extra layer of protection.
-
Enhanced Protection : For larger quantities or spill cleanup, a chemically resistant apron worn over the lab coat is strongly recommended.
-
Causality : The primary purpose is to prevent the fine, powdered chemical from settling on your personal clothing and to provide a barrier against accidental spills.[11] Contaminated clothing must be removed immediately in an emergency shower.[12][13]
Respiratory Protection: When Air Purity is Compromised
-
Engineering Controls First : All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][9]
-
When a Respirator is Required : A NIOSH-approved full-face respirator with acid gas cartridges is necessary under the following conditions:
-
When weighing or transferring large quantities of the powder.
-
In the event of a spill outside of a fume hood.
-
If you experience any irritation of the respiratory tract, indicating that the fume hood is not providing adequate containment.[6]
-
-
Important Note : The use of a respirator requires prior medical clearance, fit-testing, and training as part of a formal respiratory protection program.[8][14]
Part 3: The Safe Handling Workflow: A Step-by-Step Protocol
This workflow integrates PPE use with sound laboratory practice to create a self-validating system of safety.
Preparation and Pre-Handling Checklist
-
Verify Engineering Controls : Confirm that the chemical fume hood has a current certification sticker and that the airflow is optimal.
-
Clear the Area : Ensure the fume hood is free of clutter and incompatible materials, especially water and other nucleophiles.[12]
-
Assemble Your Gear : Don all required PPE before retrieving the chemical from storage.
-
Emergency Readiness : Locate the nearest safety shower and eyewash station.[7] Ensure a spill kit containing a neutralizer for acids (like sodium bicarbonate) and an inert absorbent (like sand or vermiculite) is readily accessible.
The Weighing and Dispensing Protocol
-
Inert Atmosphere : If possible, handle the solid in a glove box with an inert atmosphere to completely eliminate the risk of hydrolysis.
-
Fume Hood Transfer : If a glove box is unavailable, perform the transfer deep within the fume hood.
-
Minimize Dust : Open the container slowly. Use a scoop or spatula to carefully transfer the solid to a tared, sealed weighing vessel. Avoid pouring the powder, which can create airborne dust.
-
Immediate Sealing : Close the primary container and the weighing vessel tightly and immediately after the transfer is complete.
Reaction Quenching and Waste Disposal
-
Never Quench in the Reaction Vessel : After your experiment, do not add water or base directly to your primary reaction flask, as this can cause a violent, uncontrolled reaction.
-
Controlled Quenching Protocol :
-
Prepare a separate quenching vessel (e.g., a large beaker with a stir bar) containing a stirred, cooled, and dilute solution of a weak base like sodium bicarbonate.
-
Slowly and carefully add your reaction mixture to the quenching solution. This ensures the reactive sulfonyl chloride is always the limiting reagent and that heat and gas evolution are safely managed.
-
Monitor for any signs of excessive heat or gas evolution.
-
-
Disposal : All contaminated materials (gloves, absorbent pads, empty containers) are considered hazardous waste.[5] They must be collected in a clearly labeled, sealed container for disposal according to your institution's hazardous waste protocols.[6][13] Do not dispose of this material down the drain.[14]
Part 4: Data and Workflow Visualization
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage Retrieval | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing <1g | Goggles & Face Shield | Double Nitrile/Butyl Gloves | FR Lab Coat | Recommended; Required if dust is visible |
| Weighing >1g | Goggles & Face Shield | Double Butyl/Viton Gloves | FR Lab Coat & Apron | NIOSH-Approved Respirator Required |
| Reaction Setup | Goggles & Face Shield | Double Nitrile/Butyl Gloves | FR Lab Coat | Not required if in hood |
| Spill Cleanup | Goggles & Face Shield | Double Butyl/Viton Gloves | FR Lab Coat & Apron | NIOSH-Approved Respirator Required |
| Waste Disposal | Goggles & Face Shield | Double Nitrile/Butyl Gloves | FR Lab Coat | Not required if waste is neutralized |
Diagram 1: Safe Handling Workflow
Caption: Workflow for handling this compound.
References
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- MIT Environmental Health & Safety. Pyrophoric and Water-Reactive Chemical Safety - Lab Coat Selection, Use, and Care at MIT.
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- SD Fine-Chem Limited. SULPHURYL CHLORIDE - GHS Safety Data Sheet.
- Chemsafe. 10 Tips Working Safely with corrosives.
- ICW Group. Working Safely with Corrosives Meeting Kit.
- Chemical Sourcing. Understanding Pyridine-4-sulfonyl Chloride: Properties and Chemical Applications.
- Chemscape Safety Technologies. How to Safely Handle & Store Corrosive Substances.
- Canada Safety Training. PPE for Hazardous Chemicals.
- PubChem. Pyridine-4-sulfonyl Chloride.
- Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- Fisher Scientific. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride.
- Washington State University. Standard Operating Procedure for Pyridine.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- New Mexico State University. Chemical Exposure and Spill Response Procedures.
- Clarkson University. CHEMICAL SPILL PROCEDURES.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
